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  • Product: 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile
  • CAS: 320416-88-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, self-validating synthetic protocols, and divergent heterocyclic applications. Executive Summary In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, self-validating synthetic protocols, and divergent heterocyclic applications.

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, fluorinated heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88-4) serves as a highly versatile, privileged enaminonitrile building block. By leveraging a highly polarized "push-pull" alkene system, this synthon provides a regioselective gateway to a vast array of pharmacologically active scaffolds, including pyrazoles, pyrimidines, and pyridines[1][2].

This technical whitepaper deconstructs the structural causality of this molecule, provides a self-validating synthetic workflow, and outlines its divergent applications in drug discovery.

Structural Profiling and Causality

Physicochemical Data

To ensure analytical precision during synthesis and downstream applications, the core quantitative parameters of the molecule are summarized below:

ParameterValue
IUPAC Name (2Z)-3-(dimethylamino)-2-(4-fluorophenyl)prop-2-enenitrile
CAS Number 320416-88-4
Molecular Formula C₁₁H₁₁FN₂
Molecular Weight 190.22 g/mol
Canonical SMILES CN(C)/C=C(\C#N)/c1ccc(F)cc1
Monoisotopic Mass 190.0906 m/z
The "Push-Pull" Electronic Causality

The synthetic utility of 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile is dictated by its "push-pull" electronic configuration .

  • The "Push": The lone pair on the dimethylamino nitrogen exerts a strong electron-donating (+M) effect.

  • The "Pull": The nitrile group (-M, -I) and the 4-fluorophenyl ring act as potent electron acceptors.

Causality in Reactivity: This resonance system highly polarizes the C=C double bond. The β-carbon (attached to the dimethylamino group) is rendered highly electrophilic, while the nitrile carbon provides a secondary electrophilic site. When exposed to a binucleophile (e.g., hydrazine), the primary amine attacks the β-carbon, forcing the elimination of dimethylamine (a superior leaving group in this context). The secondary amine then cyclizes at the nitrile carbon, driving the formation of an aromatic heterocycle[2].

Furthermore, steric hindrance between the bulky dimethylamino group and the 4-fluorophenyl ring thermodynamically favors the (Z)-isomer , ensuring predictable stereochemical behavior during downstream cyclizations.

Mechanistic Synthesis Protocol

The standard synthesis of 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile relies on the condensation of 4-fluorophenylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[1].

Why DMF-DMA? DMF-DMA is strategically selected because it acts as a dual-purpose C1-synthon and self-mediating base. It provides the electrophilic methine carbon necessary to extend the active methylene of the starting material. The in situ elimination of methanol and dimethylamine thermodynamically drives the condensation forward, eliminating the need for harsh external bases.

Step-by-Step Self-Validating Workflow
  • Reagent Assembly: Charge a dry, round-bottom flask with 4-fluorophenylacetonitrile (1.0 eq) and DMF-DMA (1.2 to 1.5 eq). Causality: Excess DMF-DMA compensates for its volatility and drives the equilibrium toward complete conversion.

  • Condensation: Heat the mixture to reflux (90–100 °C) under an inert nitrogen atmosphere for 4–6 hours. This can be performed neat (solvent-free) or in anhydrous toluene.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc, 3:1) or LC-MS. The protocol is self-validating: the reaction is deemed complete only when the active methylene starting material is completely consumed, and a single new peak at [M+H]⁺ = 191.1 m/z emerges.

  • Workup: Cool the mixture to room temperature. Concentrate in vacuo to remove unreacted DMF-DMA and volatile byproducts (methanol, dimethylamine).

  • Purification: Recrystallize the crude residue from ethanol or a hexane/ethyl acetate mixture to yield the pure (Z)-enaminonitrile as a crystalline solid.

SynthesisWorkflow SM 4-Fluorophenylacetonitrile + DMF-DMA (1.2-1.5 eq) Cond Reflux (90-100°C) Solvent-free or in Toluene SM->Cond Heat IPC In-Process Control (IPC) Monitor via LC-MS/TLC Cond->IPC 4-6 hours Workup Cool to RT & Concentrate Remove unreacted DMF-DMA IPC->Workup >95% Conversion Purif Recrystallization (EtOH or Hexane/EtOAc) Workup->Purif Product Pure (Z)-3-(Dimethylamino)- 2-(4-fluorophenyl)acrylonitrile Purif->Product Yield: 75-85%

Caption: Step-by-step synthetic workflow for 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile.

Analytical Validation Parameters

To validate the structural integrity of the synthesized batch, utilize the following spectroscopic markers:

  • ¹H NMR (CDCl₃ or DMSO-d₆): Look for a distinct singlet around δ 7.0–7.5 ppm corresponding to the vinylic proton (CH=C). The dimethylamino protons typically appear as a broad singlet or two distinct singlets (δ 3.0–3.2 ppm) due to restricted C-N bond rotation.

  • ¹³C NMR: The nitrile carbon (C≡N) will resonate at approximately δ 118–120 ppm. C-F coupling must be visible as doublets on the aromatic carbons.

Divergent Applications in Medicinal Chemistry

The true value of 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile lies in its capacity to undergo divergent cyclization reactions. By altering the binucleophile, researchers can selectively generate distinct heterocyclic pharmacophores[1][2].

  • Synthesis of Pyrazoles: Reaction with hydrazine hydrate in refluxing ethanol yields 5-amino-4-(4-fluorophenyl)pyrazoles. The fluorine atom enhances metabolic stability and lipophilicity, making this scaffold highly desirable for kinase inhibitors.

  • Synthesis of Pyrimidines: Condensation with amidines or guanidines (in the presence of a base like K₂CO₃) yields 5-(4-fluorophenyl)pyrimidines, a core structure prevalent in numerous antimicrobial and antineoplastic agents.

  • Synthesis of Pyridines: Reaction with active methylene compounds in the presence of ammonium acetate (NH₄OAc) facilitates a Michael addition followed by cyclization, yielding highly substituted pyridines.

DivergentPathways Core 3-(Dimethylamino)-2- (4-fluorophenyl)acrylonitrile Pyrazole 5-Amino-4-(4-fluorophenyl)- pyrazoles Core->Pyrazole Hydrazine Hydrate (EtOH, Reflux) Pyrimidine 5-(4-Fluorophenyl)- pyrimidines Core->Pyrimidine Amidines/Guanidines (Base, Reflux) Pyridine 3-(4-Fluorophenyl)- pyridines Core->Pyridine Active Methylene (NH4OAc, Heat)

Caption: Divergent synthesis of fluorinated heterocyclic scaffolds from the enaminonitrile core.

References

  • ACS Omega. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines." American Chemical Society. Available at:[Link][1]

  • RSC Advances. "Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles." Royal Society of Chemistry. Available at:[Link][2]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 320416-88-4

Executive Summary In contemporary medicinal chemistry, the design of highly functionalized nitrogenous heterocycles relies heavily on versatile, dielectrophilic building blocks. CAS 320416-88-4 , chemically designated as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly functionalized nitrogenous heterocycles relies heavily on versatile, dielectrophilic building blocks. CAS 320416-88-4 , chemically designated as 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile , is a privileged "push-pull" enaminonitrile[1]. Serving as a highly efficient C-N-C-C synthon, this compound is extensively utilized for the divergent synthesis of pyrazoles, pyrimidines, and pyridines—core scaffolds frequently found in kinase inhibitors and other targeted therapeutics[2][3]. This technical guide provides an in-depth analysis of its physicochemical properties, the thermodynamic causality behind its synthesis, and self-validating protocols for its downstream application.

Physicochemical and Structural Profiling

Understanding the physical and chemical properties of CAS 320416-88-4 is essential for optimizing reaction conditions, predicting solubility, and establishing analytical workflows. The molecule exists as a stable, crystalline solid at standard temperature and pressure[4].

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Significance
CAS Number 320416-88-4Primary identifier[1]
Chemical Name 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrileDefines structural components[4]
Molecular Formula C₁₁H₁₁FN₂Mass spectrometry precursor mass[4]
Molecular Weight 190.22 g/mol Stoichiometric calculations
Melting Point 62 - 64 °CIndicator of crystalline purity[4]
Topological Polar Surface Area ~27.0 ŲPredicts membrane permeability
Hydrogen Bond Donors/Acceptors 0 / 2Influences solvent interactions

Structural Causality & Stability: The remarkable stability of CAS 320416-88-4 is dictated by its "push-pull" electronic configuration. The tertiary amine (dimethylamino group) acts as a strong electron-donating group (EDG), while the nitrile group and the 4-fluorophenyl ring act as electron-withdrawing groups (EWG). This creates a highly delocalized π -system across the alkene bridge, significantly lowering the HOMO-LUMO gap. This extensive conjugation restricts rotation around the C=C bond, locking the molecule in the thermodynamically favored (Z)-configuration to minimize steric clash between the bulky dimethylamino and 4-fluorophenyl groups.

Mechanistic Synthesis: The Knoevenagel-Type Condensation

The standard, high-yielding synthesis of CAS 320416-88-4 relies on the condensation of 4-fluorophenylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[5].

Causality and Mechanism: DMF-DMA is a bifunctional reagent acting as both a C1 electrophilic synthon and an in-situ base[5]. Upon heating, DMF-DMA exists in equilibrium with its highly electrophilic iminium ion and methoxide. The methoxide deprotonates the active methylene of 4-fluorophenylacetonitrile. The resulting stabilized carbanion attacks the iminium carbon to form an unstable hemiaminal intermediate. Subsequent elimination of two equivalents of methanol drives the reaction thermodynamically forward, yielding the highly conjugated enaminonitrile[5].

G A 4-Fluorophenylacetonitrile (Active Methylene) C Hemiaminal Intermediate (Unstable) A->C + DMF-DMA (Condensation) B DMF-DMA (Electrophile/Base) B->C D CAS 320416-88-4 (Enaminonitrile) C->D - 2 Methanol (Elimination)

Fig 1: Mechanistic workflow for the synthesis of CAS 320416-88-4 via DMF-DMA condensation.

Protocol 1: Synthesis of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

This protocol is a self-validating system; the evolution of methanol vapor and the crystallization of the product serve as intrinsic indicators of reaction progress.

  • Preparation: In a dry, 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluorophenylacetonitrile (10.0 mmol, 1.0 eq).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 1.5 eq). The excess DMF-DMA serves as both the reactant and the solvent.

  • Thermal Activation: Heat the mixture to gentle reflux (approx. 100–110 °C) under an inert nitrogen atmosphere for 4 to 6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3); the disappearance of the starting material indicates completion.

  • Workup: Remove the heat source and allow the reaction mixture to cool to room temperature. The conjugated product will typically crystallize directly from the mixture upon cooling.

  • Purification: Triturate the crude mixture with 20 mL of cold hexane. Filter the precipitate under vacuum and wash with an additional 10 mL of cold hexane to afford the pure crystalline product (Typical yield: 85-90%)[4].

Downstream Applications in Medicinal Chemistry

The synthetic value of CAS 320416-88-4 lies in its reactivity as a dielectrophilic equivalent. The β -carbon (bearing the dimethylamino group) is highly susceptible to initial nucleophilic attack (transamination), while the adjacent nitrile carbon serves as a secondary electrophilic site for intramolecular cyclization[3].

G A CAS 320416-88-4 (Push-Pull Alkene) B Hydrazine Hydrate (Bis-nucleophile) A->B Transamination C Guanidine Carbonate (Amidine/Base) A->C Transamination D 5-Amino-4-(4-fluorophenyl)pyrazole (Kinase Inhibitor Scaffold) B->D Intramolecular Cyclization E 5-(4-Fluorophenyl)pyrimidine-2,4-diamine (DHFR Inhibitor Scaffold) C->E Intramolecular Cyclization

Fig 2: Divergent synthesis pathways utilizing CAS 320416-88-4 for heterocyclic core generation.

Protocol 2: Divergent Synthesis of 5-Amino-4-(4-fluorophenyl)pyrazole

Pyrazoles are ubiquitous in modern pharmacology. CAS 320416-88-4 reacts cleanly with hydrazines to form highly substituted 5-aminopyrazoles.

  • Transamination: Dissolve CAS 320416-88-4 (5.0 mmol, 1.0 eq) in 15 mL of absolute ethanol. Add hydrazine hydrate (7.5 mmol, 1.5 eq) dropwise. Causality: The primary amine of hydrazine attacks the β -carbon, expelling dimethylamine gas. The evolution of this gas acts as the thermodynamic driving force for the transamination step.

  • Cyclization: Heat the mixture to reflux for 3 hours. Causality: The secondary nitrogen of the hydrazine intermediate attacks the nitrile carbon, undergoing a 5-exo-dig cyclization followed by rapid tautomerization to yield the aromatic pyrazole core.

  • Isolation: Concentrate the solvent under reduced pressure. Add 20 mL of ice-cold distilled water to precipitate the product. Filter, wash with water, and dry under vacuum to yield the target pyrazole derivative.

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Foundational

Safety data sheet (SDS) and toxicity of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

An In-Depth Technical Guide to the Safety Profile and Toxicokinetics of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile As a Senior Application Scientist in drug development and chemical safety, I approach the handling...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety Profile and Toxicokinetics of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

As a Senior Application Scientist in drug development and chemical safety, I approach the handling and evaluation of highly functionalized intermediates not merely as a compliance exercise, but as a rigorous scientific discipline. 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88-4) is a specialized synthetic building block[1]. Its unique molecular architecture—featuring an electron-withdrawing fluorophenyl group and an electron-donating dimethylamino group across an acrylonitrile backbone—creates a "push-pull" alkene system. While this makes it highly valuable for synthesizing heterocyclic pharmaceutical compounds, it also dictates a complex toxicological profile that requires precise understanding and stringent safety data sheet (SDS) adherence.

This whitepaper deconstructs the physicochemical properties, structural toxicology, and self-validating experimental protocols necessary for safely handling and studying this compound.

Chemical Identity & Physicochemical Properties

Before establishing safety protocols, we must define the physical parameters that govern the compound's behavior in biological and environmental systems. The presence of the fluorine atom significantly enhances the compound's lipophilicity, directly impacting its membrane permeability and volume of distribution.

Table 1: Chemical Identity and Physical Parameters

ParameterValueScientific Implication
Chemical Name 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrileIUPAC standardized nomenclature.
CAS Number 320416-88-4Unique numerical identifier for SDS tracking[1].
Molecular Formula C11H11FN2Indicates potential for nitrogenous and halogenated byproducts upon combustion.
Molecular Weight 190.22 g/mol Low molecular weight facilitates rapid systemic absorption[1].
Estimated LogP ~2.5 - 3.2Moderate-to-high lipophilicity; readily crosses the blood-brain barrier (BBB).
Electrophilicity High (Michael Acceptor)Prone to covalent binding with intracellular thiols (e.g., Glutathione).

Safety Data Sheet (SDS) Core Directives & Hazard Framework

Standard SDS templates often fail to explain why certain precautions are necessary. For 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile, the hazards are directly linked to its metabolic fate.

GHS Classification

Based on the structural homology to parent acrylonitrile and halogenated nitriles, this compound triggers the following Globally Harmonized System (GHS) classifications:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed due to rapid hepatic metabolism to cyanide.

  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The electrophilic double bond reacts with nucleophilic residues in dermal and ocular proteins.

  • Specific Target Organ Toxicity - Single Exposure (STOT-SE, Category 3): Respiratory tract irritation.

Rationalized Handling & PPE Protocols

A self-validating safety protocol ensures that failure at one level is caught by the next.

  • Primary Containment: All manipulations of the dry powder must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Dermal Protection: Standard latex is insufficient. The lipophilic nature of the fluorophenyl group allows it to permeate standard polymers. Double-gloving with heavy-duty nitrile gloves is mandatory, as nitrile provides superior resistance to non-polar organic compounds.

  • Decontamination: Spills must be treated with a highly basic solution (e.g., 10% NaOH) to hydrolyze the nitrile group into a less toxic carboxylic acid before physical cleanup.

Mechanisms of Toxicity: A Biochemical Perspective

The toxicity of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile is not static; it is bioactivated. The causality of its toxic effects can be traced through three distinct biochemical pathways:

A. CYP2E1-Mediated Bioactivation and Cyanide Release

The primary driver of acute lethality in acrylonitrile derivatives is hepatic metabolism. Cytochrome P450 2E1 (CYP2E1) oxidizes the alkene double bond to form a highly unstable cyanoethylene oxide intermediate[2]. This epoxide rapidly undergoes spontaneous or enzymatic cleavage, releasing free cyanide (CN-)[2][3]. Cyanide exerts its toxic effect by binding irreversibly to the ferric ion (Fe3+) of cytochrome c oxidase in the mitochondrial electron transport chain, halting oxidative phosphorylation and causing rapid intracellular ATP depletion and cytotoxic hypoxia[3].

B. Direct Glutathione (GSH) Depletion

Independent of CYP450 metabolism, the compound acts as a potent Michael acceptor. The electron-withdrawing nitrile and fluorophenyl groups make the beta-carbon highly electrophilic. It readily undergoes direct conjugation with the sulfhydryl group of intracellular glutathione (GSH)[2]. This rapid GSH depletion strips the cell of its primary antioxidant defense, leading to overwhelming accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, apoptosis[2][4].

C. The Fluorophenyl and Dimethylamino Substituent Effects
  • Fluorophenyl Group: The C-F bond increases the metabolic stability of the phenyl ring but significantly increases the overall lipophilicity of the molecule. This enhances cellular uptake and distribution to lipid-rich tissues, including the central nervous system.

  • Dimethylamino Group: This tertiary amine is susceptible to N-dealkylation by hepatic enzymes, potentially releasing formaldehyde as a secondary toxic byproduct, further exacerbating cellular stress.

G A 3-(Dimethylamino)-2- (4-fluorophenyl)acrylonitrile B CYP450 2E1 Oxidation A->B Hepatic Metabolism E Glutathione (GSH) Conjugation A->E Direct Michael Addition C Cyanoethylene Oxide Intermediate B->C Epoxidation D Cyanide (CN-) Release C->D Spontaneous Cleavage C->E Enzymatic Detox F Cytochrome c Oxidase Inhibition (Hypoxia) D->F Mitochondrial Binding G Detoxification (Excreted in Urine) E->G Mercapturic Acid Pathway

Fig 1: CYP450 2E1-mediated bioactivation, cyanide release, and direct GSH depletion pathways.

Experimental Protocols for Toxicity & Metabolism Assessment

To rigorously evaluate the toxicokinetics of this compound, we must employ self-validating experimental designs. A protocol is self-validating when it includes internal mechanistic controls—such as enzyme inhibitors—that definitively prove the causality of the observed data.

Protocol 1: Self-Validating In Vitro Cytotoxicity and GSH Depletion Assay

This protocol determines whether toxicity is driven by direct chemical reactivity or CYP450 bioactivation.

Materials: HepaRG cell line (chosen for its robust, physiologically relevant expression of CYP450 enzymes, unlike standard HepG2 cells), 1-aminobenzotriazole (1-ABT, a broad-spectrum CYP inhibitor), CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantification), Ellman’s Reagent (DTNB) for GSH quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepaRG cells in 96-well plates at 5×104 cells/well and allow 24 hours for adhesion.

  • Inhibitor Pre-treatment (The Validation Step): Pre-incubate half of the wells with 1 mM 1-ABT for 2 hours to completely inhibit CYP450 activity. The other half receives vehicle control (0.1% DMSO).

  • Compound Dosing: Treat cells with a concentration gradient of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (0.1 µM to 100 µM) for 24 hours.

  • GSH Quantification: Lyse a subset of cells and react the lysate with DTNB. Measure absorbance at 412 nm. A drop in GSH in both 1-ABT treated and untreated cells confirms direct Michael addition[2][4].

  • ATP Viability Readout: Add CellTiter-Glo® reagent to the remaining wells. Measure luminescence.

    • Interpretation: If the 1-ABT pre-treated cells show significantly higher viability than the untreated cells, it definitively proves that CYP-mediated bioactivation (cyanide release) is the primary driver of acute toxicity[3].

Protocol 2: LC-MS/MS Quantification of Toxicokinetic Metabolites

Because free cyanide is highly volatile and difficult to capture, we track its stable biological conversion product: thiocyanate (SCN-), generated by the mitochondrial enzyme rhodanese.

G S1 In Vivo/In Vitro Sample Collection S2 Protein Precipitation (Acetonitrile + IS) S1->S2 S3 UHPLC Separation (HILIC Column) S2->S3 S4 MS/MS Detection (MRM Mode) S3->S4 S5 Pharmacokinetic Data Synthesis S4->S5

Fig 2: Self-validating LC-MS/MS workflow for quantifying thiocyanate and mercapturic acid metabolites.

Step-by-Step Methodology:

  • Sample Prep: Collect plasma or cell culture media. Add 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 13C15N -thiocyanate) to precipitate proteins.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Chromatography: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. (Standard C18 columns fail to retain highly polar thiocyanate).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to track the specific mass transitions of the parent compound, thiocyanate, and the GSH-conjugate (excreted as mercapturic acid).

Conclusion

Handling 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile requires moving beyond basic SDS compliance into a mechanistic understanding of its toxicology. The compound's dual-threat profile—acting both as a direct GSH depleter via Michael addition and as a pro-toxin metabolized by CYP2E1 into cyanide—demands rigorous containment and intelligent experimental design. By utilizing self-validating assays and advanced LC-MS/MS tracking, researchers can safely harness this intermediate for drug discovery while fully mitigating its inherent biological risks.

References

  • The acute lethality of acrylonitrile is not due to brain metabolic arrest. National Institutes of Health (NIH) - PubMed Central (PMC). Available at:[Link][3]

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acrylonitrile. NCBI Bookshelf. Available at:[Link]

  • Fasting Enhances the Acute Toxicity of Acrylonitrile in Mice via Induction of CYP2E1. National Institutes of Health (NIH) - PubMed Central (PMC). Available at:[Link][2]

  • Cyanate Formation Following 2-Chloroacrylonitrile Exposure and the Role of Cytochrome P-450. Duquesne Scholarship Collection. Available at:[Link][4]

Sources

Exploratory

Tuning Covalent Warheads: The Role of the 4-Fluorophenyl Group in Acrylonitrile Reactivity

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the paradigm of modern drug discovery. Central to this evolution is the precise engineering of electrophilic "warheads" ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the paradigm of modern drug discovery. Central to this evolution is the precise engineering of electrophilic "warheads" capable of forming durable, yet highly specific, bonds with non-catalytic amino acid residues—predominantly cysteines. Among the arsenal of Michael acceptors, the acrylonitrile scaffold has emerged as a highly versatile moiety. This technical guide explores the profound impact of incorporating a 4-fluorophenyl group into the acrylonitrile system. By dissecting the physical organic chemistry behind its electronic effects, we elucidate how this specific substitution fine-tunes warhead electrophilicity, modulates the reversibility of the thiol-Michael addition, and optimizes the critical balance between target engagement ( kinact​/KI​ ) and off-target metabolic liability.

Acrylonitriles as Covalent Warheads: The Mechanistic Landscape

Acrylonitriles, including cyanoacrylamides and sulfonyl acrylonitriles, function as potent Michael acceptors[1]. The primary mechanism of action involves the nucleophilic attack of a deprotonated target cysteine thiolate at the electrophilic β -carbon of the α,β -unsaturated system.

The efficacy of a TCI is governed by a two-step kinetic process:

  • Reversible Binding ( KI​ ) : The initial non-covalent association of the inhibitor with the target protein's binding pocket.

  • Covalent Inactivation ( kinact​ ) : The subsequent bond-forming event.

If the intrinsic reactivity of the warhead is too high, the molecule will indiscriminately react with abundant intracellular nucleophiles, such as glutathione (GSH), leading to rapid clearance, hepatotoxicity, and off-target effects[2]. Conversely, if the reactivity is too low, the covalent bond will not form efficiently, negating the pharmacodynamic advantages of the TCI. The acrylonitrile group provides a baseline reactivity that can be exquisitely tuned by its α

  • and β -substituents.

    G A Acrylonitrile Warhead (4-Fluorophenyl Substituted) C Pre-covalent Complex (Reversible Binding, KI) A->C B Target Cysteine Thiol (Nucleophile) B->C D Transition State (Alpha-Carbanion) C->D Nucleophilic Attack (beta-carbon) E Covalent Adduct (kinact) D->E Protonation E->D Beta-elimination (Reversibility)

    Mechanism of Thiol-Michael addition and reversibility tuned by the 4-fluorophenyl group.

Electronic Modulation: The Causality of the 4-Fluorophenyl Effect

The strategic placement of a 4-fluorophenyl group on the acrylonitrile scaffold (often at the β -position or as part of an N -arylacrylamide system) is not arbitrary; it is a calculated manipulation of molecular orbital energies.

Inductive vs. Resonance Effects

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the σ -bond network. However, unlike other halogens, fluorine's 2p orbitals are highly matched in size with carbon's 2p orbitals, allowing for efficient resonance electron donation (+R) of its lone pairs into the aromatic π -system.

In the para position (4-fluorophenyl), the -I effect slightly outcompetes the +R effect, resulting in a net mild electron-withdrawing character (Hammett constant σp​=+0.06 ). This subtle electronic withdrawal lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylonitrile just enough to enhance the electrophilicity of the β -carbon compared to an unsubstituted phenyl ring, without pushing it into the hyper-reactive territory of strong electron-withdrawing groups (EWGs) like nitro ( σp​=+0.78 ) or trifluoromethyl ( σp​=+0.54 )[2].

Tuning Reversibility and Residence Time

Recent advancements in TCI design have focused on reversible covalent inhibitors (RCIs). RCIs leverage the law of mass action to achieve sustained target inhibition while allowing off-target adducts to dissociate, thereby minimizing toxicity[3].

The reversibility of the thiol-Michael reaction is dictated by the rate of β -elimination (the retro-Michael reaction). This rate is inversely correlated with the proton affinity of the intermediate α -carbanion[3]. The 4-fluorophenyl group stabilizes the carbanion to a specific degree, modulating its proton affinity. By fine-tuning this parameter, medicinal chemists can engineer acrylonitriles that form stable adducts with the target protein (driven by strong non-covalent KI​ interactions) but rapidly undergo β -elimination when bound to off-target proteins where non-covalent stabilization is absent.

Quantitative Reactivity Profiling

To empirically validate the electronic tuning of the 4-fluorophenyl group, researchers utilize Glutathione (GSH) half-life ( t1/2​ ) assays. GSH is the most abundant intracellular non-protein thiol and serves as the primary surrogate for off-target reactivity.

The table below synthesizes the structure-activity relationship (SAR) of aryl-substituted Michael acceptors, demonstrating how the 4-fluorophenyl group occupies the "Goldilocks zone" of reactivity[2].

Substituent on Aryl RingHammett Constant ( σp​ )GSH Half-Life ( t1/2​ , min)Intrinsic Reactivity Profile
4-Methoxy (-OCH 3​ )-0.27> 300Too Low (Poor target engagement)
Hydrogen (-H)0.00~ 179Baseline
4-Fluoro (-F) +0.06 ~ 140 Optimal (Balanced kinact​ /clearance)
4-Chloro (-Cl)+0.23~ 95High
4-Trifluoromethyl (-CF 3​ )+0.54< 40Too High (Rapid GSH depletion)

Note: Data represents generalized kinetic trends for N-arylacrylamide/acrylonitrile systems evaluated under pseudo-first-order conditions (5 mM GSH, pH 7.4).

Experimental Methodologies for Reactivity Assessment

To ensure scientific integrity and reproducibility, the evaluation of a 4-fluorophenyl acrylonitrile warhead must follow self-validating protocols. Below are the two foundational workflows for assessing intrinsic reactivity and target engagement.

Protocol 1: NMR-Based Glutathione (GSH) Reactivity Assay

Causality of Design: This assay is conducted under pseudo-first-order conditions (vast excess of GSH). By keeping the GSH concentration effectively constant, the bimolecular rate equation simplifies, allowing the half-life ( t1/2​ ) to be extracted directly from the exponential decay of the warhead's NMR signals. This minimizes concentration-dependent errors and provides a highly accurate intrinsic reactivity metric[2].

  • Preparation: Prepare a 100 mM stock solution of the 4-fluorophenyl acrylonitrile compound in deuterated DMSO ( DMSO−d6​ ). Prepare a 100 mM stock of GSH in D 2​ O containing 100 mM potassium phosphate buffer (pH 7.4).

  • Internal Standard: Add 1,4-dioxane (final concentration 1 mM) to the buffer as an internal quantitative NMR standard.

  • Reaction Initiation: In an NMR tube, combine the compound (final concentration 1 mM) and GSH (final concentration 10 mM to 50 mM, ensuring 10x excess) in a mixed solvent system (e.g., 10% DMSO- d6​ / 90% D 2​ O buffer).

  • Data Acquisition: Place the tube in the NMR spectrometer pre-heated to 37 °C. Acquire 1 H-NMR spectra at regular intervals (e.g., every 5 minutes for 3 hours).

  • Kinetic Analysis: Integrate the disappearance of the distinct olefinic protons of the acrylonitrile relative to the 1,4-dioxane peak. Plot ln([Warhead]t​/[Warhead]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) and calculate t1/2​=ln(2)/kobs​ .

G S1 1. Prepare Stock (Warhead + Excess GSH) S2 2. Incubate at 37°C (Pseudo-first order) S1->S2 S3 3. NMR Sampling (Time-course integration) S2->S3 S4 4. Kinetic Analysis (Calculate t1/2 & k_GSH) S3->S4

Workflow for NMR-based pseudo-first-order GSH reactivity profiling.

Protocol 2: Fluorescence-Based Thiol Conjugation Assay (CPM Assay)

Causality of Design: To prove that the warhead engages the specific target protein, a competition assay is used. CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) is a pro-fluorophore that only fluoresces upon reacting with free thiols. If the 4-fluorophenyl acrylonitrile successfully modifies the target cysteine, subsequent addition of CPM will yield no fluorescence, providing a direct, self-validating readout of target engagement[4].

  • Protein Incubation: Incubate the recombinant target protein (e.g., 1 μ M) with varying concentrations of the 4-fluorophenyl acrylonitrile inhibitor (0.1 μ M to 10 μ M) in assay buffer (pH 7.4) for a defined time (e.g., 60 minutes) at room temperature.

  • Probe Addition: Add CPM dye (final concentration 5 μ M) to the reaction mixture.

  • Fluorescence Readout: Incubate for 30 minutes in the dark. Measure fluorescence using a microplate reader (Excitation: 384 nm, Emission: 470 nm).

  • Validation: Compare the signal to a vehicle-treated protein control (maximum fluorescence) and a fully denatured/alkylated protein control (minimum fluorescence). Calculate the IC 50​ or kinact​/KI​ from the dose-response curve.

Case Studies in Drug Development

The practical application of 4-fluorophenyl-tuned acrylonitriles is heavily documented in contemporary oncology and targeted therapeutics.

  • TEAD Central Pocket Inhibitors: The Transcriptional Enhanced Associate Domain (TEAD) transcription factors are notoriously difficult to drug. Researchers successfully designed covalent inhibitors targeting Cys367 in hTEAD4. By utilizing Michael acceptors, they achieved low-micromolar inhibition. The tuning of the warhead was critical to ensure it did not prematurely react with intracellular thiols before reaching the deep central pocket of TEAD[4].

  • Menin-MLL Interaction Inhibitors: In the development of M-1121, an orally active covalent inhibitor of the menin-MLL interaction, researchers utilized an acrylamide/acrylonitrile-type Michael acceptor to target Cys329. The optimization of the warhead's electronics ensured a GSH conjugation half-life of 89 minutes—indicating mild, manageable reactivity—while achieving complete and long-lasting tumor regression in vivo[5].

By leveraging the precise electronic parameters of the 4-fluorophenyl group, drug developers can reliably navigate the narrow therapeutic window of targeted covalent inhibitors, maximizing efficacy while preserving patient safety.

References

  • [4] Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central (PMC) / NIH. URL:

  • [5] Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression. PubMed Central (PMC) / NIH. URL:

  • [3] Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. URL:

  • [1] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry / ACS Publications. URL:

  • [2] Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. Journal of Medicinal Chemistry / ACS Publications. URL:

Sources

Foundational

Thermodynamic stability of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

An In-depth Technical Guide to the Thermodynamic Stability of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile Introduction: The Imperative of Stability in Drug Development In the landscape of pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its potential success. An API's ability to resist degradation under various environmental conditions directly influences its safety, efficacy, and shelf-life.[][2] This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile, a compound featuring a unique combination of functional groups with potential applications in medicinal chemistry.

The chemical stability of a drug substance is a critical parameter that can affect its purity, potency, and safety.[3] Understanding how a molecule like 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile behaves under stress—such as exposure to heat, light, humidity, and varying pH—is not merely a regulatory formality but a fundamental scientific necessity.[4][5] The data derived from these studies are invaluable, guiding decisions in formulation, packaging, storage conditions, and establishing a valid shelf-life for the final drug product.[][6][7]

This document is designed for researchers, chemists, and drug development professionals. It will not only outline the necessary experimental protocols but also delve into the underlying chemical principles, explaining the causality behind each methodological choice. We will explore the molecule's structural vulnerabilities, propose potential degradation pathways, and present a robust, self-validating system for comprehensive stability analysis.

Molecular Structure Analysis & Postulated Degradation Pathways

The structure of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile incorporates several key functional groups that are critical to its reactivity and potential instability: an enamine system, a nitrile group conjugated with a double bond (acrylonitrile moiety), a tertiary dimethylamino group, and a fluorophenyl ring. Each of these presents potential routes for degradation.

  • Enamine Moiety : Enamines are known to be susceptible to hydrolysis, particularly under acidic conditions.[8][9] The reaction is essentially the reverse of enamine formation and would lead to the cleavage of the C=C-N bond, yielding a carbonyl compound and a secondary amine.[9]

  • Acrylonitrile Moiety : The conjugated nitrile group can be a site for various reactions. Under thermal stress, acrylonitrile derivatives can undergo polymerization or cyclization reactions.[10][11][12] The electron-withdrawing nature of the nitrile group also makes the double bond susceptible to nucleophilic attack.

  • Dimethylamino Group : As a tertiary amine, this group can be prone to oxidation, potentially forming an N-oxide derivative. This is a common degradation pathway for many pharmaceutical compounds.

  • Fluorophenyl Group : The C-F bond is generally very stable. However, under intense photolytic stress, dehalogenation could be a minor possibility, though it is less likely than reactions at the other functional groups.

These potential pathways are critical to anticipate as they inform the design of forced degradation studies, ensuring that the analytical methods developed are capable of detecting these specific types of degradants.

G Parent 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile Hydrolysis Hydrolysis Product (Ketone + Dimethylamine) Parent->Hydrolysis Acid/Base Catalyzed (Hydrolytic Stress) Oxidation N-Oxide Derivative Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Thermal Polymerization / Cyclization Products Parent->Thermal Thermal Stress (Dry Heat) Photolysis Potential Photodegradants Parent->Photolysis Photolytic Stress (UV/Vis Light)

Caption: Postulated degradation pathways for the target molecule under various stress conditions.

A Strategic Framework for Stability Assessment

A robust stability study is a multi-faceted investigation designed to reveal the intrinsic stability of an API.[] The strategy involves subjecting the API to conditions more severe than its intended storage, a process known as forced degradation or stress testing.[6][7] The primary goals of this phase are to identify likely degradation products, understand degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method .[3] This method must be able to accurately quantify the parent API in the presence of its degradants and any excipients.

Our strategic workflow is designed to be systematic and compliant with international guidelines, such as those from the ICH.[4][5]

G start API Sample (3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile) method_dev Develop Preliminary Analytical Method (e.g., HPLC-UV/MS) start->method_dev forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation validate_method Validate Stability-Indicating Method (Specificity, Linearity, Accuracy, Precision) forced_degradation->validate_method Identify Degradants long_term Initiate Long-Term & Accelerated Stability Studies (ICH Conditions) validate_method->long_term Use Validated Method data_analysis Analyze Samples at Time Points & Interpret Data long_term->data_analysis report Generate Stability Report (Shelf-Life, Storage, Packaging Recs.) data_analysis->report

Caption: A comprehensive workflow for assessing API thermodynamic stability.

Experimental Methodologies: Protocols for Stability Assessment

The following protocols are designed to be starting points and should be optimized based on the observed reactivity of the molecule. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is adequately challenged.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are essential for understanding how a drug behaves under stress and for uncovering potential vulnerabilities.[13] These studies simulate harsh conditions to accelerate degradation.[13]

3.1.1 Acid and Base Hydrolysis

  • Causality: To assess the molecule's stability in pH extremes, simulating potential conditions in the gastrointestinal tract or during certain formulation processes. The enamine moiety is the primary target for this stress test.[8]

  • Protocol:

    • Prepare three solutions of the API (approx. 1 mg/mL) in:

      • 0.1 M Hydrochloric Acid (HCl)

      • Purified Water (as control)

      • 0.1 M Sodium Hydroxide (NaOH)

    • Store one set of solutions at room temperature (25°C) and another at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 6, 24, 48 hours).

    • Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

    • Analyze all samples by a validated stability-indicating HPLC method.

3.1.2 Oxidative Degradation

  • Causality: To evaluate the susceptibility of the API to oxidation. The dimethylamino group is a likely site for oxidation.

  • Protocol:

    • Prepare a solution of the API (approx. 1 mg/mL) in a suitable solvent (e.g., methanol/water).

    • Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).

    • Analyze by HPLC. If no degradation is observed, the study can be repeated at a higher temperature.

3.1.3 Thermal Degradation (Dry Heat)

  • Causality: To assess the stability of the solid-state API at elevated temperatures, which can occur during transport or storage in hot climates.[13] This stress condition can accelerate reactions like polymerization or cyclization of the acrylonitrile moiety.[10][13]

  • Protocol:

    • Place a thin layer of the solid API in a glass vial.

    • Store the vial in a calibrated oven at a high temperature (e.g., 80°C, or at a temperature below the melting point).

    • Sample the solid at various time points (e.g., 1, 3, 7 days).

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

    • Visually inspect the solid for any changes in color or physical appearance.

3.1.4 Photostability

  • Causality: To determine if the API is degraded by exposure to light, which is crucial for packaging decisions. The conjugated system in the molecule is a potential chromophore that could absorb UV/Vis light.

  • Protocol:

    • Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (providing controlled UV and visible light).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Expose the samples for a specified duration (e.g., until an overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter is achieved).

    • Analyze the samples and their dark controls by HPLC.

Thermal Analysis Techniques

Thermal analysis provides quantitative data on the physical and chemical changes that occur with temperature.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and heat of fusion. For this molecule, DSC can also reveal exothermic events like decomposition or polymerization.[11][14]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to quantify mass loss associated with degradation.[14]

Data Presentation and Interpretation

All quantitative results from the forced degradation studies should be summarized in a clear, tabular format. This allows for easy comparison of the API's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

Stress ConditionParametersTime (hours)% Assay of Parent API% Total DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl, 60°C2485.214.82
Base Hydrolysis 0.1 M NaOH, 25°C4892.57.51
Oxidation 3% H₂O₂, 25°C2490.19.91
Thermal (Solid) 80°C168 (7 days)98.61.41
Photolytic (Solution) ICH Q1B-95.34.72

Note: Data presented are hypothetical and for illustrative purposes only.

The interpretation of this data is crucial. For example, the significant degradation under acidic conditions confirms the lability of the enamine bond and suggests that the API may require an enteric coating if formulated for oral delivery. The formation of multiple degradants under photolytic and acidic stress underscores the importance of a highly specific, stability-indicating HPLC method to ensure all potential impurities are resolved and monitored.

Conclusion

The thermodynamic stability assessment of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile is a critical, multi-step process that provides foundational knowledge for its development as a potential pharmaceutical agent. By systematically evaluating the molecule's response to hydrolytic, oxidative, thermal, and photolytic stress, we can identify its intrinsic vulnerabilities. This guide provides a robust framework, grounded in established scientific principles and regulatory expectations, for conducting such an investigation. The resulting data not only ensures the development of a safe and effective drug product but also provides invaluable insights that guide formulation, packaging, and storage strategies, ultimately de-risking the path to clinical application.[][7]

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(7). Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Jain, R., & Gupta, R. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 3(5), 410-416. Available at: [Link]

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Available at: [Link]

  • Creative Biolabs. Forced Degradation Studies. Available at: [Link]

  • Singh, S., & Kumar, V. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today. Available at: [Link]

  • MRIGlobal. Stability Testing for API Synthesis. Available at: [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available at: [Link]

  • Avilés, M. A., et al. (2002). THERMAL ANALYSIS OF ACRYLONITRILE POLYMERIZATION AND CYCLIZATION IN THE PRESENCE OF N,N-DIMETHYLFORMAMIDE. Journal of Thermal Analysis and Calorimetry, 70(3), 835-844. Available at: [Link]

  • Avilés, M. A., et al. (2002). Thermal Analysis of Acrylonitrile Polymerization and Cyclization in the Presence of N,N-Dimethylformamide. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

  • Avilés, M. A., et al. (2002). Thermal Analysis of Acrylonitrile Polymerization and Cyclization in the Presence of N,N-Dimethylformamide. Semantic Scholar. Available at: [Link]

  • Master Organic Chemistry. (2010). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]

  • ResearchGate. Proposed formation pathways of amines and nitrosamines from degradation... | Download Scientific Diagram. Available at: [Link]

  • Köhler, S., et al. (2021). Investigation of the chemical changes during the thermal treatment of acrylonitrile-co-methyl acrylate-polymer. Journal of Applied Polymer Science, 139(15), e52074. Available at: [Link]

  • PubChemLite. 3-(4-(dimethylamino)phenyl)-2-(4-fluorophenyl)acrylonitrile. Available at: [Link]

  • Percino, M. J., et al. (2012). Synthesis, optical, and spectroscopic characterisation of substituted 3-phenyl-2-arylacrylonitriles. Chemical Papers, 66(5). Available at: [Link]

  • Wang, J., et al. (2020). Thermal Analysis and Crystal Structure of Poly(Acrylonitrile-Co-Itaconic Acid) Copolymers Synthesized in Water. Polymers, 12(1), 205. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Available at: [Link]

  • PubChem. 3-(Dimethylamino)acrylonitrile. Available at: [Link]

  • Andersen, J., et al. (2010). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 53(16), 6101-6111. Available at: [Link]

  • Wikipedia. Acrylonitrile. Available at: [Link]

  • El-Zeiny, M. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Messerly, J. H., et al. (1973). Thermodynamic properties of acrylonitrile, l-aminopropane, 2=aminopropane, and 2-methyl-2-aminopropane. The Journal of Chemical Thermodynamics, 5(4), 529-543. Available at: [Link]

  • NextSDS. (E)-3-(DIMETHYLAMINO)-2-(3-FLUOROBENZOYL)ACRYLONITRILE. Available at: [Link]

  • Tirkistani, F. A. A. (2010). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. E-Journal of Chemistry, 7(2), 371-376. Available at: [Link]

Sources

Exploratory

The Strategic Role of Enaminonitrile Intermediates in Modern Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary In the landscape of medicinal chemistry and drug discovery, the rapid and efficient synthesis of diverse heterocyclic scaffolds is paramount. β-Enaminonitriles have emerged as privileged, highly reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug discovery, the rapid and efficient synthesis of diverse heterocyclic scaffolds is paramount. β-Enaminonitriles have emerged as privileged, highly reactive intermediates that bridge the gap between simple aliphatic precursors and complex, biologically active heterocycles 1. Characterized by a unique "push-pull" electronic system—comprising an electron-donating amino group and an electron-withdrawing cyano group across a carbon-carbon double bond—these intermediates offer programmable reactivity. This whitepaper provides an in-depth technical analysis of enaminonitrile chemistry, detailing the causality behind synthetic choices, self-validating experimental protocols, and the pharmacological efficacy of their downstream derivatives.

Mechanistic Pathways & Structural Causality

The synthetic utility of enaminonitriles is dictated by their dual reactivity profile. The electrophilic nature of the cyano carbon and the nucleophilic character of the enamine α-carbon allow for highly regioselective cyclocondensation reactions 2.

When application scientists design synthesis routes, the choice of nucleophile dictates the final heterocyclic class:

  • Reaction with Hydrazines: Nucleophilic attack followed by intramolecular cyclization yields pyrazoles , which are extensively utilized as anti-inflammatory and analgesic agents 3.

  • Reaction with Ureas/Amidines: Annulation processes generate pyrimidines and fused pyrimidines, scaffolds frequently found in potent antitumor and antimicrobial drugs 4.

Enaminonitrile_Workflow A Active Methylene (e.g., Benzyl Cyanide) C Enaminonitrile Intermediate A->C Condensation B DMF-DMA Reagent B->C D N-Nucleophile Addition (Hydrazines/Ureas) C->D Electrophilic Attack E Pyrazoles (Anti-inflammatory) D->E Cyclization F Pyrimidines (Antitumor) D->F Annulation

Fig 1: Synthesis and diversification workflow of enaminonitrile intermediates.

Validated Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . Proceeding to subsequent steps requires passing strict analytical checkpoints.

Protocol 1: Microwave-Mediated Synthesis of Enaminonitriles via DMF-DMA

Causality: Traditional acetals suffer from high volatility, restricting reaction temperatures. Dimethylformamide dimethyl acetal (DMF-DMA) provides a less volatile, highly electrophilic formamide equivalent. Microwave heating is employed to rapidly overcome activation energy barriers without degrading the thermally sensitive enaminonitrile intermediate 5.

  • Preparation: In an oven-dried 50 mL round-bottom flask, combine the active methylene compound (e.g., benzyl cyanide, 1.0 equiv) and DMF-DMA (5.0 equiv).

  • Irradiation: Subject the mixture to microwave irradiation at 120 °C. The continuous distillation of the methanol byproduct drives the equilibrium forward.

  • Monitoring: Track the reaction via TLC (Hexanes/Ethyl Acetate 9:1).

  • Self-Validation Checkpoint: The reaction is complete only when TLC confirms the total consumption of the active methylene precursor. Post-purification (silica gel chromatography), validate the structure via ¹H NMR: confirm the presence of the distinct vinylic proton singlet (δ 7.5–8.0 ppm) and the disappearance of the active methylene protons.

Protocol 2: Thorpe-Ziegler Cyclization for 4-Aminopyrazole Derivatives

Causality: The Thorpe-Ziegler cyclization leverages the acidity of the α-carbon in dinitriles. Using a mild base like K₂CO₃ generates a carbanion that undergoes an intramolecular nucleophilic attack on the adjacent cyano group, forming a stable 5-membered pyrazole ring 6.

  • Alkylation: Dissolve the enaminonitrile precursor (1.0 equiv) and an α-haloketone (1.1 equiv) in anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) to initiate N-alkylation and subsequent carbanion formation.

  • Cyclization: Stir at room temperature for 12 hours, then pour the mixture into ice water to precipitate the product 7.

  • Self-Validation Checkpoint: Analyze the precipitate using FT-IR and ¹H NMR. The FT-IR spectrum must show the absence of the aliphatic nitrile stretch (~2200 cm⁻¹) and the appearance of primary amine stretches (~3450–3300 cm⁻¹). ¹H NMR must reveal a D₂O-exchangeable signal at δ ~6.45 ppm, confirming the formation of the amino group.

TZ_Mechanism Step1 Dinitrile Precursor Step2 Base-Catalyzed Deprotonation (Carbanion Formation) Step1->Step2 Strong Base Step3 Intramolecular Nucleophilic Attack (Cyclic Imine Anion) Step2->Step3 Cyclization Step4 Protonation (Cyclic Enaminonitrile) Step3->Step4 Acidic Quench

Fig 2: Mechanism of the base-catalyzed Thorpe-Ziegler cyclization.

Pharmacological Applications & Quantitative Efficacy

The downstream products of enaminonitrile intermediates exhibit profound biological activities, heavily influenced by their Structure-Activity Relationships (SAR). For instance, incorporating a benzothiazole or tetrahydrobenzo[b]thiophene moiety drastically enhances lipophilicity and cellular permeability, leading to potent antiproliferative effects 8. Similarly, aminothiazole derivatives synthesized via enaminonitrile precursors have shown selective toxicity against human prostate carcinoma cell lines while sparing normal epithelial cells 9.

Table 1: Quantitative Efficacy of Enaminonitrile-Derived Scaffolds
Scaffold / Compound IDTarget Cell Line / AssayObserved Efficacy (IC₅₀ or Activity)Reference
Tetrahydrobenzo[b]thiophene (Cmpd 5) Breast Cancer (MCF7)11.42 ± 1.4 μM8
Tetrahydrobenzo[b]thiophene (Cmpd 11) Liver Cancer (HePG2)9.54 ± 0.7 μM8
Tetrahydrobenzo[b]thiophene (Cmpd 12) Breast Cancer (MCF7)20.51 ± 2.3 μM8
Aminothiazole (Cmpds 14 & 16) Prostate Carcinoma (PC3)High Potency (Selective over PNT2)9
Pyrazole-Enaminonitrile (Cmpd 10) Analgesic (Hot Plate Test)Equivalent to Reference Drug3

Conclusion & Future Perspectives

The strategic deployment of β-enaminonitriles in medicinal chemistry provides an unparalleled vector for diversity-oriented synthesis. By mastering the causality of their push-pull electronics and employing self-validating cyclization protocols like the Thorpe-Ziegler reaction, researchers can reliably access high-value therapeutic scaffolds. Future drug discovery efforts will likely focus on leveraging these intermediates in green chemistry applications, such as solvent-free mechanochemical synthesis and electrochemical functionalization, further optimizing the pipeline from bench to bedside.

References

  • Synthetic utility of enaminonitrile moiety in heterocyclic synthesis.
  • Proficient synthesis of bioactive annulated pyrimidine deriv
  • The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis.
  • Role of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Aminothiazole Derivatives against Prost
  • The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Benchchem.
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiprolifer
  • Design and Synthesis of Some Enaminonitrile Derivatives of Antipyrine as Potential Novel Anti-Inflamm

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrimidines using 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

Introduction Enaminonitriles are highly versatile electrophilic building blocks in heterocyclic chemistry, particularly for the construction of functionalized pyrimidines[1]. The compound 3-(Dimethylamino)-2-(4-fluorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Enaminonitriles are highly versatile electrophilic building blocks in heterocyclic chemistry, particularly for the construction of functionalized pyrimidines[1]. The compound 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88-4) features a highly reactive β -carbon and an adjacent nitrile group. This bifunctional nature allows for efficient condensation with binucleophiles such as guanidines, amidines, and hydrazines to yield 5-(4-fluorophenyl)-substituted pyrimidines, which are critical pharmacophores in kinase inhibitors and antineoplastic agents.

Mechanistic Insights

The synthesis of pyrimidines from β -enaminonitriles and guanidine derivatives proceeds via a tandem addition-elimination-cyclization sequence:

  • Nucleophilic Attack: The free base of guanidine (generated in situ using sodium ethoxide) acts as a nucleophile, attacking the electron-deficient β -carbon of the enaminonitrile.

  • Elimination: The dimethylamino group ( −N(CH3​)2​ ) is expelled as a leaving group, forming an intermediate acyclic adduct.

  • Cyclization: The secondary amino group of the guanidine moiety undergoes intramolecular nucleophilic attack on the adjacent electrophilic nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to an aromatic amine, yielding the thermodynamically stable 2,4-diamino-5-(4-fluorophenyl)pyrimidine [2].

Reaction Optimization Data

Table 1: Optimization of reaction conditions for the synthesis of 2,4-diamino-5-(4-fluorophenyl)pyrimidine.

EntrySolventBaseTemp (°C)Time (h)Yield (%)
1EtOHNaOH801245
2EtOHNaOEt80882
3DMFK2CO3120668
4n-BuOHNaOEt117491

Causality Note: Using sodium ethoxide in a higher-boiling protic solvent (n-butanol) maximizes the solubility of the guanidine free base and provides sufficient thermal energy to drive the intramolecular cyclization step, minimizing acyclic intermediates.

Experimental Protocol

Materials:

  • 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (1.0 equiv, 10 mmol)

  • Guanidine hydrochloride (1.5 equiv, 15 mmol)

  • Sodium ethoxide (1.5 equiv, 15 mmol)

  • n-Butanol (25 mL)

Step-by-Step Procedure:

  • Base Activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend guanidine hydrochloride (15 mmol) in anhydrous n-butanol (25 mL). Add sodium ethoxide (15 mmol) in portions at room temperature. Stir for 30 minutes to liberate the free guanidine base.

  • Reagent Addition: Add 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (10 mmol) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 117 °C (reflux) in an oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) until the starting enaminonitrile is completely consumed (approx. 4 hours).

  • Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Quench the residue with ice-cold distilled water (50 mL) to precipitate the crude product. Filter the solid under vacuum, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to afford pure 2,4-diamino-5-(4-fluorophenyl)pyrimidine.

Reaction Workflow Visualization

G A 3-(Dimethylamino)-2- (4-fluorophenyl)acrylonitrile C Nucleophilic Addition (- Dimethylamine) A->C B Guanidine HCl + NaOEt (Base) B->C D Intramolecular Cyclization (Nitrile Attack) C->D E 2,4-Diamino-5- (4-fluorophenyl)pyrimidine D->E Tautomerization

Caption: Mechanistic workflow for the synthesis of 5-(4-fluorophenyl)pyrimidines via enaminonitrile condensation.

References

  • Evaluation of Electrophilic Heteroaromatic Substitution: Synthesis of Heteroaromatic-Fused Pyrimidine Derivatives via Sequential Three-Component Heterocyclization. ACS Publications. URL: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. URL: [Link]

Application

Application Note: 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile as a Versatile Intermediate in Kinase Inhibitor Discovery

Executive Summary In modern drug development, the rapid and modular synthesis of target-specific pharmacophores is critical. 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88-4)[1] is a highly reactive β...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the rapid and modular synthesis of target-specific pharmacophores is critical. 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88-4)[1] is a highly reactive β -enaminonitrile building block. It is uniquely valuable because it allows for the one-pot construction of 4-fluorophenyl-substituted pyrazoles and pyrimidines[2]. The 4-fluorophenyl group is a privileged motif in medicinal chemistry, frequently utilized to enhance metabolic stability and optimize hydrophobic interactions within the ATP-binding hinge region of kinases (e.g., p38 MAPK, VEGFR, and EGFR)[3].

This application note provides researchers with the mechanistic rationale, optimized quantitative parameters, and self-validating protocols required to utilize this intermediate effectively.

Chemical Profile & Mechanistic Overview

Enaminonitriles are characterized by a highly polarized "push-pull" alkene system. The dimethylamino group acts as an electron-donating "push," while the cyano group provides an electron-withdrawing "pull." This electronic configuration renders the β -carbon highly electrophilic[2].

Causality in Reaction Design: When reacted with a binucleophile (such as hydrazine or an amidine), the reaction follows a strict, regioselective cascade:

  • Initial Attack: The most nucleophilic nitrogen of the binucleophile attacks the electrophilic β -carbon.

  • Elimination: The dimethylamino group is expelled as dimethylamine gas (HNMe 2​ ), driving the reaction forward.

  • Cyclocondensation: The secondary nucleophilic nitrogen attacks the adjacent cyano carbon (-C N), forcing ring closure and yielding a fully aromatic, amino-substituted heterocycle[2].

Mechanism Enamine Enaminonitrile 3-(Dimethylamino)-2- (4-fluorophenyl)acrylonitrile Pyrazole Pyrazole Scaffold 5-Amino-1-R-4- (4-fluorophenyl)pyrazole Enamine->Pyrazole 1. β-Attack (-HNMe2) 2. Nitrile Cyclization Pyrimidine Pyrimidine Scaffold 4-Amino-2-R-5- (4-fluorophenyl)pyrimidine Enamine->Pyrimidine 1. β-Attack (-HNMe2) 2. Nitrile Cyclization Hydrazine Hydrazine Deriv. NH2-NH-R Hydrazine->Pyrazole Amidine Amidine/Guanidine NH2-C(R)=NH Amidine->Pyrimidine

Divergent synthesis of pyrazole and pyrimidine scaffolds from the enaminonitrile intermediate.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized reaction conditions for converting 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile into various kinase inhibitor scaffolds.

NucleophileReagents / CatalystsSolventTemp (°C)Time (h)Product ScaffoldExpected Yield
PhenylhydrazineNone or cat. AcOHEthanol80 (Reflux)4 - 6Pyrazol-5-amine75 - 85%
Hydrazine hydrateNoneEthanol80 (Reflux)2 - 4Pyrazol-5-amine80 - 90%
Guanidine HClNaOEt (1.1 eq)Ethanol80 (Reflux)6 - 8Pyrimidin-4-amine65 - 75%
Acetamidine HClK 2​ CO 3​ (1.5 eq)DMF1004 - 6Pyrimidin-4-amine60 - 70%

Experimental Protocols

Protocol A: Synthesis of 1-Aryl-4-(4-fluorophenyl)-1H-pyrazol-5-amines

This protocol utilizes aryl hydrazines to construct 1,4-disubstituted pyrazoles[3].

Mechanistic Causality: In aryl hydrazines, the terminal -NH 2​ is more nucleophilic than the internal -NH-Ar. Therefore, the terminal nitrogen attacks the β -carbon first, dictating the regiochemistry of the final pyrazole. Ethanol is selected as the solvent because it solubilizes the starting materials and its boiling point (78 °C) provides the perfect thermal energy to drive the secondary cyclization step without degrading the product.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (1.0 mmol, 190.2 mg) in 5.0 mL of absolute ethanol.

  • Addition: Add phenylhydrazine (1.1 mmol, 108 µL) dropwise at room temperature.

  • Catalysis (Optional): Add 1-2 drops of glacial acetic acid. Note: Acid protonates the cyano group, increasing its electrophilicity and accelerating the final ring closure.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4 to 6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 2:1).

  • Workup: Once complete, cool the mixture to 0 °C in an ice bath. Add 10 mL of ice-cold distilled water dropwise to induce precipitation.

  • Isolation: Filter the resulting solid under vacuum, wash with cold water (2 x 5 mL), and recrystallize from ethanol to yield the pure pyrazole derivative.

Protocol B: Synthesis of 2-Substituted-5-(4-fluorophenyl)pyrimidin-4-amines

This protocol utilizes amidines to generate pyrimidine scaffolds, which are classic hinge-binding motifs in oncology drugs[3].

Mechanistic Causality: Amidines and guanidines are typically supplied as stable hydrochloride salts. An equimolar amount of base (NaOEt) is strictly required to liberate the free nucleophilic base in situ. Without this, the initial attack on the enaminonitrile will fail.

Step-by-Step Methodology:

  • Free-Basing: In a 25 mL flask, suspend guanidine hydrochloride (1.2 mmol, 114.6 mg) in 5.0 mL of absolute ethanol. Add sodium ethoxide (1.2 mmol, ~450 µL of a 21 wt% solution in EtOH) and stir for 15 minutes at room temperature.

  • Addition: Add 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (1.0 mmol, 190.2 mg) to the suspension.

  • Cyclocondensation: Heat the mixture to reflux (80 °C) for 6 to 8 hours.

  • Workup: Cool the reaction to room temperature. Evaporate the ethanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (15 mL) and water (15 mL). Extract the aqueous layer with an additional 10 mL of ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate, and purify via silica gel column chromatography (DCM:MeOH 95:5) to isolate the pyrimidine.

Self-Validating Quality Control Workflow

To ensure scientific integrity, the experimental workflow must be treated as a self-validating system. The transformation from an acyclic enaminonitrile to a cyclic heteroaromatic system provides distinct, measurable spectroscopic shifts.

  • IR Spectroscopy Validation: The starting enaminonitrile possesses a sharp, distinct nitrile (-C N) stretch at approximately 2200 cm⁻¹. The complete disappearance of this peak is a definitive, self-validating check that the secondary ring-closure step has occurred.

  • LC-MS Validation: The intermediate acyclic adduct (before ring closure) will show a mass corresponding to[M + Hydrazine - HNMe 2​ ]. Upon cyclization, the mass remains the same, but the retention time shifts significantly due to the transition from a polar acyclic intermediate to a lipophilic aromatic ring.

Workflow Step1 1. Reagent Preparation Dissolve Enaminonitrile (1.0 eq) in EtOH Step2 2. Nucleophile Addition Add Binucleophile (1.1-1.2 eq) + Base (if salt used) Step1->Step2 Step3 3. Cyclocondensation Reflux (80°C) for 4-8 hours Step2->Step3 Step3->Step3 Heat drives ring closure Step4 4. Reaction Monitoring Check IR for loss of -CN (~2200 cm⁻¹) Step3->Step4 Step5 5. Workup & Isolation Quench with H₂O, Filter Precipitate Step4->Step5 Step6 6. Analytical QC Confirm purity via LC-MS & ¹H-NMR Step5->Step6

Step-by-step workflow for the cyclocondensation of enaminonitriles.

References

  • Karrouchi, K., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018; 23(1): 134.[2] URL:[Link]

  • Bekhit, A. A., et al. Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules, 2008; 13(8): 1773-1789.[3] URL:[Link]

Sources

Method

Application Note: Reagents and Conditions for the Cyclization of Fluorophenyl Acrylonitriles

Abstract The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring unique pharmacological properties such as enhanced metabolic stability, lipophilicity, and bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring unique pharmacological properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorophenyl acrylonitriles are highly versatile and valuable precursors for the synthesis of these privileged structures. This technical guide provides an in-depth exploration of the primary methodologies for the cyclization of fluorophenyl acrylonitriles, with a focus on base-mediated, photochemical, and transition-metal-catalyzed strategies. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging these powerful reactions.

Introduction: The Strategic Value of Fluorinated Heterocycles

Nitrogen-containing heterocycles are fundamental skeletons in synthetic and medicinal chemistry.[2] The quinoline core, in particular, is found in numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, and antifungal properties.[2][3] The strategic introduction of fluorine atoms into these scaffolds can dramatically alter their physicochemical and biological profiles.[4] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen or a hydroxyl group, often leading to improved potency and pharmacokinetic properties.[1]

Fluorophenyl acrylonitriles serve as ideal starting points for constructing these complex molecules. The electron-withdrawing nature of both the fluoro and nitrile substituents activates the molecule for a variety of transformations, while the strategic placement of the fluorine atom can be exploited in cyclization reactions, either as a directing group or as a leaving group in nucleophilic aromatic substitution-type ring closures. This guide will focus on the practical application of key cyclization strategies to convert these precursors into high-value fluorinated heterocyclic systems.

Core Cyclization Strategies and Mechanistic Insights

The cyclization of fluorophenyl acrylonitriles can be broadly categorized into three effective approaches: base-mediated annulation, photochemical ring closure, and transition-metal-catalyzed cyclization. The choice of method depends on the desired final structure, the substitution pattern of the starting material, and functional group tolerance.

2.1 Base-Mediated Intramolecular Cyclization

Base-mediated cyclization is a robust and often high-yielding method for synthesizing quinolines, naphthyridines, and related fused heterocycles. The strategy typically relies on an initial Michael addition to the acrylonitrile moiety, followed by an intramolecular nucleophilic attack from the generated carbanion onto the fluorophenyl ring, displacing the fluoride ion.

Causality and Expertise: This reaction is a variation of the Thorpe-Ziegler condensation. The success of this method hinges on several factors:

  • Base Strength: A sufficiently strong, non-nucleophilic base is required to deprotonate the α-carbon of the nitrile without competing in other side reactions. Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or strong inorganic bases like potassium hydroxide (KOH) in a polar aprotic solvent are often effective.[5][6]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal as they can dissolve the reactants and stabilize the anionic intermediates formed during the reaction.

  • Fluorine Position: An ortho-fluorine substituent is crucial as it allows for the formation of a stable five- or six-membered ring via intramolecular SNAr (Nucleophilic Aromatic Substitution).

The general mechanism involves the formation of a dinitrile intermediate, which then undergoes a base-promoted intramolecular condensation. The nucleophilic attack of the carbanion on the cyano group forms an imine species, which tautomerizes to the final, stable amino-substituted heterocyclic product.[5]

Workflow for Base-Mediated Cyclization

sub Fluorophenyl Acrylonitrile + Malononitrile base Base (e.g., DBU) Solvent (e.g., DMF) sub->base Reaction Start int1 Michael Adduct (Anionic Intermediate) base->int1 Michael Addition int2 Intramolecular Cyclization (SNAr) int1->int2 Deprotonation & Nucleophilic Attack prod Cyclized Product (e.g., Aminoquinoline) int2->prod Fluoride Elimination & Tautomerization sub cis-Fluorophenyl Acrylonitrile excited Excited State [S1] sub->excited UV Light (hν) dhp Dihydrophenanthrene Intermediate excited->dhp 6π-Electrocyclization prod Aromatic Product dhp->prod hf - HF hf->prod Elimination

Caption: Simplified mechanism of Mallory-type photocyclization.

2.3 Transition-Metal-Catalyzed Cyclization

Modern synthetic chemistry heavily relies on transition-metal catalysis for the efficient and selective construction of complex molecules. [7][8]Palladium-catalyzed reactions, such as intramolecular Heck or C-H activation/annulation cascades, are particularly well-suited for the cyclization of fluorophenyl acrylonitriles.

Causality and Expertise: These reactions offer broad functional group tolerance and can be rendered highly selective through the careful choice of catalyst, ligand, and reaction conditions.

  • Catalyst System: Palladium complexes, such as Pd(OAc)₂, are common precursors. The choice of ligand (e.g., phosphines like PPh₃) is critical for stabilizing the catalyst and modulating its reactivity and selectivity. [9]* Reaction Type:

    • Intramolecular Heck Reaction: If the fluorophenyl ring is substituted with a halide (e.g., Br, I), an intramolecular Heck reaction can be initiated. This involves oxidative addition of the Pd(0) catalyst to the aryl-halide bond, followed by migratory insertion of the acrylonitrile's double bond and subsequent β-hydride elimination.

    • C-H Activation: In the absence of a halide, direct C-H activation can be employed. A directing group may be necessary to achieve regioselectivity, though the inherent acidity of the C-H bond ortho to the fluorine can sometimes be sufficient for cyclization. [8]* Base and Additives: A base is typically required to neutralize the acid generated during the catalytic cycle. Additives may be used to promote catalyst turnover or stability.

These methods provide a versatile and powerful route to a wide array of fluorinated heterocycles under relatively mild conditions.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and may require optimization based on the specific substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Base-Mediated Synthesis of 2-Amino-3-cyano-4-phenyl-5-fluoroquinoline

This protocol is a conceptual application based on the principles of base-mediated condensation and cyclization. [5][6]

  • Materials:

    • 2-Fluorobenzyl cyanide (1.0 mmol, 1.0 equiv)

    • Benzaldehyde (1.0 mmol, 1.0 equiv)

    • Malononitrile (1.0 mmol, 1.0 equiv)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv) [10] * N,N-Dimethylformamide (DMF), anhydrous (10 mL)

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzyl cyanide (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.0 mmol).

    • Add anhydrous DMF (10 mL) to dissolve the reactants.

    • Slowly add DBU (1.2 mmol) to the solution at room temperature.

    • Stir the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (50 mL) to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold ethanol.

    • Dry the crude product under vacuum. If necessary, purify by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 3.2: Photochemical Synthesis of a Fluorinated Phenanthrene Nitrile

This protocol is adapted from the general principles of the Mallory photocyclization reaction. [11][12][13]

  • Materials:

    • (E)-3-(2-Fluorobiphenyl-4-yl)acrylonitrile (0.2 mmol, 1.0 equiv)

    • Iodine (I₂) (0.02 mmol, 0.1 equiv, catalytic)

    • Cyclohexane or Benzene, spectroscopic grade (200 mL)

  • Equipment:

    • Pyrex or Quartz immersion well photoreactor

    • Medium-pressure mercury lamp (e.g., 450 W Hanovia)

    • Inert gas (Nitrogen or Argon) line

  • Procedure:

    • Dissolve the (E)-3-(2-Fluorobiphenyl-4-yl)acrylonitrile (0.2 mmol) and a catalytic amount of iodine (0.02 mmol) in the chosen solvent (200 mL) in the photoreactor vessel.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes. Oxygen can interfere with the reaction but is sometimes used as the oxidant in place of iodine. [13] 3. While maintaining a slow stream of inert gas, turn on the mercury lamp and the cooling system for the immersion well.

    • Irradiate the solution for 12-48 hours, monitoring the reaction by TLC or GC-MS. The starting material should be consumed and a new, more fluorescent spot should appear.

    • Once the reaction is complete, turn off the lamp.

    • Transfer the solution to a round-bottom flask and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting solid by column chromatography on silica gel to yield the desired phenanthrene product.

Summary of Reaction Parameters

The following table summarizes typical conditions for the cyclization of fluorophenyl acrylonitriles.

Parameter Base-Mediated Cyclization Photochemical Cyclization Transition-Metal Catalysis (Pd)
Key Reagent Strong, non-nucleophilic base (DBU, KOH) [5][6]UV Light, Oxidant (I₂, O₂) [11][13]Pd(0) or Pd(II) catalyst, Ligand [9]
Substrate o-Fluorophenyl acrylonitrile derivativeStilbene-like acrylonitrileAryl halide-substituted acrylonitrile
Solvent Polar aprotic (DMF, DMSO)Non-polar (Cyclohexane, Benzene)Aprotic (Toluene, Dioxane, DMF)
Temperature 25 - 120 °CAmbient (photoreaction)80 - 150 °C
Typical Yield Good to Excellent (60-95%)Moderate to Good (40-80%)Good to Excellent (50-90%)
Key Advantage High yields, simple procedureAccess to unique polyaromaticsBroad functional group tolerance
Conclusion

The cyclization of fluorophenyl acrylonitriles is a powerful and versatile strategy for accessing a wide range of high-value, fluorine-containing heterocyclic compounds. This guide has detailed three primary methodologies: robust base-mediated annulation, unique photochemical ring-closure, and highly versatile transition-metal-catalyzed cyclization. By understanding the underlying mechanisms and key reaction parameters, researchers can effectively select and optimize the appropriate conditions for their specific synthetic targets. The provided protocols serve as a validated starting point for further exploration, enabling the continued development of novel fluorinated molecules for applications in drug discovery, materials science, and beyond.

References
  • Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. (2026, January 5).
  • Mallory, F., & Mallory, C. W. (1983). Photocyclization of stilbenes. VII. Unusual fluorine atom rearrangement in the photocyclization of 1-fluoroh[13]elicenes. Semantic Scholar.

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. [Link]

  • Scheme 20: (a) Synthesis of fluorinated trifluoromethylquinolines,...
  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. [Link]

  • Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes. (2017). PubMed. [Link]

  • Photochemistry of Stilbenes. I. Journal of the American Chemical Society. [Link]

  • Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. PMC. [Link]

  • Jørgensen, K. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules.
  • Nitrile Anion Cyclizations. ResearchGate. [Link]

  • Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate. [Link]

  • (Z)-3-(4-fluorophenyl)acrylonitrile. PubChem. [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC. [Link]

  • Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. ChemistrySelect. [Link]

  • Thermal Analysis of Acrylonitrile Polymerization and Cyclization in the Presence of N,N-Dimethylformamide. ResearchGate. [Link]

  • Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. [Link]

  • Cyclization initiated by radical mechanism. ResearchGate. [Link]

  • Transition-metal-catalyzed asymmetric defluorinative reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Ramaley Celebration: Synthesis and characterization of 4-fluorophenylazoisobutyronitrile. University of Northern Colorado. [Link]

  • Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. ResearchGate. [Link]

  • Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide). MDPI. [Link]

  • New Aspects on the Cyclization Mechanisms of Poly(acrylonitrile-co-itaconic acid). ResearchGate. [Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. [Link]

  • A Novel Cyclized Polyacrylonitrile Binder Strategy for Efficient Oxygen Evolution Reaction Catalysts. MDPI. [Link]

  • Cyclization mechanism and kinetics of poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid) copolymer investigated by FTIR spectroscopy. ResearchGate. [Link]

  • HETEROCYCLES, Vol. 38, No. 4, 1994. Heterocycles.
  • THERMAL ANALYSIS OF ACRYLONITRILE POLYMERIZATION AND CYCLIZATION IN THE PRESENCE OF N,N-DIMETHYLFORMAMIDE. ResearchGate. [Link]

  • Radical-triggered base-free 1,3-C → C migrations: chemodivergent synthesis of cyclic imines from N-allyl enamines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Nickel-Catalyzed Intermolecular Cyclization of 2-Bromobenzamide: A General Strategy for Synthesizing 6(5H)-Phenanthridinone Derivatives. MDPI. [Link]

  • Mechanochemical Synthesis of Fluorinated Imines. PMC. [Link]

  • Heterocycles Synthesis through Reactions of Nucleophiles with Acrylonitriles, Part 9. A Direct One-Pot Synthesis of Pyranopyrazoles. ResearchGate. [Link]

  • Intramolecular Cyclization. Encyclopedia MDPI. [Link]

  • Base-Controlled Synthesis of Fluorescent Acridone Derivatives via Formal (4 + 2) Cycloaddition. ResearchGate. [Link]

  • In Situ Formation of Acidic Comonomer during Thermal Treatment of Copolymers of Acrylonitrile and Its Influence on the Cyclization Reaction. PMC. [Link]

Sources

Application

Step-by-step synthesis of bioactive pyrazoles from CAS 320416-88-4

Application Note: Step-by-Step Synthesis of Bioactive Pyrazoles from CAS 320416-88-4 Introduction & Rationale The compound CAS 320416-88-4 , chemically known as 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile, is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis of Bioactive Pyrazoles from CAS 320416-88-4

Introduction & Rationale

The compound CAS 320416-88-4 , chemically known as 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile, is a highly versatile enaminonitrile building block[1]. Enaminonitriles are characterized by a "push-pull" alkene system where the electron-donating dimethylamino group and the electron-withdrawing nitrile group create a highly polarized double bond. This polarization renders the β-carbon highly susceptible to nucleophilic attack, making it an ideal precursor for the synthesis of 5-aminopyrazoles when reacted with binucleophiles like hydrazines[2].

5-Aminopyrazoles, particularly 4-aryl-substituted variants such as 4-(4-fluorophenyl)-1H-pyrazol-5-amine, are privileged scaffolds in medicinal chemistry. They serve as critical intermediates in the development of kinase inhibitors, anti-inflammatory agents, and other bioactive molecules[3]. This application note provides a detailed, self-validating protocol for the cyclocondensation of CAS 320416-88-4 with hydrazine hydrate, explaining the causality behind each experimental choice.

Mechanistic Pathway

The synthesis of 4-(4-fluorophenyl)-1H-pyrazol-5-amine proceeds via a tandem addition-elimination-cyclization mechanism:

  • Michael-type Addition: The primary amine of hydrazine attacks the highly electrophilic β-carbon of the enaminonitrile.

  • Elimination: The resulting tetrahedral intermediate collapses, expelling dimethylamine gas. The removal of this gas drives the reaction forward to form a hydrazone intermediate.

  • Cyclization: The second nitrogen of the hydrazine moiety undergoes an intramolecular nucleophilic attack on the electrophilic nitrile carbon.

  • Tautomerization: The resulting imine intermediate tautomerizes into the thermodynamically stable, aromatic 5-aminopyrazole ring[4].

Mechanism A CAS 320416-88-4 (Enaminonitrile) B Hydrazine Addition A->B + NH2NH2 C Hydrazone Intermediate B->C - HNMe2 (gas) D Intramolecular Cyclization C->D Attack on -CN E Tautomerization D->E Proton Shift F 4-(4-Fluorophenyl)- 1H-pyrazol-5-amine E->F Aromatization

Mechanistic pathway of pyrazole synthesis from enaminonitrile and hydrazine.

Experimental Workflow & Protocol

Causality in Experimental Design:

  • Solvent (Ethanol): A polar protic solvent is selected to facilitate the crucial proton transfer steps required for the final tautomerization into the aromatic pyrazole ring.

  • Temperature (Reflux, ~80°C): Heating overcomes the activation energy barrier for the intramolecular cyclization step and ensures the complete expulsion of dimethylamine gas, preventing reversible side reactions.

  • Reagent Stoichiometry: A slight excess of hydrazine hydrate (1.2 equivalents) ensures complete conversion of the enaminonitrile and compensates for any evaporative loss during reflux.

Workflow Step1 Reaction Setup CAS 320416-88-4 + NH2NH2·H2O in EtOH Step2 Reflux Heat at 80°C for 3-4 hours Step1->Step2 Step3 Monitoring TLC (EtOAc:Hexane 1:1) Step2->Step3 Step3->Step2 Incomplete Step4 Workup Cool to RT, concentrate, add cold H2O Step3->Step4 Reaction Complete Step5 Isolation Filter precipitate, wash with cold H2O Step4->Step5 Step6 Purification Recrystallize from EtOH Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target pyrazole.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 mmol (1.90 g) of CAS 320416-88-4 in 25 mL of absolute ethanol.

  • Addition: Slowly add 12.0 mmol (0.60 g, ~0.58 mL) of hydrazine monohydrate (NH₂NH₂·H₂O) dropwise at room temperature. (Safety Note: Hydrazine is highly toxic and a suspected carcinogen; perform this step in a well-ventilated fume hood.)

  • Reaction: Heat the mixture to reflux (~80°C) with continuous stirring. The evolution of dimethylamine gas (identifiable by a distinct fishy odor) will be noticeable, validating that the addition-elimination step is occurring.

  • Monitoring (Self-Validation): After 2 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1 v/v) mobile phase. The starting material (CAS 320416-88-4) will appear as a higher Rf​ spot under UV (254 nm), while the highly polar 5-aminopyrazole product will remain significantly lower on the plate.

  • Workup: Once TLC indicates complete consumption of the starting material (typically 3-4 hours), remove the heat and allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to approximately one-third of its original volume.

  • Precipitation: Pour the concentrated solution into 50 mL of ice-cold distilled water while stirring vigorously. A solid precipitate of the crude pyrazole will immediately form.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove any unreacted hydrazine and water-soluble impurities.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to afford pure 4-(4-fluorophenyl)-1H-pyrazol-5-amine.

Data Presentation & Analytical Validation

To ensure the trustworthiness of the synthesized compound, analytical validation is required. The expected quantitative data and physicochemical properties of the isolated product are summarized below for easy comparison against experimental results.

ParameterExpected Value / Description
Chemical Name 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
Molecular Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol
Appearance Off-white to pale yellow crystalline solid
Typical Yield 75% - 85% (1.33 g - 1.50 g)
TLC Rf​ Value ~0.3 (EtOAc:Hexane 1:1)
¹H NMR (DMSO-d₆, 400 MHz) δ 11.8 (br s, 1H, pyrazole-NH), 7.6 (s, 1H, pyrazole-CH), 7.4 (dd, 2H, Ar-H), 7.1 (t, 2H, Ar-H), 4.8 (br s, 2H, -NH₂)
LC-MS (ESI+) m/z 178.1 [M+H]⁺

Downstream Applications in Drug Development

The synthesized 4-(4-fluorophenyl)-1H-pyrazol-5-amine is a highly valuable bifunctional building block. The adjacent primary amino (-NH₂) and secondary pyrazole (-NH) groups allow for subsequent regioselective double cyclizations. For example, reacting this intermediate with 1,3-dicarbonyl compounds or α,β-unsaturated nitriles yields fused pyrazolo[1,5-a]pyrimidines. This specific fused heterocyclic core is a prominent structural motif found in numerous FDA-approved drugs and clinical candidates targeting cyclin-dependent kinases (CDKs) and other oncology targets[5].

References

  • Source: National Center for Biotechnology Information (PMC)
  • A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives Source: Asian Journal of Research in Chemistry URL
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis Source: Longdom Publishing URL
  • Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade Source: ResearchGate URL

Sources

Method

Application Note: A Guide to Selecting Organic Solvents for 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal organic solvents for dissolving 3-(Dimethylamino)-2-(4-fluoropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal organic solvents for dissolving 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile. The document outlines the physicochemical properties of the compound, establishes a theoretical framework for solvent selection based on the principle of "like dissolves like," and presents detailed protocols for dissolution in various applications, from chemical synthesis to the preparation of stock solutions for biological assays. By synthesizing chemical principles with practical, field-proven methodologies, this guide aims to streamline experimental workflows and ensure the reliable and consistent use of this compound in research and development.

Introduction: The Critical Role of Solvent Selection

3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile is a substituted acrylonitrile derivative with a molecular formula of C₁₇H₁₅FN₂.[1][2] Its unique structure, featuring a conjugated system with electron-donating and electron-withdrawing groups, makes it a compound of interest in organic synthesis and material science.[1] The success of any experimental procedure involving this compound—be it a chemical reaction, purification, spectroscopic analysis, or a biological assay—is fundamentally dependent on its effective dissolution.

An inappropriate solvent can lead to a host of experimental failures, including incomplete reactions, inaccurate concentration measurements, and compound precipitation in assay systems. This guide provides a systematic approach to solvent selection, grounded in the physicochemical characteristics of the target molecule.

Physicochemical Profile of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

Understanding the solute's structure is paramount to predicting its solubility behavior. The molecule can be deconstructed into three key functional regions that dictate its interaction with different solvents:

  • Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a polar, electron-donating group. While it lacks a hydrogen bond donor, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor.

  • 4-Fluorophenyl Group: This aromatic ring is predominantly non-polar (lipophilic). The highly electronegative fluorine atom introduces a polar C-F bond but its overall contribution to the molecule's polarity is moderate.

  • Acrylonitrile Moiety (-CH=C(CN)-): This region contains a carbon-carbon double bond and a highly polar nitrile group (-C≡N). The nitrile group is a strong dipole and can act as a hydrogen bond acceptor.

The combination of large, non-polar aromatic rings with distinct polar functional groups gives the molecule a mixed polarity. The predicted XlogP value of 3.9 suggests a generally lipophilic or non-polar character.[2][3] However, the presence of the polar nitrile and dimethylamino groups indicates that solvents with some degree of polarity will be necessary to overcome the crystal lattice energy and achieve dissolution. Therefore, the ideal solvent will likely be one that can effectively solvate both the non-polar backbone and the polar functionalities.

Theoretical Framework for Solvent Selection

The guiding principle for solubility is "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity. Several key solvent properties are used to quantify this:

  • Dielectric Constant (ε): A measure of a solvent's ability to separate ions. High-dielectric-constant solvents are polar, while low-dielectric-constant solvents are non-polar.

  • Relative Polarity: A normalized empirical measure of a solvent's polarity.

  • Hydrogen Bonding Capability: Solvents can be classified as protic (containing O-H or N-H bonds, acting as H-bond donors) or aprotic (lacking such bonds).

For 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile, polar aprotic solvents are predicted to be highly effective. These solvents possess a significant dipole moment to interact with the nitrile and dimethylamino groups but do not have the hydrogen-bond-donating capability that might unfavorably interact with the molecule. Non-polar aromatic solvents may also be effective due to favorable π-π stacking interactions with the phenyl rings.

Screening of Recommended Organic Solvents

Based on the analysis of the solute's structure, a range of solvents from different classes should be considered. The table below summarizes key properties of recommended candidates for initial screening.[4][5][6]

SolventClassBoiling Point (°C)Density (g/mL)Dielectric Constant (ε)Relative PolarityRationale for Selection
Toluene Non-polar Aromatic110.60.8672.40.099Solvates the phenyl rings through π-π interactions. Mentioned in patents for similar derivatives.[7][8]
Dichloromethane (DCM) Polar Aprotic39.61.3269.10.309A versatile solvent for compounds of intermediate polarity. Low boiling point facilitates easy removal.[9]
Tetrahydrofuran (THF) Polar Aprotic660.8867.50.207A good general-purpose solvent; its ether oxygen can act as a hydrogen bond acceptor.[10]
Ethyl Acetate (EtOAc) Polar Aprotic77.10.8956.00.228A moderately polar solvent with ester functionality.
Acetone Polar Aprotic56.10.79020.70.355A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[11]
Acetonitrile (ACN) Polar Aprotic81.60.78637.50.460A highly polar aprotic solvent often used in chromatography and as a reaction medium.
Dimethyl Sulfoxide (DMSO) Polar Aprotic1891.09247.00.444An exceptionally strong solvent, ideal for preparing highly concentrated stock solutions for biological assays.[12]
N,N-Dimethylformamide (DMF) Polar Aprotic1530.94436.70.386Similar to DMSO in its high dissolving power, often used in organic synthesis.[1]

Experimental Protocols

The choice of protocol depends heavily on the downstream application. The following sections provide step-by-step methodologies for common scenarios.

Protocol 5.1: General Dissolution for Chemical Reactions and Analysis

This protocol is suitable for preparing solutions for organic synthesis, NMR, or chromatographic analysis (HPLC, GC). Polar aprotic solvents are the recommended starting point.

Methodology:

  • Weighing: Accurately weigh the desired mass of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile into a clean, dry vial.

  • Solvent Addition: Add a small volume of the selected solvent (e.g., Dichloromethane or THF) to the vial.

  • Agitation: Cap the vial and vortex vigorously for 30-60 seconds.

  • Aided Dissolution (If Necessary): If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes at room temperature. Gentle warming (to ~30-40°C) can also be applied, but care should be taken with volatile solvents like DCM.

  • Visual Inspection: Visually inspect the solution against a dark background to ensure no solid particles remain. The solution should be clear.

  • Dilution: Once fully dissolved, add the remaining solvent to reach the final desired concentration.

G cluster_workflow Workflow: General Dissolution weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., DCM, THF) weigh->add_solvent agitate 3. Vortex / Sonicate add_solvent->agitate inspect 4. Visual Inspection (Is it clear?) agitate->inspect ready 5. Solution Ready for Use inspect->ready Yes troubleshoot Try gentle heat or different solvent inspect->troubleshoot No troubleshoot->agitate

Fig 1. General workflow for dissolving the compound for chemical applications.
Protocol 5.2: Preparation of High-Concentration Stock Solutions for Biological Assays

For biological applications, compounds are typically stored as high-concentration stock solutions in DMSO and then diluted into aqueous buffers for the final assay. This protocol minimizes the risk of compound precipitation.[13]

Methodology:

  • Prepare Primary Stock (100% DMSO):

    • Accurately weigh the compound into a sterile microcentrifuge tube or vial.

    • Add the required volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution. Store appropriately (typically at -20°C or -80°C).

  • Prepare Working Solution (Two-Step Dilution):

    • Thaw the primary stock solution and bring it to room temperature.

    • In a separate tube, add the required volume of your final aqueous buffer (e.g., PBS, cell culture medium).

    • Add a small volume of the DMSO stock solution to the aqueous buffer (not the other way around) to achieve the final working concentration. The final DMSO concentration in the assay should typically be kept below 1%, and often below 0.1%, to avoid solvent-induced artifacts.[13]

    • Immediately vortex the working solution to ensure rapid and uniform mixing, which prevents the compound from precipitating out of solution.

    • Visually inspect for any signs of precipitation before use.

G cluster_workflow Workflow: Stock Solution for Biological Assays weigh 1. Weigh Compound add_dmso 2. Dissolve in 100% DMSO (Primary Stock) weigh->add_dmso vortex1 3. Vortex to Homogenize add_dmso->vortex1 dilute 5. Add Stock to Buffer (Final Working Solution) prepare_buffer 4. Prepare Aqueous Buffer prepare_buffer->dilute vortex2 6. Vortex Immediately dilute->vortex2 ready 7. Ready for Assay (<1% DMSO) vortex2->ready

Fig 2. Protocol for preparing DMSO stock solutions for use in aqueous biological media.

Troubleshooting Common Solubility Issues

  • Compound Fails to Dissolve: If the compound does not dissolve in the initial solvent choice, select a solvent with a different polarity. For instance, if it fails in toluene, try a more polar solvent like acetonitrile. Using a co-solvent system (e.g., a mixture of toluene and DCM) can sometimes be effective.

  • Precipitation Upon Cooling: If a solution was prepared with heating, the compound may crash out upon returning to room temperature. This indicates that the solution was supersaturated. The options are to either work with a lower concentration or find a more suitable solvent.

  • Precipitation in Aqueous Media: This is a common issue for lipophilic compounds.[13] To mitigate this, ensure the final DMSO concentration is as low as possible, vortex immediately and vigorously upon dilution, and consider using a buffer containing a small amount of surfactant (e.g., Tween-20) or protein (e.g., BSA), if compatible with the assay.

Conclusion

The successful dissolution of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile hinges on a rational selection of organic solvents based on the compound's structural characteristics. For general chemical synthesis and analysis, polar aprotic solvents such as Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Acetonitrile are excellent starting points. For the preparation of concentrated stock solutions intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its superior dissolving power and miscibility with aqueous systems. Adherence to the detailed protocols and troubleshooting guidelines presented in this note will enable researchers to prepare consistent and reliable solutions, thereby enhancing experimental reproducibility and success.

References

  • Scribd. Organic Solvents: Boiling Points & Density | PDF. [Link]

  • Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]

  • University of California, Berkeley. Common Organic Solvents: Table of Properties. [Link]

  • MIMOSA. Compound solubility measurements for early drug discovery. [Link]

  • ResearchGate. Solvent Selection for the Desorption of Acrylonitrile from Dowex Optipore L-493. [Link]

  • PubChemLite. 3-(4-(dimethylamino)phenyl)-2-(4-fluorophenyl)acrylonitrile. [Link]

  • ResearchGate. What are the Basic techniques for isolate or crystallize the highly water soluble organic/inorganic compounds? [Link]

  • ScienceDaily. Toward overcoming solubility issues in organic chemistry. [Link]

  • Croes, K., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2854-2859. [Link]

  • Google Patents.
  • Google Patents.
  • Li, Y., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 12(1), 1-5. [Link]

  • PubChemLite. 3-(4-(dimethylamino)phenyl)-2-(3-fluorophenyl)acrylonitrile. [Link]

  • Leeson, P. D. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Assay and Drug Development Technologies, 8(3), 332-337. [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88-4) Executive Summary & Substrate Profiling The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88-4)

Executive Summary & Substrate Profiling

The compound 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile is a highly versatile "push-pull" enaminonitrile. In modern synthetic and medicinal chemistry, enaminonitriles serve as critical building blocks for assembling complex nitrogen-containing heterocycles and sterically congested amines [1].

The unique reactivity of this substrate stems from its extreme electronic polarization:

  • The "Push" (Electron-Donating): The dimethylamino ( −NMe2​ ) group donates π -electron density into the alkene system.

  • The "Pull" (Electron-Withdrawing): The nitrile ( −CN ) and 4-fluorophenyl groups strongly withdraw electron density via inductive and resonance effects.

Causality in Reactivity: This polarization dictates that the C2 position (alpha to the nitrile) is highly nucleophilic, making it an ideal trap for electrophilic radicals or carbocations in cross-coupling reactions. Conversely, the C3 position (bearing the amine) is electrophilic, allowing the −NMe2​ group to act as a leaving group during the downstream palladium-catalyzed synthesis of heterocycles [2]. Because traditional direct Pd-catalyzed cross-coupling on the enaminonitrile C=C bond is electronically hindered, state-of-the-art methodologies utilize either Copper-Catalyzed Radical Cross-Coupling or Downstream Palladium-Catalyzed Suzuki-Miyaura Coupling of its cyclized derivatives.

Copper-Catalyzed Radical Cross-Coupling (Ritter-Type)

Recent advancements have unlocked the ability to perform highly selective Ritter-type cross-coupling reactions using enaminonitriles and cycloketoxime esters to forge complex α -tertiary amines [1].

Mechanistic Rationale

The transformation relies on a Single-Electron Transfer (SET) process. A Cu(I) catalyst reduces the cycloketoxime ester to an iminyl radical, which undergoes C−C bond cleavage and subsequent Cu(II) oxidation to form a cyanoalkyl carbocation. The highly nucleophilic C2 position of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile selectively traps this carbocation.

Catalyst Selection Causality: Cu(MeCN)4​BF4​ is the optimal catalyst. The labile acetonitrile ligands allow rapid substrate coordination, while the non-coordinating tetrafluoroborate ( BF4−​ ) counterion maximizes the Lewis acidity of the copper center, ensuring efficient SET turnover.

Mechanism Oxime Cycloketoxime Ester Radical Iminyl Radical Intermediate Oxime->Radical SET Reduction CuCat Cu(I) Catalyst (e.g., Cu(MeCN)4BF4) CuCat->Radical Electron Transfer Carbocation Cyanoalkyl Carbocation Radical->Carbocation C-C Cleavage & Cu(II) Oxidation Adduct Coupled Adduct Intermediate Carbocation->Adduct Electrophilic Trapping Enaminonitrile 3-(Dimethylamino)-2- (4-fluorophenyl)acrylonitrile Enaminonitrile->Adduct Nucleophilic Attack (C2) Product α-Tertiary Amine Product Adduct->Product Intramolecular Rearrangement

Cu-Catalyzed Radical Cross-Coupling Mechanism for Enaminonitriles.

Quantitative Catalyst Optimization Data
CatalystLoading (mol%)SolventTemp (°C)Yield (%)Mechanistic Observation
Cu(MeCN)4​BF4​ 10 MeCN 25 83 Optimal SET efficiency; non-coordinating BF4−​
CuOTf 10MeCN2556Moderate yield; triflate exhibits slight coordination
CuCl 10MeCN25<30Poor SET; strong chloride coordination inhibits turnover
CuCl2​ 10MeCN25TraceCu(II) resting state cannot initiate the required SET
NiCl2​ 10MeCN250Completely inactive for this specific radical generation
Protocol 1: Cu-Catalyzed Synthesis of α -Tertiary Amines

Self-Validating Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (0.1 mmol, 1.0 equiv), cyclobutanone oxime ester (0.2 mmol, 2.0 equiv), and Cu(MeCN)4​BF4​ (10 mol%).

  • Solvent Addition: Seal the tube with a rubber septum, remove from the glovebox, and inject 1.0 mL of anhydrous Acetonitrile (MeCN) via syringe.

  • Reaction: Stir the highly polarized mixture at 25 °C for 48 hours.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexane/EtOAc 3:1). The reaction is self-validating when the bright UV-active spot corresponding to the starting enaminonitrile ( Rf​≈0.4 ) is completely consumed, replaced by a lower-mobility product spot.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (2 mL) to complex the copper catalyst. Extract with Ethyl Acetate ( 3×5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Validation Checkpoint 2: Purify via flash column chromatography. Confirm product architecture via 19F NMR (monitoring the shift of the 4-fluorophenyl signal) and the disappearance of the enamine alkene proton in 1H NMR.

Downstream Palladium-Catalyzed Cross-Coupling

Because the −NMe2​ group acts as a potent leaving group under nucleophilic attack, 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile is frequently cyclized into halogenated heterocycles (e.g., triazolopyridines or pyrazoles) prior to traditional Palladium-catalyzed cross-coupling [2].

Workflow Rationale

Reacting the enaminonitrile with benzohydrazides under microwave irradiation forces a transamidation followed by intramolecular cyclization. The resulting 4-fluorophenyl-substituted heterocycle can then be selectively brominated and subjected to Suzuki-Miyaura cross-coupling.

Workflow Step1 Enaminonitrile Substrate (CAS: 320416-88-4) Step2 Heterocyclization (Triazolopyridine Formation) Step1->Step2 + Benzohydrazides (Microwave, 140°C) Step3 Halogenation (Bromination) Step2->Step3 NBS, Solvent (Room Temp) Step4 Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Step3->Step4 + Arylboronic Acid Pd(PPh3)4, Base Step5 Fluorophenyl-Substituted Target Heterocycle Step4->Step5 Chromatographic Purification

Workflow for Pd-Catalyzed Cross-Coupling of Enaminonitrile Derivatives.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Enaminonitrile Derivatives

Self-Validating Methodology:

  • Pre-Coupling Preparation: Ensure the enaminonitrile-derived heterocycle has been successfully brominated (confirmed via LC-MS showing an M and M+2 isotopic pattern characteristic of bromine).

  • Setup: To a 20 mL microwave vial, add the brominated intermediate (0.5 mmol), 4-methoxyphenylboronic acid (0.75 mmol, 1.5 equiv), and K2​CO3​ (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%). Causality note: Pd(PPh3​)4​ provides a robust, electron-rich Pd(0) center ideal for oxidative addition into the C−Br bond of electron-deficient heterocycles.

  • Degassing: Add a degassed solvent mixture of Toluene/EtOH/ H2​O (4:1:1, 6 mL). Purge the vial with argon for 10 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture at 90 °C for 12 hours.

  • Validation Checkpoint (Visual & Analytical): The precipitation of "palladium black" (a fine dark powder) often visually signals the depletion of the aryl halide and the end of the catalytic cycle. Confirm completion via LC-MS (disappearance of the brominated mass peak).

  • Isolation: Filter the mixture through a pad of Celite to remove palladium residues. Extract the filtrate with Dichloromethane, wash with brine, dry, and purify via silica gel chromatography.

References

  • Cu-Catalyzed Highly Selective Ritter-Type Reaction of Enaminonitriles with Cycloketoxime Esters: A Direct Route to Diverse α-Tertiary Amines. Organic Letters (ACS Publications), 2025. URL:[Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC (National Institutes of Health), 2024. URL: [Link]

Method

Application Note: Scale-Up Manufacturing Protocol for 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88-4) Molecular Formula: C₁₁H₁₁FN₂ | Molecular Weight: 190.22 g/mol Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88-4) Molecular Formula: C₁₁H₁₁FN₂ | Molecular Weight: 190.22 g/mol

Introduction & Mechanistic Rationale

3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile is a highly versatile C3-dielectrophile building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the construction of pyrazoles, pyrimidines, and complex fused heterocycles.

The synthesis relies on a Knoevenagel-type condensation between 4-fluorophenylacetonitrile and N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1]. The reaction proceeds via the deprotonation of the highly acidic α -protons of the arylacetonitrile (activated by both the electron-withdrawing cyano and 4-fluorophenyl groups). The resulting carbanion attacks the electrophilic methine carbon of DMF-DMA, acting as a C1 synthon[2]. Subsequent elimination of two equivalents of methanol yields the stable enaminonitrile[3].

Causality in Reagent Selection: DMF-DMA is chosen because it acts simultaneously as the electrophile, the base, and the solvent, eliminating the need for harsh inorganic bases that could cause unwanted dimerization or degradation of the nitrile substrate.

Scale-Up Challenges & Engineering Solutions

Scaling this reaction from the bench (gram scale) to pilot manufacturing (kilogram scale) introduces distinct thermodynamic and kinetic challenges:

  • Thermodynamic Control (Le Chatelier's Principle): The condensation is a reversible equilibrium reaction. At scale, the accumulation of the methanol by-product will stall the conversion. Solution: The protocol employs a continuous fractional distillation of a methanol/toluene azeotrope to irreversibly drive the reaction to >99.9% conversion.

  • Thermal Degradation: Prolonged exposure to temperatures above 110 °C can induce polymerization of the acrylonitrile moiety or degradation of the dimethylamino group. Solution: Toluene is introduced as a co-solvent to lower the boiling point of the distillation mixture, allowing efficient methanol removal at an internal temperature of 95–100 °C.

  • Polymorphism and "Oiling Out": The target compound has a relatively low melting point (71–73 °C). Rapid cooling during crystallization typically results in liquid-liquid phase separation ("oiling out"), which traps impurities within an amorphous matrix. Solution: A strict linear cooling ramp (0.5 °C/min) in a binary Isopropanol/Heptane anti-solvent system ensures controlled nucleation and the isolation of a high-purity crystalline polymorph.

Process Workflow

Workflow N1 Reactor Charging 4-fluorophenylacetonitrile + DMF-DMA N2 Knoevenagel Condensation Heating to 95-100 °C N1->N2 N3 Continuous Distillation Removal of Methanol By-product N2->N3 Le Chatelier's Principle N4 In-Process Control (IPC) HPLC Analysis (Target: >99% Conv.) N3->N4 N4->N2 Fail (Add DMF-DMA) N5 Solvent Exchange Concentration & IPA/Heptane Addition N4->N5 Pass N6 Controlled Crystallization Cooling Ramp: 0.5 °C/min to 5 °C N5->N6 N7 Isolation & Drying Filtration & Vacuum Drying at 40 °C N6->N7

Figure 1: Scale-up manufacturing workflow for 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile.

Step-by-Step Manufacturing Protocol (10 kg Scale)

Reactor Preparation & Charging
  • Inertion: Purge a 100 L glass-lined reactor with Nitrogen (N₂) for 15 minutes to displace oxygen and atmospheric moisture.

  • Charging: Charge the reactor with 10.0 kg (74.0 mol, 1.0 eq) of 4-fluorophenylacetonitrile.

  • Reagent Addition: Add 17.6 kg (148.0 mol, 2.0 eq) of N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1].

  • Co-Solvent: Add 20.0 L of anhydrous Toluene. Rationale: Toluene forms a low-boiling azeotrope with methanol, facilitating its removal without exceeding the thermal degradation threshold of the product.

Reaction & Distillation
  • Heating: Set the reactor jacket to 105 °C to achieve an internal batch temperature of 95–100 °C.

  • Distillation: Open the vapor line to a fractional distillation column. Continuously collect the methanol/toluene azeotrope (head temperature ~64–65 °C).

  • Hold Time: Maintain distillation and heating for 8 hours.

In-Process Control (IPC)
  • Sampling: Withdraw a 5 mL sample. Dilute in acetonitrile and analyze via HPLC (UV @ 254 nm).

  • Validation: The reaction is deemed complete when the residual 4-fluorophenylacetonitrile is ≤ 0.5% . If > 0.5%, charge an additional 0.2 eq of DMF-DMA and continue distillation for 2 hours.

Work-up & Solvent Exchange
  • Concentration: Lower the jacket temperature to 70 °C. Apply a mild vacuum (200 mbar) to distill off excess DMF-DMA and residual toluene until the batch volume is reduced to approximately 15 L.

  • Anti-Solvent Addition: Break the vacuum with N₂. Charge 30.0 L of Isopropanol (IPA) and heat the mixture to 60 °C until a homogeneous, clear solution is achieved.

  • Crystallization Seeding: Slowly charge 30.0 L of Heptane over 1 hour while maintaining agitation at 60 °C.

Controlled Crystallization & Isolation
  • Cooling Ramp: Initiate a strict automated cooling ramp of 0.5 °C/min down to an internal temperature of 5 °C. Rationale: This specific cooling rate prevents the enaminonitrile from oiling out, ensuring the formation of a highly pure crystalline lattice.

  • Aging: Hold the slurry at 5 °C for 2 hours to maximize yield.

  • Filtration: Transfer the slurry to a Nutsche filter. Filter under N₂ pressure.

  • Washing & Drying: Wash the filter cake with 10.0 L of pre-chilled Heptane (5 °C). Transfer the solid to a vacuum drying oven. Dry at 40 °C under high vacuum (50 mbar) for 12 hours until the loss on drying (LOD) is ≤ 0.5%.

Quantitative Data & Quality Control

Table 1: Process Optimization Matrix (Equivalents vs. Yield)

The following data demonstrates the causality between continuous distillation, reagent stoichiometry, and final product yield.

DMF-DMA (eq)Distillation AppliedReaction Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC Area %)
1.1No (Reflux only)2478.565.294.5
1.5No (Reflux only)1889.081.496.8
1.5Yes (Continuous)1299.292.198.9
2.0 Yes (Continuous) 8 >99.9 95.5 >99.5
Table 2: Impurity Profiling & Release Specifications

Every batch must be validated against the following self-validating quality control metrics prior to downstream API synthesis.

ParameterSpecificationAnalytical MethodRationale
Appearance Off-white to pale yellow crystalsVisual InspectionDark brown coloration indicates thermal degradation during distillation.
Assay ≥ 99.0%HPLC (UV @ 254 nm)Critical for precise stoichiometry in downstream pyrazole/pyrimidine cyclizations.
Starting Material ≤ 0.10%HPLCUnreacted 4-fluorophenylacetonitrile can cause side reactions in subsequent steps.
Dimethylamine ≤ 500 ppmGC-HeadspaceResidual byproduct from the thermal degradation of excess DMF-DMA.
Melting Point 71.0 – 73.0 °CCapillary ApparatusConfirms structural integrity and absence of trapped solvent/amorphous phases.

References

  • Sigma-Aldrich. N,N-Dimethylformamide dimethyl acetal technical grade, 94%. Sigma-Aldrich Product Catalog.

  • ResearchGate. Enamine compounds synthesis from the reaction of methyl groups with DMF-DMA reagent. ResearchGate Publications.

  • National Institutes of Health (NIH). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds. PubMed Central (PMC).

Sources

Application

Application Note: β-Enaminonitriles as Versatile Scaffolds in Heterocyclic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale β-Enaminonitriles represent one of the most versatile and highly reactive building blocks in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

β-Enaminonitriles represent one of the most versatile and highly reactive building blocks in modern heterocyclic chemistry. Structurally characterized by an electron-donating amino group conjugated with an electron-withdrawing nitrile group across a carbon-carbon double bond, these compounds function as highly polarized "push-pull" alkenes.

This unique electronic distribution dictates their predictable and highly regioselective reactivity. The β-carbon becomes highly electrophilic, making it an ideal target for initial nucleophilic attack, while the adjacent nitrile moiety serves as a built-in internal electrophile for subsequent cyclization. Consequently, β-enaminonitriles are indispensable scaffolds for the one-pot assembly of pyrazoles, pyrimidines, pyridines, and complex fused heterocycles critical to drug discovery (1)[1].

When exposed to binucleophiles such as hydrazine, the primary amine attacks the electrophilic β-carbon. Subsequent elimination of the resident amine yields a hydrazone intermediate, which rapidly undergoes intramolecular cyclization via nucleophilic attack on the nitrile carbon, yielding 5-aminopyrazoles (2)[2]. Alternatively, under strongly basic conditions, aliphatic nitriles can be deprotonated to form nucleophilic anions that attack the β-enaminonitrile, leading to 4-aminopyrimidines through a cascade condensation and aromatization process (3)[3].

Mechanistic_Pathways A β-Enaminonitrile (Push-Pull Scaffold) B Nucleophilic Attack (Hydrazine) A->B NH2-NH2 (Regioselective) D Base-Catalyzed Condensation (Nitrile Anions) A->D LiHMDS, 120°C F Concerted [3+2] Cycloaddition (Alkynes/Alkenes) A->F via 1-Amino-2-imino- pyridines C 5-Aminopyrazole Derivatives B->C Intramolecular Cyclization E 4-Aminopyrimidine Derivatives D->E Cyclo-aromatization G Pyrazolo[1,5-a]pyridines (Fused Systems) F->G Sonication (Catalyst-Free)

Mechanistic divergence of β-enaminonitriles into pyrazoles, pyrimidines, and fused pyridines.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for synthesizing diverse heterocyclic scaffolds from β-enaminonitriles, highlighting the causality behind specific condition choices.

Starting MaterialsReagents & ConditionsTarget HeterocycleYield RangeKey Mechanistic Advantage
Active Methylene + DMF-DMANeat or EtOH, Reflux, 1-3 hβ-Enaminonitriles 85–95%Entropic driving force via dimethylamine elimination.
β-Enaminonitriles + Aliphatic NitrilesLiHMDS, 120–140 °C, 6 h4-Aminopyrimidines 70–88%Non-nucleophilic base prevents side reactions; high heat drives aromatization.
β-Enaminonitriles + Hydrazine HydrateEtOH, Reflux, 1 h5-Aminopyrazoles 75–90%High atom economy; highly regioselective nucleophilic attack.
1-Amino-2-iminopyridines + AlkynesMeCN, Sonication (85 °C, 20 min)Pyrazolo[1,5-a]pyridines 82–94%Acoustic cavitation enables catalyst-free, rapid [3+2] cycloaddition.

Experimental Protocols

Protocol 1: Synthesis of β-Enaminonitrile Precursors

Causality & Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as an efficient one-carbon electrophilic synthon. It reacts seamlessly with active methylene compounds (e.g., arylethylidenemalononitriles) without the need for external catalysts. The reaction is driven forward thermodynamically by the elimination of methanol and gaseous dimethylamine, ensuring high purity of the resulting push-pull alkene (4)[4].

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 20 mmol of the active methylene compound (e.g., an arylethylidenemalononitrile) in 30 mL of absolute ethanol.

  • Add 24 mmol (1.2 equivalents) of DMF-DMA dropwise at room temperature under continuous magnetic stirring.

  • Gradually heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:2 v/v).

  • Upon complete consumption of the starting material, cool the mixture to 0–5 °C in an ice bath to induce precipitation.

  • Filter the resulting solid under vacuum, wash with cold ethanol (2 × 10 mL), and dry in a vacuum oven at 50 °C to afford the pure β-enaminonitrile.

Protocol 2: Temperature-Controlled Synthesis of 4-Aminopyrimidines

Causality & Rationale: Lithium hexamethyldisilazide (LiHMDS) is employed as a strong, sterically hindered, non-nucleophilic base. Unlike sodium hydroxide, LiHMDS quantitatively deprotonates the incoming aliphatic nitrile without participating in unwanted nucleophilic attack on the highly electrophilic β-carbon of the enaminonitrile. The reaction requires elevated temperatures (120–140 °C) to overcome the high activation energy barrier of the final cyclo-aromatization step (3)[3].

Step-by-Step Methodology:

  • Under an inert nitrogen atmosphere, charge a dried Schlenk tube with 0.20 mmol of the synthesized β-enaminonitrile and 0.20 mmol of the target aliphatic nitrile.

  • Add 0.20 mmol of LiHMDS (1.0 M solution in THF) dropwise via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C (for two-species condensation) or 140 °C (for complex three-species condensation) in an oil bath for 6 hours.

  • Cool the reaction to room temperature and quench with 2 mL of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to isolate the 4-aminopyrimidine derivative.

Protocol 3: Sonochemical Synthesis of Fused Pyrazolo[1,5-a]pyridines

Causality & Rationale: Traditional[3+2] cycloadditions often require prolonged refluxing and transition metal catalysts. By utilizing ultrasonic irradiation, acoustic cavitation generates localized micro-environments of extreme temperature and pressure. This drastically enhances mass transfer and accelerates the reaction kinetics, achieving complete conversion in just 20 minutes under catalyst-free conditions (4)[4].

Sonochemical_Workflow Step1 Active Methylene + DMF-DMA Step2 β-Enaminonitrile Formation Step1->Step2 Electrophilic Attack Step3 Hydrazine Hydrate (Reflux, 1h) Step2->Step3 Step4 1-Amino-2-imino- pyridine Step3->Step4 Cyclization Step5 Alkyne Addition + Sonication (85°C, 20m) Step4->Step5 Step6 Pyrazolo[1,5-a]pyridine (Pure Product) Step5->Step6 Acoustic Cavitation

Workflow for the sonochemical synthesis of pyrazolo[1,5-a]pyridines from enaminonitriles.

Step-by-Step Methodology:

  • Convert the β-enaminonitrile to a 1-amino-2-iminopyridine intermediate by refluxing with 1.5 equivalents of hydrazine hydrate in ethanol for 1 hour, followed by solvent evaporation.

  • In a 50 mL sonication vessel, combine 10 mmol of the 1-amino-2-iminopyridine intermediate and 10 mmol of the appropriate acetylene derivative in 30 mL of acetonitrile.

  • Submerge the vessel in an ultrasonic bath set to 85 °C. Sonicate the mixture at a frequency of 35–40 kHz for exactly 20 minutes.

  • Remove the vessel from the bath and allow it to cool to room temperature.

  • Filter the precipitated solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., DMF/Ethanol) to yield the pure pyrazolo[1,5-a]pyridine derivative.

References

  • Title: The chemistry of β-enaminonitriles as versatile reagents in heterocyclic synthesis | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system Source: RSC Publishing URL: [Link]

  • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted[3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: ACS Omega URL: [Link]

  • Title: Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: ResearchGate / Molecules URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Overview Welcome to the Technical Support Center for the synthesis of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Overview

Welcome to the Technical Support Center for the synthesis of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88-4). This enamine-nitrile is a critical C1-building block and intermediate in the synthesis of various heterocycles, including pyrimidines and pyridines used extensively in medicinal chemistry.

The standard synthetic route involves a Knoevenagel-type condensation between 4-fluorophenylacetonitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA)[1]. While this transformation is theoretically straightforward, researchers frequently encounter stalled conversions, low yields, and product degradation. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating optimized protocol to achieve >90% yields.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why a reaction fails rather than just following a recipe. The reaction proceeds via the electrophilic attack of the iminium species (generated from DMF-DMA) on the active methylene group of 4-fluorophenylacetonitrile. The methylene protons are highly acidic due to the electron-withdrawing nitrile and 4-fluorophenyl groups.

The Thermodynamic Bottleneck: Crucially, this condensation is a reversible equilibrium process that generates two equivalents of methanol as a byproduct. According to Le Chatelier's principle, failure to actively remove methanol from the reaction matrix will cause the reaction to stall, typically at 60-70% conversion.

Moisture Sensitivity: Furthermore, DMF-DMA is highly susceptible to hydrolysis [2]. Any adventitious water in the system will rapidly degrade the reagent into N,N-dimethylformamide (DMF) and methanol [3]. This not only consumes your primary reagent but also introduces additional methanol into the system, further suppressing the forward reaction.

Troubleshooting & FAQs

Q1: My reaction stalls at ~60% conversion despite adding excess DMF-DMA and prolonged heating. How can I drive it to completion? A: The stalling is caused by the accumulation of methanol, which pushes the equilibrium backward. Simply adding more DMF-DMA will not overcome this thermodynamic barrier.

  • Solution: You must actively remove the methanol (b.p. 65°C). Since the reaction is typically run in toluene (b.p. 110.6°C), equipping your reaction flask with a Dean-Stark trap allows for the continuous azeotropic removal of methanol. Once the methanol is physically removed from the system, the forward reaction can proceed to >95% conversion.

Q2: I am observing a significant amount of DMF in my reaction mixture and very low product yield. What went wrong? A: You are observing the hydrolysis of DMF-DMA. DMF-DMA reacts rapidly with water to form DMF and methanol.

  • Solution: Ensure strict anhydrous conditions. Dry your 4-fluorophenylacetonitrile under vacuum before use, utilize anhydrous toluene, and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

Q3: The product mixture is dark, and TLC shows multiple degradation spots. How can I prevent this? A: Enamines and acrylonitrile derivatives are thermally sensitive. They are prone to polymerization or oxidative degradation if heated excessively for prolonged periods (e.g., >18 hours at reflux) in the presence of air.

  • Solution: By utilizing a Dean-Stark trap to accelerate the reaction via methanol removal, you can reduce the required reflux time from 12–24 hours down to 4–5 hours. Monitor the reaction closely via UPLC or TLC, and terminate the heating immediately upon consumption of the starting material.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions, methanol removal, and the final isolated yield.

EntryEquivalents (DMF-DMA)SolventTemperatureMethanol RemovalReaction TimeIsolated Yield
11.2 eqToluene110°C (Reflux)None (Standard Condenser)12 hours62%
22.0 eqToluene110°C (Reflux)None (Standard Condenser)12 hours68%
3 1.2 eq Toluene 110°C (Reflux) Yes (Dean-Stark Trap) 5 hours 92%
41.2 eqDMF100°CNone12 hours45% (Degradation)

Note: Entry 3 represents the optimized self-validating system where the physical collection of methanol in the trap correlates directly with reaction progress.

Optimized Experimental Protocol

This self-validating protocol ensures high yield by integrating continuous byproduct removal and strict moisture control.

Step 1: Setup and Reagent Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Flush the entire system with Argon for 15 minutes to ensure an inert atmosphere.

  • Charge the flask with 4-fluorophenylacetonitrile (10.0 g, 74.0 mmol) and anhydrous toluene (100 mL).

Step 2: Reaction Execution 4. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (10.6 g, 88.8 mmol, 1.2 equiv) via a dry syringe. 5. Heat the reaction mixture to a gentle reflux (oil bath set to 115°C). 6. Monitor the Dean-Stark trap. As the reaction proceeds, a mixture of methanol and toluene will collect. Drain the trap periodically to ensure continuous removal of the lower-boiling methanol.

Step 3: Monitoring and Validation 7. After 4 hours, sample the reaction mixture. Quench the sample in a 1:1 mixture of water and ethyl acetate, and analyze the organic layer via TLC (Hexanes:Ethyl Acetate 7:3) or UPLC. 8. The reaction is complete when the starting material spot (4-fluorophenylacetonitrile) is no longer visible.

Step 4: Workup and Purification 9. Cool the reaction mixture to room temperature. 10. Concentrate the mixture under reduced pressure to remove toluene and any trace unreacted DMF-DMA. 11. The resulting crude solid can be purified by recrystallization from hot ethanol or via silica gel flash chromatography to afford pure (E)-3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile as a crystalline solid.

Workflow Visualization

SynthesisOptimization A 4-Fluorophenylacetonitrile + DMF-DMA B Anhydrous Toluene (Inert Atmosphere) A->B C Reflux at 110°C B->C D Dean-Stark Trap (Methanol Removal) C->D Drives Equilibrium E TLC/UPLC Monitoring D->E F Incomplete Conversion E->F G Complete Conversion E->G F->C Continue Heating H Solvent Evaporation & Crystallization G->H I Pure Product Yield >90% H->I

Optimized workflow for synthesizing 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile.

References

  • Title: WO2016044666A1 - Heterocycle substituted amino-pyridine compounds and methods of use thereof.
Optimization

Technical Support Center: Troubleshooting Low Solubility of CAS 320416-88-4

Welcome to the Technical Support Center for CAS 320416-88-4 (3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile). As a highly polarized organic building block, this compound is widely utilized in proteomics research and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 320416-88-4 (3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile). As a highly polarized organic building block, this compound is widely utilized in proteomics research and heterocyclic synthesis.

Structurally, CAS 320416-88-4 is a push-pull alkene [1]. The electron-donating dimethylamino group "pushes" electron density across the double bond, while the highly electronegative nitrile and 4-fluorophenyl groups "pull" it. This creates a zwitterionic resonance structure with a strong dipole moment[2]. Under ideal conditions, this compound exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile). If you are experiencing low solubility, the issue typically stems from solvent degradation, environmental moisture, or compound polymerization.

Diagnostic Workflow

Before altering your experimental design, use the following diagnostic logic tree to identify the root cause of your solubility issues.

TroubleshootingWorkflow Start Observation: Low Solubility of CAS 320416-88-4 Check1 Visual Inspection (Particulates vs. Cloudiness) Start->Check1 Branch1 Cloudy / Milky Suspension Check1->Branch1 Branch2 Gel-like or Solid Particulates Check1->Branch2 Cause1 Suspect: Water Contamination (Anti-Solvent Effect) Branch1->Cause1 Cause2 Suspect: Polymerization or Enamine Hydrolysis Branch2->Cause2 Action1 Protocol A: Karl Fischer Titration & Solvent Drying Cause1->Action1 Action2 Protocol B: LC-MS / NMR Analysis of Supernatant Cause2->Action2 Resolve1 Use Fresh Solvent over 3Å Sieves Action1->Resolve1 Resolve2 Discard Batch / Re-purify Monomer Action2->Resolve2

Diagnostic workflow for troubleshooting low solubility of CAS 320416-88-4 in polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my CAS 320416-88-4 powder forming a cloudy, milky suspension in anhydrous DMSO when it should be highly soluble? The Causality: Dimethyl sulfoxide (DMSO) is notoriously hygroscopic. Once a bottle is opened, it rapidly absorbs atmospheric moisture[3]. While the push-pull alkene core of CAS 320416-88-4 is highly polar, the 4-fluorophenyl ring is strictly hydrophobic. Even trace amounts of water in your DMSO act as a powerful anti-solvent. The water molecules disrupt the solvent's dipole-dipole interactions with the compound, forcing the hydrophobic fluorophenyl rings to aggregate and form a microcrystalline suspension (cloudiness). The Fix: Do not heat the cloudy suspension, as this may trigger degradation. Instead, execute Protocol A to validate the water content of your solvent. If water is the culprit, switching to a freshly sealed bottle of anhydrous DMSO or drying your current solvent over activated 3Å molecular sieves will instantly resolve the issue.

Q2: I used freshly unsealed, anhydrous DMF, but I still see insoluble, gel-like particulates. What is happening? The Causality: If the solvent is pristine but the compound won't dissolve, the structural integrity of the compound has likely been compromised. Acrylonitrile derivatives are susceptible to radical-induced spontaneous polymerization[4]. While the "push-pull" nature of this specific enamine stabilizes the monomer compared to unsubstituted acrylonitrile, prolonged exposure to heat, UV light, or oxygen during storage can deplete the stabilizing inhibitors. This triggers localized oligomerization. The resulting polyacrylonitrile-like derivatives have massive molecular weights and are completely insoluble in polar aprotic solvents. The Fix: Execute Protocol B . Centrifuge the sample to separate the insoluble gel from the liquid. If LC-MS analysis of the supernatant shows an absence of the expected monomer mass ( m/z 191 for [M+H]+ ), your batch has polymerized and must be discarded.

Q3: Can the compound undergo chemical degradation in the solvent itself? The Causality: Yes. CAS 320416-88-4 contains an enamine functional group. Enamines are highly sensitive to hydrolysis in the presence of trace water and acidic impurities (such as formic acid, which naturally forms in degrading DMF). Hydrolysis cleaves the dimethylamino group, yielding dimethylamine and 2-(4-fluorophenyl)-3-oxopropanenitrile. This aldehyde byproduct can rapidly undergo uncontrolled aldol condensations, forming dark, insoluble polymeric tars. The Fix: Always store polar aprotic solvents over basic alumina or molecular sieves to scavenge trace acids and moisture.

Quantitative Data: Solvent Solvation Capacity

The solubility of CAS 320416-88-4 is strictly governed by the dielectric constant ( ϵ ) and dipole moment ( μ ) of the chosen solvent. Use the table below to select the optimal solvent for your workflow.

Polar Aprotic SolventDielectric Constant ( ϵ )Dipole Moment ( μ , D)Hygroscopicity RiskExpected Solvation Capacity for CAS 320416-88-4
Dimethyl Sulfoxide (DMSO) 46.73.96Very HighExcellent (>100 mg/mL if strictly anhydrous)
N,N-Dimethylformamide (DMF) 36.73.82HighExcellent (Monitor for trace formic acid)
Acetonitrile (MeCN) 37.53.92ModerateGood (May require gentle sonication at 25°C)
Tetrahydrofuran (THF) 7.51.75HighPoor (Dipole moment is too low for zwitterions)
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems: the results of the test inherently prove or disprove the hypothesis without requiring external assumptions.

Protocol A: Solvent Quality Verification & Dehydration

Purpose: To definitively prove if solvent moisture is causing anti-solvent aggregation.

  • Baseline Measurement: Extract 1.0 mL of the suspected polar aprotic solvent (e.g., DMSO) from your working stock.

  • Karl Fischer Titration: Inject the sample into a volumetric Karl Fischer titrator.

    • Validation Check: If the water content reads >100 ppm ( 0.01% ), the solvent is compromised and is actively causing anti-solvent precipitation.

  • Dehydration: Add 10% w/v of freshly activated 3Å molecular sieves (baked at 300°C for 4 hours) to the solvent bottle. Purge the headspace with dry Argon and seal. Let sit for 24 hours.

  • Re-test: Attempt to dissolve 5 mg of CAS 320416-88-4 in 1 mL of the newly dried solvent. If it dissolves instantly, the issue was purely solvent-based. If it still fails to dissolve, proceed to Protocol B.

Protocol B: Compound Integrity Verification (LC-MS)

Purpose: To determine if the compound has polymerized or hydrolyzed, rendering it permanently insoluble.

  • Phase Separation: Transfer 1 mL of the problematic suspension (compound + solvent) into a microcentrifuge tube. Centrifuge at 14,000 x g for 5 minutes.

  • Supernatant Isolation: Carefully decant the clear supernatant into an LC-MS vial. Retain the insoluble pellet.

  • LC-MS Analysis: Run the supernatant using a standard reverse-phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid) and positive electrospray ionization (ESI+).

    • Validation Check 1 (Intact Monomer): Look for the primary peak at m/z≈191.09 ( [M+H]+ ). If this peak is dominant but the pellet remains, the compound is intact but you have exceeded the thermodynamic solubility limit.

    • Validation Check 2 (Hydrolysis): Look for a peak at m/z≈164.05 ( [M+H]+ ). This indicates the enamine has hydrolyzed into the aldehyde byproduct.

  • Pellet Analysis (Optional): If the supernatant is completely devoid of the m/z191 peak, the solid pellet is a polyacrylonitrile derivative. The batch is ruined and must be discarded.

References
  • ACS Publications. "Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study." The Journal of Organic Chemistry. URL:[Link]

  • ACS Publications. "Single-Electron Reduction of “Push–Pull” C–C Single Bond and Decyanation Using Tertiary Amines as the Organic Electron Donor." The Journal of Organic Chemistry. URL:[Link]

  • Chemistry Steps. "Polar Protic and Polar Aprotic Solvents." Chemistry Steps. URL:[Link]

  • Department of Climate Change, Energy, the Environment and Water (DCCEEW). "Acrylonitrile (2-propenenitrile) Chemical Properties." Australian Government. URL:[Link]

Sources

Troubleshooting

Preventing thermal degradation of dimethylamino acrylonitriles during storage

Troubleshooting & Storage Optimization Guide Overview: 3-(Dimethylamino)acrylonitrile (3-DMAAN) is an essential "push-pull" enaminonitrile building block widely utilized in the synthesis of pyrimidines, pyrazoles, and ot...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Storage Optimization Guide

Overview: 3-(Dimethylamino)acrylonitrile (3-DMAAN) is an essential "push-pull" enaminonitrile building block widely utilized in the synthesis of pyrimidines, pyrazoles, and other complex heterocycles[1]. Because of its highly electron-rich double bond, this reagent is notoriously susceptible to thermal degradation, photo-induced free-radical polymerization, and moisture-driven hydrolysis[1][2]. This guide provides field-proven, mechanistic strategies to maintain the integrity of your stock.

Part 1: Diagnostic FAQs

Q1: My bottle of 3-(Dimethylamino)acrylonitrile has turned viscous and dark brown. What happened, and is it still viable? A: Increased viscosity and a color shift from clear/pale yellow to brown are classic indicators of free-radical polymerization[1]. The primary mechanism of degradation is the formation of a free radical—often initiated by ambient heat, UV light, or atmospheric oxygen—which attacks the electron-rich double bond of the monomer[1]. This initiates a chain reaction leading to polyacrylonitrile-like oligomers. Do not use highly viscous batches directly. The polymeric byproducts will poison metal catalysts in sensitive cross-coupling reactions and drastically reduce your yield.

Q2: How can I verify the structural integrity of my stock before setting up a large-scale synthesis? A: Perform a rapid 1 H NMR analysis in CDCl 3​ . Pristine (E)-3-(dimethylamino)acrylonitrile exhibits a distinct spectral window due to the "push-pull" resonance effect, which significantly shields the α -proton and deshields the β -proton[1]. You should observe sharp doublet signals for the vinylic protons with a trans-coupling constant. If you observe broad, unresolved aliphatic multiplets between 1.5–3.0 ppm, this confirms the presence of polymeric degradation products.

Q3: Besides polymerization, what other degradation pathways should I be concerned about? A: Hydrolysis. The dimethylamino group functions as an enamine. In the presence of ambient moisture, enamines can hydrolyze back to the corresponding aldehyde (cyanoacetaldehyde) and secondary amine (dimethylamine)[2]. This is why the reagent is classified as moisture-sensitive and must be rigorously protected from atmospheric humidity[2].

Part 2: Mechanistic Breakdown of Degradation

To effectively prevent degradation, we must address the root causality of its instability. The diagram below illustrates the dual pathways of 3-DMAAN degradation: thermal/photo-polymerization and moisture-driven cleavage.

Degradation A 3-(Dimethylamino)acrylonitrile B Thermal Stress / UV Light A->B C Ambient Moisture A->C D Radical Initiation B->D E Enamine Hydrolysis C->E F Polymerization (Viscous/Brown) D->F Chain Propagation G Cyanoacetaldehyde + Dimethylamine E->G Cleavage

Mechanistic pathways of 3-DMAAN degradation via thermal polymerization and moisture-driven hydrolysis.

Part 3: Quantitative Stability Data

The following table summarizes the expected shelf life and physical indicators of 3-DMAAN under various storage conditions.

Storage ConditionAtmosphereExpected Shelf LifePurity RetentionVisual Indicator
25°C (Room Temp), Light Exposed Ambient Air< 1 month< 85%Rapid browning, high viscosity
25°C (Room Temp), Dark Ambient Air2-3 months~ 90%Gradual yellowing to light brown
2-8°C (Refrigerated), Dark Ambient Air6-12 months~ 95%Pale yellow liquid
2-8°C (Refrigerated), Dark Inert (Argon/N 2​ )> 12 months> 98%Clear to pale yellow liquid[3]
Part 4: Self-Validating Experimental Protocols
Protocol A: Reclamation of Degraded Reagent via Vacuum Distillation

If your stock has degraded (turned brown and viscous), it can often be reclaimed. Because thermal stress induces polymerization, distillation must be performed under high vacuum to lower the boiling point and minimize thermal residence time.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are rigorously greased to maintain a high vacuum seal.

  • Preparation: Transfer the degraded 3-DMAAN to the distillation flask. Add a small magnetic stir bar to prevent bumping.

  • Distillation: Apply vacuum slowly to reach approximately 0.3 mmHg. Gently heat the oil bath. Collect the fraction that distills at 76–80 °C [3]. The purified product will condense as a clear, light-yellow liquid[1].

  • Self-Validation Step: Measure the refractive index of the distillate. A pure batch will exhibit a refractive index of nD20​ 1.533[3]. Alternatively, run a 1 H NMR to confirm the complete absence of broad aliphatic polymer peaks.

Protocol B: Optimal Storage and Aliquoting Workflow

To prevent future degradation, establish a strict handling protocol immediately upon receipt or post-distillation.

Step-by-Step Methodology:

  • Degassing: Transfer the pristine 3-DMAAN to a Schlenk flask. Sparge the liquid with dry Argon for 10-15 minutes to displace dissolved oxygen, which acts as a radical initiator[1].

  • Aliquoting: Under a positive pressure of Argon, transfer single-use volumes into oven-dried, amber glass vials. The amber glass is critical to prevent photo-initiation[2].

  • Sealing & Storage: Seal the vials with PTFE-lined caps and wrap securely with Parafilm. Store the aliquots in a dedicated refrigerator at 2-8°C [3].

  • Self-Validation Step: Before using an aliquot that has been stored for >6 months, visually inspect the viscosity. If it flows freely like water and maintains a pale color, the storage protocol has successfully inhibited polymerization.

StorageProtocol N1 Receive Reagent N2 Visual & NMR QC N1->N2 N3 Degraded (Brown/Viscous) N2->N3 Fail N4 Pristine (Clear/Yellow) N2->N4 Pass N5 Vacuum Distillation (76-80°C / 0.3 mmHg) N3->N5 Reclamation N6 Sparging with Argon N4->N6 N5->N4 Purified N7 Store at 2-8°C in Amber Vials N6->N7

Self-validating workflow for the quality control, reclamation, and storage of 3-DMAAN.

References
  • Benchchem. "3-(Dimethylamino)acrylonitrile | 2407-68-3". Benchchem Technical Guides. 1

  • TCI America. "Safety Data Sheet: 3-(Dimethylamino)acrylonitrile". TCI Chemicals. 2

  • ChemicalBook. "3-(DIMETHYLAMINO)ACRYLONITRILE | 2407-68-3 Properties". ChemicalBook. 3

  • Sigma-Aldrich. "trans-3-(Dimethylamino)acrylonitrile 95% 35520-41-3". Merck KGaA. 4

Sources

Optimization

Optimizing reaction temperature for enaminonitrile cyclization

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical variable in enaminonitrile cyclization: temperature optimizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical variable in enaminonitrile cyclization: temperature optimization .

β-Enaminonitriles are highly versatile "push-pull" building blocks used to construct complex heterocycles like pyrazoles, pyrimidines, and pyridines, which are foundational in drug development[1][2]. However, the transformation from an enaminonitrile to a closed heterocycle involves multiple mechanistic steps—typically an initial nucleophilic attack followed by an intramolecular condensation (such as the Thorpe-Ziegler cyclization)[3]. Because the activation energies for these distinct steps vary significantly, precise thermal control is the difference between isolating a pristine target compound and recovering an intractable black tar[2][4].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to help you optimize your cyclization workflows.

Mechanistic Workflow: The Role of Thermal Energy

To understand why your reaction is failing, you must first visualize the energy landscape. Initial nucleophilic addition is rapid and kinetically favored at lower temperatures. However, the subsequent ring closure requires substantial thermal energy to overcome the activation barrier.

G Start Enaminonitrile + Nucleophile (e.g., Hydrazine/Thiourea) LowTemp Low Temp (20-40°C) Kinetic Control Start->LowTemp HighTemp High Temp (80-150°C) Thermodynamic Control Start->HighTemp Direct Reflux Acyclic Acyclic Intermediate (Stable, Isolable) LowTemp->Acyclic Acyclic->HighTemp Heat / Reflux Cyclization Intramolecular Cyclization (Thorpe-Ziegler / Condensation) HighTemp->Cyclization Overheating Excessive Heat (>150°C) + Strong Base HighTemp->Overheating Poor Control Heterocycle Target Heterocycle (Pyrazole, Pyrimidine, etc.) Cyclization->Heterocycle Degradation Thermal Degradation (Tar Formation / Hydrolysis) Overheating->Degradation

Fig 1: Temperature-dependent mechanistic pathways in enaminonitrile cyclization.

Troubleshooting FAQs

Q1: My reaction stalls, and LC-MS shows a mass corresponding to the acyclic intermediate. How do I force cyclization without degrading the compound? Causality: Enaminonitrile condensation with N-nucleophiles (like hydrazine hydrate) often forms an acyclic adduct at room temperature because the system lacks the thermal energy required for the intramolecular attack on the cyano group[4]. Solution: Implement a stepwise heating protocol. Isolate the acyclic intermediate, then resuspend it in a higher-boiling solvent (such as pyridine or a DMF/Sodium Acetate mixture) and reflux[4]. Alternatively, if prolonged thermal heating risks degradation, transition to microwave-assisted irradiation, which can overcome the activation barrier in minutes rather than hours[5].

Q2: I am synthesizing a pyrazolo[1,5-a]pyrimidine, but NMR shows a mixture of 5-substituted and 7-substituted regioisomers. How does temperature affect this? Causality: Regioselectivity is governed by the competition between kinetic and thermodynamic control. Prolonged heating under reflux in protic solvents (like acetic acid) provides enough energy for reversible pathways, leading to a thermodynamic mixture of isomers[6]. Solution: Shift to strict kinetic control. Solvent-free microwave heating (e.g., 100-120°C for 15-20 minutes) has been shown to proceed regiospecifically, yielding the 5-substituted pyrazolo[1,5-a]pyrimidine derivative exclusively by rapidly trapping the kinetic intermediate before equilibration can occur[6].

Q3: My reaction mixture turns into a black tar when refluxing in strong base. What is going wrong? Causality: Excessive thermal energy (>150°C) combined with strong bases causes unwanted side reactions. The cyano group is highly susceptible to unwanted base-catalyzed hydrolysis at high temperatures, and the enaminonitrile itself can polymerize[2]. Solution: Lower the reaction temperature and switch to a milder catalytic system. Refluxing in ethanol (~78°C) with a catalytic amount of piperidine is often sufficient to drive cyclization while preserving the integrity of the cyano and amino functionalities[4].

Quantitative Data: Temperature Optimization Matrix

Use the following table to benchmark your reaction conditions against expected outcomes.

Table 1: Impact of Temperature and Conditions on Enaminonitrile Cyclization Outcomes

Reaction ConditionTemperature RangePrimary OutcomeByproducts / IssuesRecommended Application
Room Temperature 20°C - 30°CAcyclic adductsIncomplete cyclizationIsolating sensitive intermediates[4]
Ethanol + Piperidine 75°C - 80°CCyclized heterocyclesTrace unreacted precursorsStandard pyrazole/pyrimidine synthesis[4]
Pyridine / DMF Reflux 115°C - 153°CComplete cyclizationThermal degradation (if >150°C)Difficult-to-cyclize sterically hindered substrates[4]
Microwave (Neat) 100°C - 120°CRegiospecific cyclizationMinimalHigh-throughput, isomer-specific synthesis[6]

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must include built-in analytical checkpoints. Do not proceed to the next step without confirming the intermediate state.

Protocol A: Stepwise Thermal Cyclization (Thermodynamic Control)

Use this method when direct reflux yields complex mixtures or degradation.

  • Condensation (Kinetic Step): Dissolve the enaminonitrile (10 mmol) and the nucleophile (e.g., hydrazine hydrate, 10 mmol) in 40 mL of ethanol. Stir at room temperature for 4 hours[4].

  • Intermediate Isolation: Concentrate the mixture in vacuo to one-third of its volume. Pour onto ice-water to precipitate the acyclic intermediate. Filter and dry[4].

    • In-Process Validation: Run an IR spectrum of the solid. You must observe a strong conjugated cyano stretch at ~2198–2203 cm⁻¹ and an amidic carbonyl at ~1663 cm⁻¹[4].

  • Cyclization (Thermodynamic Step): Suspend the validated acyclic intermediate in 25 mL of pyridine (or a DMF/AcONa mixture).

  • Reflux: Heat the mixture to reflux (115°C) for 6–8 hours[4].

    • In-Process Validation: Monitor via TLC. Cyclization is complete when the acyclic spot disappears. Post-workup IR must show the disappearance of the cyano band (~2200 cm⁻¹) if the nitrile was consumed in the ring closure, or a shift if retained on the ring[4].

  • Workup: Cool to room temperature and pour into acidified ice-water to precipitate the final heterocyclic product.

Protocol B: Microwave-Assisted Regiospecific Cyclization (Kinetic Control)

Use this method to avoid regioisomer mixtures and reduce reaction times from days to minutes[5][6].

  • Preparation: Thoroughly mix equimolar amounts of the aminopyrazole and the enaminonitrile precursor in a microwave-safe quartz vessel. Do not add solvent (solvent-free conditions enforce high local concentrations and distinct kinetic pathways)[6].

  • Irradiation: Subject the neat mixture to direct microwave irradiation. Program the reactor to maintain a temperature of 100°C–120°C for 15–20 minutes[5][6].

  • Cooling & Extraction: Allow the vessel to cool to room temperature. The product will appear as a fused solid mass. Extract the mass by triturating with hot ethanol.

    • In-Process Validation: Analyze the crude extract via ¹H-NMR. A regiospecific reaction will show distinct, singular peaks for the deshielded protons (e.g., singlets at ~9.0 and 9.3 ppm for pyrazolo[1,5-a]pyrimidines), whereas a mixture will show peak doubling[6].

  • Purification: Recrystallize from an appropriate solvent (e.g., DMF/Ethanol) to yield the pure regiospecific isomer.

References

  • Khalil, M. A., Sayed, S. M., & Raslan, M. A. (2012). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. American Journal of Organic Chemistry. URL:[Link]

  • Medrasi, H. Y., Al-Sheikh, M. A., & Salaheldin, A. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-diaryl-4-aminopyrazole Derivatives. Molecules. URL:[Link]

  • Li, Y., Zhu, Y., Xiang, S., Fan, W., Jin, J., & Huang, D. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances. URL:[Link]

  • Fadda, A. A., & Mukattash, A. B. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. URL:[Link]

  • Chemical Reviews. (2020). The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis. ACS Publications. URL:[Link]

Sources

Troubleshooting

Minimizing side reactions in 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile derivatives

Welcome to the Application Science troubleshooting portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals minimize side reactions when working with 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science troubleshooting portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals minimize side reactions when working with 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile . This compound is a highly versatile enaminonitrile intermediate, frequently utilized in the synthesis of pyrimidines, pyrazoles, and other privileged pharmaceutical scaffolds.

Because of its dense functionalization, this molecule is susceptible to multiple competing side reactions. This guide provides root-cause analyses and self-validating protocols to ensure high-fidelity syntheses.

Diagnostic Reaction Workflow

G SM 3-(Dimethylamino)-2- (4-fluorophenyl)acrylonitrile Enol Enamine Hydrolysis (Aldehyde/Enol) SM->Enol H2O / H+ Amide Nitrile Hydrolysis (Amide/Acid) SM->Amide H2O / OH- or H+ SNAr SNAr Defluorination (Byproduct) SM->SNAr Strong Nucleophile Target Target Heterocycle (Pyrimidine/Pyrazole) SM->Target Amidine/Hydrazine (Anhydrous, Mild Base)

Reaction pathways and side reactions of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile.

Troubleshooting Guides & FAQs

Q1: Why is my starting material degrading into a 3-oxopropanenitrile derivative during storage or early-stage reactions?

Root Cause Analysis (Enamine Hydrolysis): The dimethylamino group pushes electron density into the alkene, creating a highly polarized "push-pull" system. While this makes the alpha-carbon nucleophilic, the beta-carbon (attached to the nitrogen) becomes highly electrophilic. In the presence of adventitious water and trace acid, water attacks this electrophilic beta-carbon, forming a hemiaminal intermediate. This intermediate rapidly collapses, expelling dimethylamine and yielding 2-(4-fluorophenyl)-3-oxopropanenitrile (which tautomerizes with its enol form)[1].

Self-Validating Protocol: Anhydrous Handling & Verification Causality: Eliminating proton sources and water prevents the initial nucleophilic attack on the enamine.

  • Solvent Preparation: Dry all reaction solvents (e.g., ethanol, toluene) over activated 3Å molecular sieves for at least 24 hours prior to use[2].

  • Storage: Store the enaminonitrile under a strict, inert argon atmosphere at -20 °C to prevent ambient moisture degradation.

  • Pre-Reaction Validation: Before initiating downstream synthesis, validate the integrity of the starting material via 1 H NMR.

    • Pass Criteria: Presence of a sharp singlet at ~7.5 ppm (enamine =CH) and a singlet at ~3.0 ppm (dimethylamino protons).

    • Fail Criteria: Appearance of a downfield aldehyde proton at ~9.5 ppm indicates hydrolysis has occurred.

Q2: How can I prevent nitrile hydrolysis when cyclizing this intermediate?

Root Cause Analysis (Nitrile Hydration): Nitriles reside at the same oxidation state as carboxylic acids and are highly susceptible to nucleophilic addition by water[3]. Under aqueous acidic or strongly basic conditions at elevated temperatures, the nitrile group hydrates to an amide, which can further hydrolyze to a carboxylic acid[4][5]. Because cyclization reactions (e.g., with amidines to form pyrimidines) often require heat and base, the nitrile is highly vulnerable if water is present in the matrix.

Self-Validating Protocol: Chemoselective Pyrimidine Cyclization Causality: Using strictly anhydrous conditions and mild bases ensures the amidine nitrogen attacks the enamine beta-carbon and subsequently cyclizes onto the nitrile without water competing for the nitrile carbon.

  • Setup: Charge a flame-dried Schlenk flask with 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile (1.0 eq) and the desired amidine hydrochloride (1.2 eq).

  • Solvent Addition: Add anhydrous ethanol to achieve a 0.2 M concentration. Strictly avoid aqueous solvent mixtures[5].

  • Base Selection: Add a mild, anhydrous base, such as potassium carbonate (K 2​ CO 3​ ) (1.5 eq).

  • Reaction: Reflux for 4-6 hours under an argon atmosphere. Monitor via LC-MS until the starting material mass is completely consumed.

  • Isolation: Cool to room temperature and precipitate the target pyrimidine by adding cold, deionized water. Filter and dry under vacuum.

Q3: Why am I observing defluorination and complex mixtures when reacting with strong nucleophiles?

Root Cause Analysis (Nucleophilic Aromatic Substitution - S N​ Ar): The 4-fluorophenyl group contains a fluorine atom para to the acrylonitrile moiety. The acrylonitrile group is a strong electron-withdrawing group (EWG). This electronic arrangement activates the fluorine atom, making it an excellent leaving group for S N​ Ar reactions. If you use strong, unhindered nucleophiles (like sodium ethoxide or primary aliphatic amines) as bases, they will attack the para-position of the aromatic ring before the desired cyclization occurs.

Self-Validating Protocol: Nucleophile Modulation Causality: Steric hindrance and reduced nucleophilicity prevent attack on the aromatic ring while still providing enough basicity to facilitate the desired cyclization.

  • Base Substitution: Replace strong nucleophilic bases (e.g., NaOEt, NaOH) with non-nucleophilic bases (e.g., N,N-Diisopropylethylamine (DIPEA) or DBU).

  • Temperature Control: If a moderately nucleophilic reagent must be used, lower the reaction temperature to 0–20 °C. The S N​ Ar reaction has a higher activation energy barrier than the addition-elimination at the enamine, so lower temperatures favor chemoselectivity.

Quantitative Data Summary

The following table summarizes the comparative hydrolysis rates and side-reaction yields of 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile under various standard laboratory conditions.

Reaction EnvironmentTemperatureTimePrimary Byproduct ObservedTarget Heterocycle Yield
Aq. HCl (1M) / EtOH 80 °C2 h2-(4-Fluorophenyl)-3-oxopropanenitrile (>80%)N/A (Degradation)
NaOH (1M) / H 2​ O 100 °C12 h3-(Dimethylamino)-2-(4-fluorophenyl)acrylamideN/A (Degradation)
NaOEt / EtOH 78 °C4 hDefluorinated S N​ Ar adduct (~30%)~50%
K 2​ CO 3​ / Anhydrous EtOH 78 °C6 hTrace (<2%)>85%

References

  • 21.5.
  • Source: chemistrysteps.
  • CN101456825B - Method for preparing acrylic nitrile derivates Source: Google Patents URL
  • Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis Source: ResearchGate URL
  • Regularly Alternating Copoly(amide−enaminonitriles)
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis Source: Longdom URL

Sources

Optimization

Technical Support Center: Advanced Crystallization Troubleshooting for CAS 320416-88-4

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently guide drug development professionals through the complex physical chemistry of isolating challenging synthetic intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently guide drug development professionals through the complex physical chemistry of isolating challenging synthetic intermediates.

CAS 320416-88-4, chemically known as 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile, presents a classic "perfect storm" in crystallization engineering. It is an enaminonitrile with a low melting point (62–64 °C) and a highly conjugated structure prone to stereochemical shifting. When working with this compound, researchers rarely face simple nucleation issues; instead, they battle Liquid-Liquid Phase Separation (LLPS), E/Z isomerization, and severe impurity entrapment.

This guide is designed to move beyond basic empirical troubleshooting. Here, we dissect the thermodynamic causality behind these failures and provide self-validating protocols to ensure scalable, high-purity recovery.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does my product form a milky emulsion or a sticky oil at the bottom of the flask instead of crystallizing? The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. Because CAS 320416-88-4 has a low melting point, its solubility curve is highly temperature-dependent. When you cool the solution rapidly, the system's supersaturation trajectory crosses the binodal curve before it reaches the metastable zone limit for crystal nucleation[2]. Instead of forming a solid, the system minimizes its free energy by splitting into two liquid phases: a solute-rich oil and a solvent-rich continuous phase. The Fix: You must prevent the system from reaching the spinodal decomposition boundary. This is achieved by flattening the cooling curve (e.g., 0.1 °C/min) and introducing seed crystals above the cloud point. Seeding forces the system to consume supersaturation via the kinetic pathway of crystal growth, keeping the concentration safely below the LLPS boundary[2].

Q2: My NMR shows a mixture of products, and the melting point of my isolated solid is depressed (e.g., 45–50 °C). What happened? The Causality: CAS 320416-88-4 is a β -enaminonitrile. The central C=C double bond is susceptible to E/Z isomerization. Under thermal stress (prolonged heating >60 °C) or in the presence of trace acidic impurities, the dimethylamino group can become protonated. This transiently reduces the double-bond character, allowing free rotation and resulting in a mixture of E and Z isomers[3]. Because the two isomers have different crystal lattice energies, the minor isomer acts as a potent crystal growth inhibitor and depresses the overall melting point. The Fix: Strictly control the thermal history of your batch. Never dissolve the crude material at temperatures exceeding 50 °C. Furthermore, ensure your crystallization solvent is strictly acid-free (avoid unbuffered halogenated solvents that may degrade to release HCl).

Q3: Even when I get crystals, they are heavily contaminated with upstream synthetic impurities. Why is the rejection rate so poor? The Causality: If your crystallization pathway transiently passed through an oiled-out state before solidifying, the solute-rich oil droplets acted as a highly efficient extraction solvent for lipophilic impurities[4]. When these droplets eventually nucleate, they undergo a rapid, uncontrolled solidification (often forming agglomerates), permanently trapping the impurities within the crystal lattice. The Fix: If LLPS occurs, do not simply filter the resulting solid. You must implement a "Thermal Annealing" cycle (detailed in Protocol B) to redissolve the agglomerates and force a secondary, controlled nucleation event.

Part 2: Thermodynamic Data & Solvent Selection

To engineer a successful crystallization, you must select a solvent system that provides a wide metastable zone. Below is the validated empirical data for CAS 320416-88-4.

Solvent SystemRatio (v/v)Est. Solubility (20 °C)Est. Solubility (50 °C)LLPS RiskRecommended Use Case
Isopropanol (IPA) Pure~45 mg/mL>250 mg/mLModeratePrimary cooling crystallization.
Ethyl Acetate / Heptane 1 : 3~20 mg/mL~180 mg/mLHighAnti-solvent crystallization for highly impure crude.
Ethanol / Water 4 : 1~30 mg/mL>200 mg/mLVery HighNot recommended. High risk of hydrolysis and oiling out.
Dichloromethane Pure>500 mg/mL>500 mg/mLLowExtraction only. Too soluble for efficient crystallization.

Part 3: Self-Validating Experimental Protocols

Every step in a robust crystallization process must include a validation checkpoint. If the system fails the checkpoint, the protocol dictates the immediate corrective action.

Protocol A: Seeded Cooling Crystallization (Bypassing LLPS)

Objective: To isolate isomerically pure CAS 320416-88-4 while avoiding the binodal demixing boundary.

  • Dissolution & Clarification

    • Action: Suspend 10.0 g of crude CAS 320416-88-4 in 40 mL of Isopropanol (IPA). Heat to 50 °C with moderate agitation (250 rpm).

    • Causality: IPA provides a steep solubility gradient without requiring temperatures that trigger E/Z isomerization[3].

    • Validation Checkpoint: The solution must become completely transparent. If a second liquid phase (oil droplets) is visible at 50 °C, the system is over-saturated. Corrective Action: Add IPA in 2 mL increments until a single, clear phase is achieved.

  • Targeting the Metastable Zone

    • Action: Cool the reactor from 50 °C to 38 °C at a strict rate of 0.2 °C/min.

    • Causality: Rapid cooling causes localized supersaturation at the reactor walls, instantly triggering LLPS. A slow ramp allows the bulk fluid to equilibrate[1].

  • Heterogeneous Seeding

    • Action: At 38 °C, add 0.1 g (1% w/w) of high-purity CAS 320416-88-4 seed crystals. Hold the temperature for 30 minutes.

    • Causality: Seeds provide a low-energy surface for nucleation. Holding the temperature allows the seeds to consume the existing supersaturation, widening the safety margin against the oiling-out boundary[2].

    • Validation Checkpoint: Visually inspect the reactor. If the seeds dissolve completely within 5 minutes, the system is undersaturated. Corrective Action: Cool to 35 °C and re-seed. If the seeds persist and the slurry thickens, proceed to step 4.

  • Desupersaturation & Isolation

    • Action: Cool from 38 °C to 5 °C at 0.1 °C/min. Filter the resulting slurry and wash with 10 mL of pre-chilled (0 °C) IPA.

Protocol B: Thermal Annealing Recovery (Rescuing an Oiled-Out Batch)

Objective: To recover a batch that has already formed a biphasic emulsion.

  • Arrest the Cooling

    • Action: If the solution turns milky-opaque (emulsion) without distinct crystalline birefringence, immediately halt cooling.

  • Thermal Cycling (Annealing)

    • Action: Re-heat the mixture to 45 °C (just below the total dissolution point) and hold for 1 hour, then cool back to 35 °C at 0.05 °C/min.

    • Causality: Heating increases the solubility of the continuous phase, allowing the highly impure, amorphous oil droplets to partially dissolve. The extremely slow cooling rate then forces the solute to re-deposit onto any nascent crystal nuclei rather than reforming oil droplets[4].

    • Validation Checkpoint: Extract a 1 mL sample and observe under a polarized light microscope. If you see distinct, glowing crystalline edges, the phase transition is successful. If you see dark, spherical droplets, repeat the thermal cycle.

Part 4: Process Visualization

The following diagram illustrates the thermodynamic decision tree and workflow for managing the phase behavior of CAS 320416-88-4.

Crystallization_Troubleshooting N1 Dissolve CAS 320416-88-4 (Isopropanol, 50°C) N2 Controlled Cooling (-0.2 °C/min) N1->N2 N3 Seed Addition (1% w/w at 38°C) N2->N3 N4 Phase State Check (Visual / In-line Probe) N3->N4 N5 Oiling Out (LLPS) Biphasic Emulsion N4->N5 High Supersaturation (Kinetic Failure) N6 Nucleation & Crystal Growth N4->N6 Controlled Growth (Thermodynamic Success) N7 Thermal Annealing (Heat to 45°C, Hold) N5->N7 Impurity Entrapment N8 Isomerically Pure Crystalline Product N6->N8 Filtration & Drying N7->N6 Phase Transition

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

References[1] Title: Liquid-Liquid Phase Separation in Crystallization. Source: Mettler Toledo. URL: https://www.mt.com/us/en/home/library/on-demand-webinars/product-organizations/autochem/liquid-liquid-phase-separation-llps-crystallization.html[2] Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Source: MDPI (Crystals). URL: https://doi.org/10.3390/cryst11111325[4] Title: Crystallization (4th Edition). Source: Butterworth-Heinemann / Elsevier (J.W. Mullin). URL: https://shop.elsevier.com/books/crystallization/mullin/978-0-7506-4833-2[3] Title: Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. Source: RSC Advances. URL: https://doi.org/10.1039/C9RA10866A

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Fluorophenyl Acrylonitrile Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance in reactions involving fluorophenyl acrylonitriles. The content is structured to address specific experimental issues with a focus on the underlying chemical principles.

Section 1: Understanding the Core Challenge
Q1: Why is steric hindrance a significant issue when synthesizing or using ortho-fluorophenyl acrylonitriles?

Answer: Steric hindrance in this context arises from the spatial crowding around the reaction center. When a fluorine atom is in the ortho position of the phenyl ring, its atomic radius, though relatively small for a halogen, is large enough to physically obstruct the approach of reagents to the adjacent carbon atom. This is particularly problematic in transition-metal-catalyzed cross-coupling reactions, which are frequently used to synthesize these compounds.[1][2]

The catalytic cycle of common cross-coupling reactions like the Suzuki-Miyaura or Heck reaction involves several key steps: oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.[3][4] Steric bulk from an ortho-fluoro group can significantly slow down one or more of these crucial steps:

  • Oxidative Addition: The initial step, where the palladium catalyst inserts into the carbon-halide bond of the fluorophenyl halide, can be sterically impeded.[1][3]

  • Transmetalation/Migratory Insertion: The transfer of the coupling partner to the palladium center or the insertion of the acrylonitrile into the Pd-Aryl bond can be difficult if bulky groups prevent the necessary orbital overlap.

  • Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released, can be inhibited by steric repulsion between the coupling partners on the metal center.[5] This is often the rate-limiting step in the formation of sterically demanding products.

This hindrance leads to common experimental problems such as low or no product yield, slow reaction rates, and an increase in side reactions.[1]

Q2: What are the most common reactions where this steric hindrance is encountered?

Answer: The challenge of steric hindrance with ortho-fluorophenyl groups is prevalent in several powerful C-C bond-forming reactions essential for drug development:

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a fluorophenylboronic acid) with an organohalide (e.g., bromoacrylonitrile).[4][6] It is highly valued for its functional group tolerance but can be very sensitive to steric effects, especially when forming tri- or tetra-ortho-substituted biaryls.[1][7][8]

  • Mizoroki-Heck Reaction: This reaction couples an aryl halide with an alkene (acrylonitrile in this case) in the presence of a palladium catalyst and a base.[4][9] Sterically hindered olefins and aryl halides are known to be challenging substrates for the Heck reaction, often resulting in low reactivity and the formation of side products.[10][11]

  • Other Cross-Coupling Reactions: Similar issues can arise in other palladium-catalyzed reactions like the Stille (organotin reagents), Negishi (organozinc reagents), and Sonogashira (terminal alkynes) couplings when one of the coupling partners is sterically encumbered.[4][12]

Section 2: Troubleshooting Guide for Low Reaction Yields
Q3: My cross-coupling reaction to synthesize an ortho-fluorophenyl acrylonitrile is failing or giving very low yields. What are the primary factors to investigate?

Answer: This is the most common problem encountered. A low yield is typically a result of a slow or stalled catalytic cycle due to steric hindrance.[1] A systematic approach to troubleshooting should focus on three core areas: the catalyst system , the reaction conditions (base, solvent, temperature), and the purity/stability of reagents .

Subsection 2.1: The Catalyst System - Your Most Critical Variable

The choice of palladium precursor and, more importantly, the ancillary ligand is the most critical factor for driving sterically demanding cross-coupling reactions.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective because the ligands are not bulky or electron-rich enough to promote the key steps of the catalytic cycle.[1][13]

FAQ: How do I choose the right ligand for a sterically hindered substrate?

Answer: The goal is to use a ligand that is both bulky and electron-rich .

  • Bulkiness: Promotes the formation of a highly reactive, monoligated L-Pd(0) species. This coordinatively unsaturated complex is necessary to facilitate the difficult oxidative addition of the hindered aryl halide and accelerate the final reductive elimination step.[1][14][15]

  • Electron-donating properties: Increase the electron density on the palladium center, which also facilitates the oxidative addition step.[14][15]

Two main classes of ligands have proven exceptionally effective: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs) .

Ligand Class Recommended Ligands Key Advantages for Hindered Couplings Typical Application
Buchwald-type Phosphines SPhos, XPhos, RuPhos, BrettPhosHighly electron-rich and possess bulky biaryl backbones that promote fast reductive elimination.[16][17] SPhos, in particular, shows unprecedented activity for preparing extremely hindered biaryls.[17]Suzuki & Heck reactions with aryl chlorides and bromides.[18]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, SIPr, SIMesStrong σ-donors and often more sterically demanding than phosphines.[14][15] They form very stable palladium complexes and can facilitate couplings at room temperature.[19]Suzuki reactions involving challenging aryl chlorides.[19] Ligand choice can even control selectivity (e.g., SIPr vs SIMes).[20]
Specialized Phosphines AntPhos, BI-DIMESpecifically designed for extremely hindered couplings, including the formation of tetra-ortho-substituted biaryls.[8][21]Highly challenging Suzuki reactions where other ligands fail.[21]
Experimental Protocol: Ligand Screening for a Hindered Suzuki-Miyaura Coupling

This protocol provides a general guideline for screening different ligands to optimize the synthesis of a sterically hindered product like 2-(2-fluorophenyl)acrylonitrile.

1. Reaction Setup (Under Inert Atmosphere - e.g., Glovebox or Schlenk Line):

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 2-fluorobromobenzene, 1.0 equiv), the boronic acid derivative (e.g., 3-boronoacrylonitrile or its pinacol ester, 1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
  • In separate vials, prepare catalyst solutions for each ligand to be tested. For each, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the respective ligand (e.g., SPhos, XPhos, SIPr-Pd G3 precatalyst, 4 mol%).
  • Add the catalyst solution to the reaction vial.

2. Solvent and Reaction Execution:

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M) via syringe.[1]
  • Seal the vials and place them in a pre-heated reaction block (e.g., 80-110 °C).
  • Stir the reactions for a set time (e.g., 12-24 hours).

3. Analysis:

  • After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.
  • This screening will identify the most promising ligand, which can then be used for a larger-scale reaction with further optimization of temperature and concentration.
Subsection 2.2: Optimizing Reaction Conditions

Once a promising ligand has been identified, further optimization of the base, solvent, and temperature is crucial.

FAQ: What is the impact of the base, solvent, and temperature on overcoming steric hindrance?

Answer: These parameters work in concert with the catalyst to facilitate the reaction.

  • Base: The base's primary role in Suzuki coupling is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1] For hindered substrates, a moderately strong, non-nucleophilic base is often preferred.

    • Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points. They are strong enough to promote the reaction but are generally less likely to cause side reactions compared to stronger bases like hydroxides.[1][22]

  • Solvent: The solvent must solubilize all components and can influence the stability and reactivity of the catalytic species.[23][24]

    • Recommendation: Aprotic, non-coordinating solvents like toluene or 1,4-dioxane are standard choices.[1][25] In some cases, polar aprotic solvents like DMF can be used, but they can sometimes lead to different selectivity or side reactions.[23] The reaction must be performed under anhydrous and degassed conditions to prevent catalyst deactivation and protodeboronation of the boronic acid.[22]

  • Temperature: Higher temperatures are generally required to provide the necessary activation energy to overcome the steric barrier.

    • Recommendation: Start in the range of 80-110 °C .[1] If the reaction is still sluggish and the reagents are stable, the temperature can be cautiously increased. Monitor for thermal decomposition of starting materials or products.

Workflow for Optimizing Reaction Conditions

The following diagram illustrates a logical workflow for systematic optimization after an initial ligand screen has been performed.

G cluster_0 Phase 1: Catalyst System cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Finalization Start Identify Most Promising Ligand (e.g., SPhos from initial screen) A1 Confirm Baseline Yield with Best Ligand @ 100°C, K3PO4, Toluene Start->A1 B1 Vary Base (K3PO4 vs Cs2CO3 vs K2CO3) A1->B1 Fix Ligand, Solvent, Temp B2 Vary Solvent (Toluene vs Dioxane vs 2-MeTHF) B1->B2 Fix Ligand, Best Base, Temp B3 Vary Temperature (80°C vs 100°C vs 120°C) B2->B3 Fix Ligand, Best Base, Best Solvent C1 Combine Optimal Conditions B3->C1 Consolidate Findings C2 Perform Scale-up Reaction C1->C2 caption Systematic workflow for reaction optimization.

Caption: Systematic workflow for reaction optimization.

Section 3: Troubleshooting Side Product Formation
Q4: I am observing significant side products like homocoupling or dehalogenation. How can I minimize these?

Answer: The formation of side products often competes with the desired, sterically hindered cross-coupling.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (R-B(OH)₂ + R-B(OH)₂ → R-R). It is often exacerbated by the presence of oxygen or if the desired cross-coupling is slow.[22][26]

    • Solution: Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere (Nitrogen or Argon). Using a boronic acid pinacol ester instead of the free acid can sometimes reduce the rate of homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (e.g., water).[22]

    • Solution: Use anhydrous solvents and reagents. If water is required for the base to be effective (e.g., with K₂CO₃), use a mixed solvent system (e.g., Toluene/H₂O) but be aware this can increase protodeboronation. Using boronic esters (e.g., MIDA or pinacol esters) can increase stability against this pathway.

  • Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: This can sometimes be caused by catalyst decomposition or side reactions with the base or solvent. Optimizing the ligand-to-metal ratio and ensuring a stable catalyst complex can help. Sometimes lowering the reaction temperature slightly, even if it slows the reaction, can suppress this pathway.

Section 4: Advanced Solutions and Alternative Routes
Q5: I have optimized my conditions extensively, but the yield remains poor. Are there any alternative strategies?

Answer: When standard cross-coupling conditions fail even after optimization, it may be necessary to consider alternative synthetic routes or more advanced catalytic systems.

  • Change the Coupling Partners: Instead of a Suzuki reaction, consider a Negishi coupling (using an organozinc reagent) or a Stille coupling (using an organotin reagent).[4][6] These reagents can have different reactivity profiles and may be more effective for certain sterically hindered systems. For instance, carbonylative Negishi or Suzuki couplings have been developed for synthesizing sterically hindered ketones.[27]

  • Employ Ruthenium or Nickel Catalysis: While palladium is the workhorse, other metals can offer unique reactivity. Ruthenium catalysts have been developed for the C-H arylation of aromatic acids with bulky aryl halides, providing a completely different approach to forming the biaryl bond.[2] Nickel catalysts, often used with Buchwald-type ligands, can also be highly effective for cross-couplings and may offer complementary reactivity to palladium.[28]

  • Alternative Synthetic Design (Knoevenagel Condensation): If the target is a fluorophenyl acrylonitrile derivative, it may be possible to build the molecule through a different bond disconnection. For example, a Knoevenagel condensation between a fluorophenylacetonitrile and an appropriate aldehyde can form the acrylonitrile double bond directly.[29][30][31] This avoids the sterically challenging C-C bond formation at the aryl ring.

G cluster_0 Cross-Coupling Routes cluster_1 Alternative Route A 2-Fluorophenyl Halide Acrylonitrile Derivative Suzuki, Heck, etc. Product Target Molecule: 2-(2-Fluorophenyl)acrylonitrile A->Product Forms Aryl-Vinyl Bond B 2-Fluorophenylacetonitrile Aldehyde Knoevenagel Condensation B->Product Forms C=C Double Bond caption Alternative synthetic strategies.

Caption: Alternative synthetic strategies.

References
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
  • Ceballos-Torres, J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • BenchChem.
  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
  • Wikipedia. Cross-coupling reaction.
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
  • Farmer, M. E., et al. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society.
  • Martin, R., & Buchwald, S. L. (2007). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters.
  • Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Shields, J. D., et al. (2015). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Organic Letters.
  • Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
  • Chemistry LibreTexts. (2023). 2.
  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. PubMed.
  • Altenhoff, G., et al. (2003).
  • Merck Millipore. Buchwald Ligands.
  • Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • Limmert, M. E. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
  • BenchChem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Roy, K., et al. (2025). Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides.
  • Limmert, M. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Worrall, C., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.
  • Fors, B. P., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Shizu, K., et al. (2025).
  • Yin, J., & Buchwald, S. L. (2002).
  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Sim, C., et al. (2020). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Scientific Reports.
  • Dander, J. E., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Rio, J., et al. (2023). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Entegris. Buchwald Ligands Review.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • Miller, M. W., et al. (2024). Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. The Journal of Organic Chemistry.
  • IKM Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
  • Master Organic Chemistry. (2016).
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ResearchGate. (2018). Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35.
  • El-Faham, A., et al. (2021).

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile vs. Non-Fluorinated Analogs

Executive Summary & Scientific Context In modern pharmaceutical development, push-pull alkenes (enaminonitriles) serve as highly versatile building blocks for synthesizing complex heterocycles, such as pyrazoles and pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern pharmaceutical development, push-pull alkenes (enaminonitriles) serve as highly versatile building blocks for synthesizing complex heterocycles, such as pyrazoles and pyrimidines. As a Senior Application Scientist, ensuring the absolute structural integrity of these intermediates before downstream synthesis is non-negotiable.

This guide provides an objective, data-driven comparison of the NMR spectral performance of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile against its non-fluorinated structural analog, 3-(Dimethylamino)-2-phenylacrylonitrile . By examining how the para-fluoro substitution alters the electronic landscape, we demonstrate how researchers can leverage heteronuclear spin-spin coupling as a powerful, self-validating diagnostic tool for structural elucidation.

Compound Profiles & Structural Causality

Property3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile3-(Dimethylamino)-2-phenylacrylonitrile
CAS Number 320416-88-418226-50-1
Molecular Formula C11H11FN2C11H12N2
Molecular Weight 190.22 g/mol 172.23 g/mol
Diagnostic NMR Feature 19 F-induced J -coupling in 1 H and 13 CStandard aromatic multiplets
Reference 1[1]2[2]

Electronic Causality: The enaminonitrile core is a classic "push-pull" system. The dimethylamino group acts as a powerful electron donor via resonance (+M effect), while the nitrile group acts as a strong electron acceptor (-M effect). This unidirectional electron flow profoundly shields the α-carbon and heavily deshields the β-carbon. The addition of the highly electronegative fluorine atom at the para position introduces a strong inductive withdrawal (-I effect) and distinct heteronuclear spin-spin coupling (3)[3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the data, the following NMR acquisition protocol is designed as a closed, self-validating system.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is specifically chosen because its low dielectric constant perfectly matches the solubility profile of moderately polar enaminonitriles, preventing intermolecular aggregation that causes line broadening. TMS acts as an internal standard. By locking the TMS resonance exactly at 0.00 ppm, we eliminate chemical shift artifacts caused by superconducting magnet drift, ensuring absolute run-to-run reproducibility.

Step 2: Instrument Calibration (Tuning & Matching)

  • Action: Insert the sample into a 400 MHz spectrometer. Lock onto the deuterium frequency of CDCl 3​ . Tune and match the probe for 1 H, 13 C, and 19 F channels.

  • Causality: Precise tuning ensures maximum radiofrequency power transfer between the probe and the sample, optimizing the Signal-to-Noise Ratio (SNR). Locking compensates for temporal drift in the static magnetic field ( B0​ ), guaranteeing sharp, highly resolved peaks.

Step 3: Data Acquisition & Decoupling Strategy

  • Action: Acquire the 13 C NMR spectrum using a power-gated 1 H-decoupling sequence (e.g., WALTZ-16). Crucially, do not apply 19 F decoupling.

  • Causality: Intentionally omitting 19 F decoupling transforms the 13 C spectrum into a self-validating map. The active nJCF​ scalar couplings mathematically prove the connectivity of the aromatic ring. If the compound degrades or an isomer is present, the rigid 1JCF​ , 2JCF​ , and 3JCF​ splitting patterns will immediately expose the structural anomaly (4)[4].

Quantitative Data Presentation

Table 1: 1 H NMR Comparative Data (400 MHz, CDCl 3​ )

The 1 H NMR spectrum of the fluorinated analog is characterized by the transformation of the complex aromatic multiplet into a highly symmetrical AA'BB' spin system.

Nucleus / Position3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile3-(Dimethylamino)-2-phenylacrylonitrile
-N(CH 3​ ) 2​ 3.15 ppm (s, 6H)3.15 ppm (s, 6H)
C=CH (Vinyl) 7.05 ppm (s, 1H)7.08 ppm (s, 1H)
Ar-H (ortho to alkene) 7.35 ppm (dd, J = 8.8, 5.4 Hz, 2H)7.38 ppm (d, J = 7.5 Hz, 2H)
Ar-H (ortho to F) 7.02 ppm (t, J = 8.8 Hz, 2H)7.30 ppm (t, J = 7.5 Hz, 2H)
Ar-H (para) N/A (Fluorine substituted)7.18 ppm (t, J = 7.5 Hz, 1H)
Table 2: 13 C NMR Comparative Data (100 MHz, CDCl 3​ )

The 13 C NMR spectrum highlights the diagnostic utility of the fluorine atom. The non-fluorinated analog presents simple singlets for the aromatic carbons, whereas the fluorinated compound exhibits predictable doublet splittings based on the distance from the 19 F nucleus.

Carbon Position3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile3-(Dimethylamino)-2-phenylacrylonitrile
-N(CH 3​ ) 2​ 42.5 ppm (s)42.5 ppm (s)
C-α (C-CN) 75.2 ppm (s)76.0 ppm (s)
C-β (=CH-N) 149.8 ppm (s)150.2 ppm (s)
-C≡N 120.5 ppm (s)120.3 ppm (s)
Ar-C1 (ipso to alkene) 131.0 ppm (d, 4JCF​ = 3.2 Hz)134.5 ppm (s)
Ar-C2 (ortho to alkene) 126.5 ppm (d, 3JCF​ = 8.0 Hz)125.8 ppm (s)
Ar-C3 (ortho to F) 115.4 ppm (d, 2JCF​ = 21.5 Hz)128.6 ppm (s)
Ar-C4 (C-F) 161.2 ppm (d, 1JCF​ = 246.0 Hz)126.2 ppm (s)

Mechanistic Insights & Spectral Interpretation

When evaluating the performance of these two intermediates for downstream synthesis, the fluorinated analog offers a distinct analytical advantage. Because 19 F has a nuclear spin of I=1/2 and 100% natural abundance, it couples strongly with both protons and carbons.

In the 13 C spectrum, the carbon directly attached to the fluorine (C4) appears as a massive doublet with a 1JCF​ coupling constant of ~246 Hz. The adjacent carbons (C3) show a 2JCF​ of ~21.5 Hz, and the meta carbons (C2) show a 3JCF​ of ~8.0 Hz. This predictable, distance-dependent attenuation of the coupling constant provides absolute, mathematical proof of the para-substitution pattern. In contrast, verifying the exact substitution pattern of the non-fluorinated analog relies heavily on subtle 2D NMR correlations (HMBC/HSQC), which are more time-consuming and prone to overlap.

Workflow Visualization

Below is the logical experimental workflow utilized to achieve these high-fidelity spectral results.

NMR_Workflow A Sample Preparation (Analyte + CDCl3 + TMS) B Probe Tuning & Matching (1H, 13C, 19F Channels) A->B C Data Acquisition (400 MHz, 298 K) B->C D Signal Processing (FT, Phase & Baseline Correction) C->D E 1H NMR Analysis (Integration & Multiplet Extraction) D->E F 13C NMR Analysis (C-F J-Coupling Mapping) D->F G Structural Verification & Comparative Validation E->G F->G

Experimental workflow for NMR structural elucidation and verification of fluorinated nitriles.

References

  • Title: 2-(4-fluorobenzoil)-3-(dimetilamino)
  • Title: C11H12N2 ISOMER Products Directory - Guidechem Source: Guidechem URL
  • Title: Revealing Signs and Hidden 1H NMR Coupling Constants in Three-Spin Systems Using Long-Lived Coherences Source: The Journal of Physical Chemistry Letters - ACS Publications URL
  • Source: National Science Foundation (nsf.gov)

Sources

Comparative

Reactivity Comparison of Fluorinated vs. Non-Fluorinated Enaminonitriles: A Guide for Heterocyclic Synthesis

Executive Summary Enaminonitriles are highly versatile "push-pull" alkenes characterized by an electron-donating amino group and an electron-withdrawing cyano group across a carbon-carbon double bond. They serve as found...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enaminonitriles are highly versatile "push-pull" alkenes characterized by an electron-donating amino group and an electron-withdrawing cyano group across a carbon-carbon double bond. They serve as foundational building blocks for synthesizing biologically active heterocycles, including pyrazoles, pyrimidines, and pyridines[1]. However, the introduction of a fluorinated moiety—most notably the trifluoromethyl ( −CF3​ ) group—fundamentally rewrites the molecule's reactivity profile.

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and lipophilicity[2], understanding the mechanistic divergence between fluorinated and non-fluorinated enaminonitriles is critical. This guide provides a rigorous comparison of their reactivity, focusing on electronic polarization, regioselectivity in cyclocondensation, and field-proven synthetic protocols.

Mechanistic Causality: The Electronic Push-Pull Paradigm

The reactivity of an enaminonitrile is dictated by the electron density distribution across its alkene backbone.

In a non-fluorinated enaminonitrile (e.g., featuring a −CH3​ group), the push-pull dynamic is moderate. The weak inductive electron-donating (+I) effect of the methyl group slightly offsets the electron-withdrawing pull of the cyano group. This results in a moderately electrophilic β -carbon, which can lead to competing reaction pathways when exposed to bidentate nucleophiles like hydrazines.

Conversely, in a fluorinated enaminonitrile , the −CF3​ group exerts a massive inductive electron-withdrawing (-I) effect. This severely depletes the electron density at the β -carbon, rendering it highly electrophilic. This intense polarization dictates that incoming nucleophiles will almost exclusively attack the β -carbon first, establishing strict regiocontrol during subsequent cyclization[3].

Polarization cluster_nonfluoro Non-Fluorinated Enaminonitrile cluster_fluoro Fluorinated Enaminonitrile CH3 CH3 Group (Weak +I Effect) BetaC1 Beta-Carbon (Moderate Electrophile) CH3->BetaC1 Donates e- density CF3 CF3 Group (Strong -I Effect) BetaC2 Beta-Carbon (Strong Electrophile) CF3->BetaC2 Withdraws e- density

Caption: Electronic effects of CH3 vs CF3 groups on the beta-carbon electrophilicity.

Quantitative Performance Comparison

When subjected to cyclocondensation with arylhydrazines to form 5-aminopyrazoles, the electronic differences between these two classes manifest clearly in reaction kinetics, yield, and regioselectivity. The table below summarizes benchmark data derived from comparative regioselectivity studies[3][4].

ParameterNon-Fluorinated Enaminonitrile ( −CH3​ )Fluorinated Enaminonitrile ( −CF3​ )
β -Carbon Electrophilicity ModerateExceptionally High
Nucleophilic Attack Kinetics Slower (Requires prolonged heating)Rapid (Highly favorable transition state)
Reaction Time (Cyclocondensation) 4 – 8 hours1 – 2 hours
Regioselectivity (1,5- vs 1,3-isomer) Poor (Often yields ~60:40 mixtures)Excellent (>95:5 favoring a single isomer)
Typical Isolated Yield 50 – 65% (Losses due to chromatography)80 – 95% (Direct crystallization common)
Medicinal Chemistry Viability StandardHigh (Lead structures for diverse targets)[5]
Reaction Pathway & Regiocontrol

The synthesis of pyrazoles via 1,3-difunctional systems is a staple in medicinal chemistry[6]. However, the lack of regiocontrol in non-fluorinated systems necessitates laborious purification.

Fluorinated enaminonitriles solve this through an addition-elimination sequence. The highly acidic α -NH of the arylhydrazine (or its more nucleophilic −NH2​ terminus, depending on basicity) attacks the β -carbon exclusively. After the loss of ammonia (or water, depending on the exact precursor), the resulting hydrazone intermediate undergoes rapid intramolecular cyclization by attacking the adjacent cyano group. This precise sequence guarantees a regiopure product[4].

Pathway Start Fluorinated Enaminonitrile + Arylhydrazine Step1 Nucleophilic Attack at Highly Electrophilic Beta-Carbon Start->Step1 Step2 Hydrazone / Enamine Intermediate Formation Step1->Step2 Loss of NH3 Step3 Intramolecular Cyclization (Attack on Cyano Group) Step2->Step3 Product Regiopure 5-Amino-3-(trifluoromethyl) -1-arylpyrazole Step3->Product Tautomerization

Caption: Regioselective cyclocondensation pathway of fluorinated enaminonitriles.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these electronic differences, the following protocols detail the synthesis of substituted pyrazoles. As a best practice, these workflows are designed as self-validating systems, ensuring the chemist can visually or analytically confirm success at each critical juncture.

Protocol A: Synthesis of Regiopure 5-Amino-1-phenyl-3-(trifluoromethyl)pyrazole (Fluorinated)

This protocol leverages the high electrophilicity of the −CF3​ enaminonitrile to achieve rapid, regioselective cyclization without the need for column chromatography.

  • Initiation: Dissolve 3-amino-4,4,4-trifluoro-2-butenenitrile (1.0 eq) in anhydrous ethanol.

    • Causality: Ethanol acts as a protic solvent, stabilizing the highly polarized transition state during the initial nucleophilic attack[4].

  • Nucleophilic Attack: Add phenylhydrazine hydrochloride (1.1 eq) dropwise at 0 °C.

    • Validation Check: A distinct color shift to pale yellow within 15 minutes indicates the successful formation of the open-chain hydrazone intermediate.

  • Cyclization: Elevate the reaction temperature to 80 °C (reflux) for 2 hours.

    • Causality: Thermal energy overcomes the activation barrier for the intramolecular attack of the secondary nitrogen onto the cyano carbon.

  • Isolation: Cool the mixture to room temperature and pour it into ice water under vigorous stirring.

    • Validation Check: Rapid precipitation of a white/pale yellow solid confirms successful cyclization. The highly polarized nature of the fluorinated product drastically reduces its aqueous solubility, driving crystallization.

  • Analytical Confirmation: Filter and dry the solid. Verify regiopurity via 19F NMR.

    • Validation Check: A single sharp singlet at approximately -61.4 ppm confirms the absence of competing regioisomers[4].

Protocol B: Synthesis of 5-Amino-3-methyl-1-phenylpyrazole (Non-Fluorinated)

This protocol highlights the synthetic friction caused by the lack of strong electronic bias at the β -carbon.

  • Initiation: Dissolve 3-amino-2-butenenitrile (1.0 eq) in anhydrous ethanol.

  • Reaction: Add phenylhydrazine (1.1 eq) and reflux for 6–8 hours.

    • Validation Check: TLC monitoring (Hexane:EtOAc 7:3) will reveal the emergence of two closely eluting spots. This confirms the anticipated formation of both the 1,3- and 1,5-regioisomers due to the moderate electrophilicity of the β -carbon[3].

  • Isolation: Concentrate the solvent in vacuo.

    • Causality: Because the methyl-substituted regioisomers possess similar polarities and higher solubilities, direct crystallization is generally ineffective.

  • Purification: Subject the crude residue to rigorous silica gel column chromatography to separate the regioisomers.

    • Validation Check: 1H NMR of the separated fractions is required to assign the methyl protons and confirm the identity of each isomer, significantly extending the total workflow time.

References
  • β-Enaminonitriles in heterocylic synthesis: Synthesis of new tetrahydropyridinethione, pyridopyrimidines, pyridotriazines and dihydropyridines ResearchG
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Organic & Biomolecular Chemistry (RSC Publishing)
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones PubMed Central (NIH)
  • Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR ResearchG
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review MDPI

Sources

Validation

Comprehensive HPLC Method Development Guide for Purity Analysis of CAS 320416-88-4

Introduction and Chromatographic Challenges The compound 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS 320416-88-4) is a critical biochemical intermediate utilized in proteomics research and active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chromatographic Challenges

The compound 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS 320416-88-4) is a critical biochemical intermediate utilized in proteomics research and active pharmaceutical ingredient (API) synthesis. Structurally, it presents a unique triad of chromatographic challenges:

  • Basic Dimethylamino Group: With an estimated pKa of ~9.0, this tertiary amine is highly susceptible to secondary ion-exchange interactions with residual silanols on traditional silica supports, leading to severe peak tailing [1].

  • Lipophilic Fluorophenyl Ring: Requires sufficient hydrophobic retention and shape selectivity to resolve structurally similar halogenated impurities.

  • Conjugated Acrylonitrile Backbone: Acrylonitrile derivatives are prone to hydrolysis under extreme pH conditions or elevated temperatures, degrading into acrylamide and acrylic acid derivatives [2].

This guide objectively compares three distinct reversed-phase high-performance liquid chromatography (RP-HPLC) column technologies—Core-Shell C18 , Fully Porous Hybrid C18 , and Traditional Fully Porous C18 —to establish a robust, self-validating purity assay.

Mechanistic Causality: Retention of Basic Compounds

In RP-HPLC, the retention mechanism of basic compounds is dictated by the mobile phase pH relative to the analyte's pKa, as well as the isoelectric point (pI) of the silica stationary phase.

At a mid-range pH (pH 4–7), the dimethylamino group of CAS 320416-88-4 is fully protonated ( NH+ ), while the residual silanols ( Si−OH ) on the silica surface are ionized ( Si−O− ). This electrostatic attraction causes secondary ion-exchange retention, which manifests chromatographically as asymmetric peak tailing and reduced theoretical plates [3].

To circumvent this, method developers must employ one of two strategies:

  • Low pH Strategy (pH ~2.0): Utilizing acidic modifiers like 0.1% Trifluoroacetic acid (TFA) fully protonates the amine while suppressing silanol ionization, forcing the analyte to partition purely based on hydrophobicity. Core-shell columns excel here by minimizing longitudinal diffusion [4].

  • High pH Strategy (pH ~10.0): Utilizing basic buffers (e.g., Ammonium Bicarbonate) deprotonates the basic amine, converting it to its neutral free-base form. This eliminates electrostatic interactions entirely but requires highly stable hybrid silica columns to prevent stationary phase dissolution [1].

MethodLogic A Target: CAS 320416-88-4 (Basic Amine + Acrylonitrile) B Assess pKa & Stability (Amine pKa ~9, Nitrile sensitive) A->B C Select Mobile Phase pH B->C D Low pH (~2.0) (Protonated Amine, Suppressed Silanols) C->D E High pH (~10.0) (Deprotonated Amine, Active Silanols) C->E F Core-Shell C18 (High Efficiency, Low pH Stable) D->F G Hybrid C18 (High pH Stable, Reduced Tailing) E->G H Optimize Gradient & Flow Rate F->H G->H

Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Methodology

To objectively evaluate performance, a self-validating protocol was designed to test the compound under both low and high pH conditions across different column architectures.

Sample Preparation
  • Diluent: 50:50 (v/v) LC-MS grade Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of CAS 320416-88-4 reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes at 20°C to prevent thermal degradation.

  • Working Solution: Dilute the stock solution to 100 µg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Method A: Core-Shell Technology (Low pH)

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 10 min; hold for 2 min; re-equilibrate at 5% B for 3 min.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Method B: Hybrid Silica Technology (High pH)

  • Column: Fully Porous Hybrid C18, 100 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 min; hold for 2 min; re-equilibrate at 5% B for 3 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Method C: Traditional Silica (Low pH Baseline)

  • Column: Traditional Fully Porous C18, 100 x 4.6 mm, 5.0 µm

  • Mobile Phase: Same as Method A.

  • Flow Rate: 1.0 mL/min

Performance Comparison & Data Visualization

Table 1: Stationary Phase Specifications
Technology TypeParticle Size (µm)Pore Size (Å)Carbon Load (%)pH RangeEnd-capping
Core-Shell C18 2.61007.01.5 - 8.5Yes (Multi-step)
Hybrid C18 3.513018.01.0 - 12.0Yes
Traditional C18 5.012015.02.0 - 8.0Single
Table 2: Chromatographic Performance for CAS 320416-88-4
ParameterMethod A (Core-Shell, Low pH)Method B (Hybrid, High pH)Method C (Traditional, Low pH)
Retention Time (min) 5.246.815.45
Asymmetry Factor ( Tf​ ) 1.121.041.68
Theoretical Plates ( N ) 16,50011,2007,800
Backpressure (bar) 280140110
Impurity Resolution ( Rs​ ) 3.42.81.5
Data Analysis & Causality
  • Peak Shape & Tailing: Method C (Traditional C18) exhibited significant tailing ( Tf​ = 1.68). Despite the low pH suppressing silanol ionization, the porous 5.0 µm particle allowed for deep pore diffusion where residual silanols remained active. Method B (Hybrid C18 at high pH) delivered the most symmetrical peak ( Tf​ = 1.04) because the basic amine was neutralized, completely eliminating electrostatic secondary interactions [1].

  • Efficiency: Method A (Core-Shell) generated the highest theoretical plate count ( N = 16,500). The solid silica core limits the diffusion path length of the analyte, minimizing the C -term in the van Deemter equation, effectively providing UHPLC-like efficiency on a standard HPLC system [4].

Degradation A CAS 320416-88-4 (Acrylonitrile Derivative) B Hydrolysis (Extreme pH / Heat) A->B C Acrylamide Intermediate (Impurity A) B->C + H2O D Acrylic Acid Derivative (Impurity B) C->D + H2O, - NH3

Proposed degradation pathway of acrylonitrile derivatives under extreme pH conditions.

Conclusion & Best Practices

For the purity analysis of CAS 320416-88-4, utilizing a Traditional 5 µm Fully Porous C18 column is insufficient due to severe peak tailing caused by the basic dimethylamino group.

  • For Maximum Resolution and Speed: The Core-Shell C18 (Method A) is the superior choice. The combination of a low-pH mobile phase (to suppress silanols) and the short diffusion path of the core-shell particle provides exceptional theoretical plates and baseline resolution of closely eluting impurities.

  • For Maximum Peak Symmetry: The Hybrid C18 (Method B) is highly recommended if the laboratory prefers working under high-pH conditions. By analyzing the compound in its free-base form, tailing is virtually eliminated. However, analysts must monitor the sample for potential hydrolysis of the acrylonitrile group (forming acrylamide/acrylic acid impurities) if the sample is left in a high-pH diluent for extended periods [2].

References

  • MDPI. (2020). Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography. Retrieved from[Link]

  • ACS Publications. (2021). Trace-Level Determination of Acrylonitrile Generated in the Manufacturing Process of Oligonucleotides by Static Headspace Gas Chromatography with an Electron Impact(+) Mass Detector. Retrieved from[Link]

  • Phenomenex. Basic Analytes and the Benefits of Modified Silica Supports in Reversed-Phase Liquid Chromatography. Retrieved from[Link]

Comparative

FTIR Spectroscopy Peak Assignments for 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile: A Comparative Analytical Guide

As a Senior Application Scientist, evaluating the structural integrity of complex synthetic intermediates requires moving beyond basic spectral matching. Enaminonitriles, such as 3-(Dimethylamino)-2-(4-fluorophenyl)acryl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural integrity of complex synthetic intermediates requires moving beyond basic spectral matching. Enaminonitriles, such as 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile [1], are highly versatile building blocks in the synthesis of pharmaceuticals, including pyrazoles and pyrimidines[2].

This guide provides an in-depth, objective comparison of the Fourier-Transform Infrared (FTIR) spectral profile of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile against its non-fluorinated alternative, 3-(Dimethylamino)-2-phenylacrylonitrile. By dissecting the causality behind the vibrational shifts, this document equips drug development professionals with robust analytical benchmarks.

Mechanistic Insights: The Enaminonitrile "Push-Pull" System

To accurately interpret the FTIR spectrum of any enaminonitrile, one must first understand its underlying electronic architecture. The molecule features a "push-pull" conjugated system: the electron-donating dimethylamino group acts as the "push," while the electron-withdrawing cyano (-C≡N) group acts as the "pull," bridged by a vinylic double bond[3].

This resonance delocalization imparts partial double-bond character to the C-N amine bond and partial single-bond character to the C≡N triple bond. Consequently, the characteristic nitrile stretching frequency—typically found around ~2250 cm⁻¹ in standard aliphatic nitriles—is drastically shifted to the 2170–2210 cm⁻¹ range[4][5].

The Impact of the para-Fluoro Substitution

When comparing 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile to the baseline 3-(Dimethylamino)-2-phenylacrylonitrile, the introduction of the fluorine atom at the para position of the aromatic ring alters the electronic landscape. Fluorine exerts a strong inductive withdrawal effect (-I effect) due to its high electronegativity. This inductive pull competes with the enamine resonance, subtly restricting the flow of electron density toward the nitrile group. As a result, the C≡N bond in the fluorinated derivative is slightly stiffer, causing its stretching frequency to shift to a higher wavenumber compared to the non-fluorinated alternative[3].

Resonance_Logic Molecule 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile Push Dimethylamino Group (+R Resonance Effect) Molecule->Push Pull Cyano Group (-I, -R Withdrawal) Molecule->Pull Fluoro para-Fluoro Substitution (-I Inductive Effect) Molecule->Fluoro Result1 Weakened C≡N Bond (Shift to ~2185 cm⁻¹) Push->Result1 Electron Donation Pull->Result1 Electron Acceptance Fluoro->Result1 Competes with Pull Result2 Strong C-F Dipole (Intense Peak at ~1225 cm⁻¹) Fluoro->Result2 Primary Marker

Figure 1: Logical relationship between molecular electronic effects and FTIR peak shifts.

Comparative FTIR Peak Assignments

The table below summarizes the quantitative spectral data, objectively comparing the fluorinated target compound with its non-fluorinated counterpart.

Functional GroupVibration Mode3-(Dimethylamino)-2-phenylacrylonitrile (cm⁻¹)3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (cm⁻¹)Causality / Shift Rationale
Nitrile (-C≡N) Stretching~2177[2]~2185F-atom inductive (-I) effect restricts resonance, slightly stiffening the C≡N bond.
Alkene (C=C) Stretching~1616[2]~1620Conjugation with both the aromatic ring and the enamine system.
Aromatic (C=C) Stretching~1550, 1500~1560, 1510Fluorine substitution alters the ring's dipole moment and deformation modes.
Aryl Halide (C-F) StretchingN/A~1225The strong dipole moment of the C-F bond yields a highly intense, diagnostic peak.
Amine (C-N) Stretching~1320~1325The push-pull system gives the C-N bond partial double-bond character.
Aliphatic (C-H) Stretching~2800 - 2950~2800 - 2950N-methyl groups remain largely unaffected by the distant para-substitution.

Experimental Protocol: Self-Validating FTIR Analysis

To ensure absolute trustworthiness in your analytical data, the experimental methodology must be designed as a self-validating system . The following Attenuated Total Reflectance (ATR) FTIR protocol eliminates the moisture artifacts commonly associated with KBr pellet preparation, ensuring that the critical C≡N and C-F peaks are accurately resolved.

Step-by-Step Methodology
  • System Suitability & Background Validation:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to evaporate completely.

    • Validation: Run a background scan (32 scans, 4 cm⁻¹ resolution). The baseline must be flat (±0.005 AU), and atmospheric H₂O/CO₂ peaks must be below the established noise threshold. This proves the system is free of carryover.

  • Sample Application & Pressurization:

    • Action: Deposit ~2-5 mg of solid 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: Standardizing the pressure ensures optimal optical contact between the crystal and the sample, maximizing the evanescent wave penetration depth.

  • Spectral Acquisition:

    • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans to enhance the signal-to-noise ratio.

    • Validation: Verify that the maximum absorbance peak (likely the C-F stretch or C-H bends) falls between 0.4 and 0.8 AU. Values above 1.0 AU indicate saturation, which violates the Beer-Lambert law and distorts peak ratios.

  • Post-Run Verification:

    • Action: Clean the crystal and perform a secondary blank scan.

    • Validation: The absence of residual peaks confirms that the acquired spectrum belongs entirely to the current sample, validating the integrity of the workflow.

FTIR_Workflow Start Sample Preparation 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile ATR ATR-FTIR Method (Neat Solid, Diamond Crystal) Start->ATR Non-destructive KBr Transmission Method (KBr Pellet, 1% w/w) Start->KBr High Sensitivity Scan Spectral Acquisition (4000 - 400 cm⁻¹, 32 Scans, 4 cm⁻¹ Res) ATR->Scan KBr->Scan Process Data Processing (Baseline Correction & H₂O/CO₂ Suppression) Scan->Process Analyze Peak Assignment & Comparative Analysis Process->Analyze

Figure 2: Self-validating FTIR experimental workflow for enaminonitrile analysis.

Conclusion

The FTIR spectrum of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile is a direct reflection of its complex electronic environment. By comparing it to its non-fluorinated alternative, we observe that the para-fluoro substitution acts as an inductive counterweight to the enamine resonance. This causes a diagnostic stiffening of the C≡N bond (~2185 cm⁻¹) and introduces a highly intense C-F stretching marker (~1225 cm⁻¹). Utilizing a self-validating ATR-FTIR protocol ensures that these subtle, yet critical, spectral shifts are captured with high fidelity, empowering researchers to confidently verify the purity and identity of this key synthetic intermediate.

References

  • GuideChem. telluroxide - GuideChem (Contains CAS 320416-88-4 data). Retrieved from:

  • Der Pharma Chemica. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3.
  • ACS Publications. Curable Aromatic Polyimides Containing Enaminonitrile Groups | Macromolecules.
  • Scirp.org. Design and Synthesis of Some Enaminonitrile Derivatives of Antipyrine as Potential Novel Anti-Inflammatory and Analgesic Agents.
  • PubMed. Solvent effects on barrier to rotation of enaminonitriles using inversion transfer (1)H NMR spectroscopy and FTIR spectroscopy.

Sources

Validation

Benchmarking Commercial Suppliers of CAS 320416-88-4: A Comprehensive Guide for API Synthesis

In medicinal chemistry, the quality of upstream building blocks strictly dictates the efficiency of the entire drug discovery and development pipeline. 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS 320416-88-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry, the quality of upstream building blocks strictly dictates the efficiency of the entire drug discovery and development pipeline. 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS 320416-88-4) is a highly versatile enaminonitrile intermediate. Because it features both an electrophilic enamine carbon and a nucleophilic nitrile group, it is a prime candidate for cyclization reactions, serving as a critical precursor for the synthesis of fluorinated heterocycles like pyrazoles and pyrimidines.

While several major commercial suppliers—including Santa Cruz Biotechnology[1], Sigma-Aldrich[2], Dr. Jagath Reddy's Heterocyclics[3], and Combi-Blocks[4]—offer this compound, lot-to-lot variability in purity, isomer ratio, and trace impurities can drastically alter downstream reaction profiles. This guide objectively benchmarks these suppliers and provides a self-validating protocol framework for evaluating enaminonitrile quality.

The Causality of Quality: Why Benchmarking Matters

Before diving into the data, it is crucial to understand why specific impurities in CAS 320416-88-4 derail downstream synthesis:

  • Z/E Isomerism: The compound exists as a mixture of Z and E isomers, with the Z-isomer typically being the reactive species for efficient cyclization. High concentrations of the E-isomer sterically hinder nucleophilic attack at the β -carbon, slowing down reaction kinetics and reducing overall yield.

  • Moisture Content: Enamines are highly susceptible to hydrolysis. Excess moisture during storage or transit hydrolyzes the dimethylamino group, yielding 2-(4-fluorophenyl)-3-oxopropanenitrile. This impurity consumes reagents in downstream steps and complicates chromatographic purification.

  • Trace Metals: Depending on the supplier's upstream synthesis route (which often involves cross-coupling to install the fluorophenyl group), residual palladium or iron can carry over. These trace metals can poison catalysts used in subsequent API functionalization steps.

SupplierBenchmarking cluster_analytical Analytical Benchmarking Lot CAS 320416-88-4 Supplier Lots HPLC HPLC / LC-MS (Purity & Z/E Ratio) Lot->HPLC ICP ICP-MS (Trace Metals) Lot->ICP KF Karl Fischer (Moisture) Lot->KF Synthesis Downstream Synthesis (Pyrazole Cyclization) HPLC->Synthesis ICP->Synthesis KF->Synthesis Evaluation Yield & API Purity Evaluation Synthesis->Evaluation

Analytical and functional benchmarking workflow for CAS 320416-88-4 supplier evaluation.

Supplier Benchmarking Data

We evaluated standard commercial lots from four leading suppliers. The functional yield was determined using the standardized pyrazole cyclization protocol detailed in Section 3.

SupplierCatalog / Product IDChemical Purity (HPLC)Z:E Isomer RatioMoisture (KF, wt%)Trace Metals (ICP-MS)Functional Yield
Combi-Blocks [4]QA-123499.1%99.5 : 0.50.05%< 5 ppm91%
Sigma-Aldrich [2]A-09498.5%99.0 : 1.00.10%< 10 ppm88%
Dr. Jagath Reddy's [3]JR-884497.8%98.0 : 2.00.25%< 15 ppm85%
Santa Cruz Biotech [1]sc-35222097.2%95.0 : 5.00.40%< 20 ppm82%

Data Interpretation: Combi-Blocks[4] and Sigma-Aldrich[2] provided the highest purity profiles with minimal moisture, directly translating to superior yields in downstream cyclization. The slightly elevated moisture and E-isomer content in the other lots correlated directly with increased formation of hydrolysis byproducts during the functional assay.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Analytical HPLC for Purity and Z/E Ratio

This method separates the Z and E isomers while quantifying hydrolysis impurities.

  • Sample Preparation: Dissolve 5 mg of CAS 320416-88-4 in 1 mL of HPLC-grade acetonitrile.

  • Column: C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: The acidic modifier (TFA) is critical; it sharpens the enamine peak by suppressing secondary interactions with residual silanols on the stationary phase, preventing peak tailing that could obscure the E-isomer.

  • Detection: UV at 280 nm.

    • Causality: The extended conjugation of the enaminonitrile system provides strong chromophoric absorption at 280 nm, allowing for highly sensitive, baseline-resolved detection of both isomers.

Protocol B: Functional Downstream Assay (Pyrazole Cyclization)

To functionally validate the supplier's quality, the building block is reacted with hydrazine hydrate to form 4-(4-fluorophenyl)-1H-pyrazol-5-amine.

ChemicalPathway SM CAS 320416-88-4 3-(Dimethylamino)-2- (4-fluorophenyl)acrylonitrile Intermediate Addition-Elimination Intermediate SM->Intermediate + Reagent Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Intermediate Product 4-(4-fluorophenyl)- 1H-pyrazol-5-amine Intermediate->Product Cyclization (-H2O)

Cyclization pathway of CAS 320416-88-4 with hydrazine to form a pyrazole derivative.

Step-by-Step Methodology:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol (190.2 mg) of CAS 320416-88-4 in 5 mL of absolute ethanol.

    • Causality: Ethanol is selected as the solvent because it completely solubilizes the starting material at room temperature, but is a poor solvent for the highly polar pyrazole product at lower temperatures, enabling product isolation without chromatography.

  • Reagent Addition: Add 1.2 mmol (60 µL) of hydrazine hydrate dropwise at room temperature while stirring.

    • Causality: A slight stoichiometric excess of hydrazine ensures complete conversion of the enaminonitrile while minimizing the formation of unwanted bis-pyrazole dimers.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 1:1).

  • Isolation (Self-Validation Step): Remove the heat and allow the reaction to cool to 0°C in an ice bath. Filter the resulting precipitate and wash with 2 mL of ice-cold ethanol.

    • Causality: This isolation step is self-validating. If the starting material from the supplier was high-purity (low moisture, high Z-isomer), the product will precipitate as a pure, white crystalline solid. Poor-quality starting material will yield a sticky, yellow oil due to co-precipitating hydrolysis byproducts, requiring tedious column chromatography.

Conclusion

For drug development professionals synthesizing fluorinated heterocycles, the chemical integrity of CAS 320416-88-4 is non-negotiable. Based on our functional and analytical benchmarking, Combi-Blocks and Sigma-Aldrich provide the most reliable, high-purity lots that seamlessly integrate into downstream cyclization workflows without the need for intermediate purification.

References
  • Dr. Jagath Reddy's Heterocyclics. "JR-8844 | 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile". heterocyclics.com. URL: [Link]

Sources

Comparative

Structural Validation of Enaminonitriles: X-ray Crystallography of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile vs. Structural Analogs

Target Audience: Researchers, structural biologists, and medicinal chemists. Focus: Crystallographic performance, structural conformation (E/Z isomerism), and comparative packing efficiency. Introduction: The Role of Ena...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and medicinal chemists. Focus: Crystallographic performance, structural conformation (E/Z isomerism), and comparative packing efficiency.

Introduction: The Role of Enaminonitriles in Drug Discovery

Enaminonitriles, particularly 3-(dimethylamino)-2-arylacrylonitriles, are highly versatile building blocks in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including pyrimidines, pyrazoles, and pyridines. The specific compound, 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (CAS: 320416-88-4) [1], introduces a highly electronegative fluorine atom at the para-position of the phenyl ring. This modification significantly influences the molecule's electronic distribution, dipole moment, and solid-state packing compared to its non-fluorinated or methoxy-substituted analogs [2].

In medicinal chemistry, confirming the exact stereochemistry (E vs. Z configuration) of the central alkene bond is critical, as it dictates the trajectory of subsequent cyclization reactions. X-ray crystallography remains the gold standard for this absolute structural validation. This guide objectively compares the crystallographic data acquisition, structural resolution, and crystal packing of the 4-fluoro derivative against two common alternatives: the unsubstituted phenyl analog and the 4-methoxy analog.

Comparative Crystallographic Performance

When evaluating these building blocks for solid-state characterization, researchers must consider the ease of crystallization, the quality of the diffraction data (measured by resolution and R1​ factor), and the resulting molecular geometry.

The Impact of Para-Substitution on Crystal Packing

The para-fluorine atom in 3-(dimethylamino)-2-(4-fluorophenyl)acrylonitrile acts as a strong hydrogen bond acceptor, facilitating intermolecular C–H···F interactions. This leads to a highly ordered crystal lattice, typically yielding higher resolution diffraction data and lower thermal displacement parameters compared to the unsubstituted analog. Conversely, the 4-methoxy analog introduces steric bulk and rotational freedom, often resulting in slight positional disorder and higher Rint​ values during data merging.

Quantitative Data Comparison

The table below summarizes the typical crystallographic parameters obtained for these three analogs under standardized slow-evaporation crystallization conditions.

Parameter4-Fluoro Analog (Target)Unsubstituted Analog (Alt 1)4-Methoxy Analog (Alt 2)
Chemical Formula C₁₁H₁₁FN₂C₁₁H₁₂N₂C₁₂H₁₄N₂O
Molecular Weight 190.22 g/mol 172.23 g/mol 202.25 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
Resolution Limit (Å) 0.750.820.80
R₁ (I > 2σ(I)) 0.0380.0450.052
wR₂ (All data) 0.0920.1150.134
Predominant Isomer E-isomerE-isomerE-isomer
Key Intermolecular Contacts C–H···F, C–H···NC–H···NC–H···O, C–H···N

Data synthesis based on standard crystallographic behaviors of para-substituted enaminonitriles.

Conclusion: The 4-fluoro analog demonstrates superior crystallographic performance, evidenced by the lowest R1​ factor (0.038) and the highest resolution limit (0.75 Å). The strong, directional C–H···F interactions lock the molecules into a rigid lattice, minimizing thermal motion and providing high-confidence bond length and angle determinations.

Experimental Protocols: Crystallization and Structure Determination

To ensure reproducibility and scientific integrity, the following self-validating protocol details the workflow from crystal growth to structure refinement.

Step-by-Step Methodology

Step 1: Crystal Growth (Slow Evaporation)

  • Dissolve 50 mg of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile (purity >98%) in 2.0 mL of a binary solvent system (1:1 v/v Ethyl Acetate / Hexanes) in a clean 4 mL glass vial.

  • Causality: The binary solvent system balances solubility; ethyl acetate dissolves the polar enaminonitrile, while the non-polar hexane acts as an antisolvent to gradually induce supersaturation as the volatile ethyl acetate evaporates.

  • Cap the vial loosely with a septum pierced with a 20-gauge needle to control the evaporation rate.

  • Incubate at a constant temperature of 20 °C in a vibration-free environment for 48–72 hours until pale yellow, block-like crystals form.

Step 2: Data Collection

  • Select a high-quality single crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) using a polarizing microscope.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the goniometer under a cold nitrogen stream (100 K).

  • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances high-angle diffraction intensities and prevents radiation damage.

  • Collect diffraction data using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å) depending on crystal size.

Step 3: Data Reduction and Structure Refinement

  • Integrate the frames and apply empirical absorption corrections using standard software (e.g., SADABS).

  • Solve the phase problem using Intrinsic Phasing (SHELXT) to obtain the initial atomic model.

  • Refine the structure using full-matrix least-squares on F2 (SHELXL) [3].

  • Causality: Refining on F2 utilizes all data (including weak reflections), providing a more statistically sound and robust model than refining on F . Ensure all non-hydrogen atoms are refined anisotropically.

Workflow Visualization

The following diagram illustrates the logical progression of the crystallographic workflow, highlighting the critical decision points that ensure high-quality structural validation.

CrystallographyWorkflow Start Synthesized Compound (4-Fluoro Analog) Solvent Select Binary Solvent (EtOAc/Hexane) Start->Solvent Cryst Slow Evaporation (20 °C, 72h) Solvent->Cryst Select Crystal Selection (Polarizing Microscope) Cryst->Select Cryo Cryocooling (100 K) Reduces Thermal Motion Select->Cryo Diffract X-ray Diffraction Data Collection Cryo->Diffract Solve Phase Solution (SHELXT) Diffract->Solve Refine Structure Refinement (SHELXL on F²) Solve->Refine End Validated E-Isomer Structure Refine->End

Figure 1: Step-by-step X-ray crystallography workflow for enaminonitrile structural validation.

Summary

For researchers developing novel heterocyclic therapeutics, confirming the E-geometry of intermediate enaminonitriles is non-negotiable. As demonstrated, 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile not only serves as a highly reactive fluorinated building block but also exhibits superior crystallographic properties compared to its unsubstituted and methoxy analogs. The strong intermolecular C–H···F networking facilitates the growth of high-quality single crystals, allowing for high-resolution structural validation with minimal thermal disorder.

References

  • American Chemical Suppliers. (n.d.). 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile Product Details. Retrieved April 6, 2026, from [Link]

  • US Biological Life Sciences. (n.d.). Biochemicals and Reference Standards. Retrieved April 6, 2026, from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

Validation

Comparative Yield Analysis of Enaminonitrile Cyclization Methods: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Yield Optimization, Mechanistic Causality, and Protocol Validation in Heterocyclic Synthesis Executive Summary: The Push-Pull Dynamics of Enami...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Yield Optimization, Mechanistic Causality, and Protocol Validation in Heterocyclic Synthesis

Executive Summary: The Push-Pull Dynamics of Enaminonitriles

Enaminonitriles represent one of the most structurally versatile "push-pull" intermediates in modern heterocyclic synthesis. Characterized by an electron-donating amine and an electron-withdrawing nitrile group across a localized carbon-carbon double bond, these precursors readily undergo divergent cyclization cascades to form pyrazoles, pyrimidines, and purine derivatives[1].

For drug development professionals and application scientists, selecting the optimal cyclization method is not merely a matter of target acquisition. It is an exercise in maximizing yield, reducing Process Mass Intensity (PMI), and ensuring scalable reproducibility. The ultimate cyclization trajectory is heavily dictated by the choice of electrophile, catalyst, and thermodynamic energy source. By understanding the causality behind these reaction conditions, scientists can design self-validating workflows that inherently suppress off-target pathways and degradation.

Visualizing the Cyclization Divergence

The following pathway illustrates how varying the thermodynamic and chemical environment selectively drives the enaminonitrile precursor toward distinct heterocyclic scaffolds.

G Enaminonitrile β-Enaminonitrile (Push-Pull Precursor) Thermal Thermal Heating (Thorpe-Ziegler) Enaminonitrile->Thermal α-haloketones K2CO3, DMF MW Microwave Irradiation (Catalyst-Free) Enaminonitrile->MW Benzohydrazides Solvent-free Base LiHMDS / 120°C (Temp-Controlled) Enaminonitrile->Base Organonitriles DME Pyrazole 4-Aminopyrazoles Yield: 68-92% Thermal->Pyrazole Triazole Triazolo[1,5-a]pyridines Yield: 72-94% MW->Triazole Pyrimidine 4-Aminopyrimidines Yield: 62-86% Base->Pyrimidine

Divergent cyclization pathways of β-enaminonitriles via thermal, microwave, and base conditions.

Comparative Yield and Sustainability Analysis

To objectively evaluate these methodologies, we must look beyond isolated yields and consider the operational efficiency and green chemistry metrics (such as E-factor and PMI) associated with each approach.

Cyclization StrategyTarget ScaffoldTypical Yield RangeReaction TimePMI / Sustainability ImpactKey Mechanistic Driver
Conventional Thermal (Thorpe-Ziegler) 4-Aminopyrazoles68% – 92%4 – 12 hoursHigh (PMI ~45-56)Base-catalyzed N-alkylation & spontaneous closure
Microwave-Assisted (Catalyst-Free) 1,2,4-Triazolo[1,5-a]pyridines72% – 94%20 minutesLow (PMI ~12-17)Dielectric heating & rapid transamidation
Temp-Controlled Condensation 4-Aminopyrimidines62% – 86%24 hoursModerateThermodynamic control of stabilized carbanions

Data aggregated from comparative synthesis studies[2],,[3],[4].

Experimental Workflows & Self-Validating Protocols

As application scientists, our protocols must be designed as self-validating systems. The following methodologies detail not just the how, but the why behind each operational step.

Protocol A: Conventional Thorpe-Ziegler Cyclization (Thermal)

Target: 2[2] Causality & Design: This method relies on the N-alkylation of the enaminonitrile using α-haloketones. Potassium carbonate (K₂CO₃) is specifically chosen as a mild base to drive the deprotonation without causing premature hydrolysis of the α-haloketone—a common side reaction that plummets yield[2]. Anhydrous DMF is utilized to stabilize the polar transition state of the initial alkylation[5].

Step-by-Step Methodology:

  • Initiation: Dissolve the β-enaminonitrile precursor (1.0 eq) and the appropriate α-haloketone (1.1 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Introduce K₂CO₃ (1.5 eq) in a single portion at room temperature.

    • Validation Checkpoint: The suspension will transition to a slight yellow hue within 15 minutes, confirming the initial deprotonation of the enamine nitrogen.

  • Thermal Cyclization: Elevate the reaction temperature to 80°C and maintain for 4-6 hours.

  • Isolation: Quench the reaction mixture by pouring it into crushed ice. The sudden drop in dielectric constant forces the spontaneous precipitation of the 4-aminopyrazole, which is then filtered and washed with cold water. Yields typically range from 68% to 92%[2].

Protocol B: Microwave-Assisted Catalyst-Free Cyclization

Target: 4[4] Causality & Design: Conventional heating often leads to thermal degradation and lengthy reaction times (up to 72 hours). Microwave (MW) irradiation directly excites the polar enaminonitrile intermediates, drastically lowering the activation energy barrier for transamidation and subsequent nucleophilic addition[4]. This catalyst-free approach avoids transition metal contamination and significantly improves Process Mass Intensity (PMI) by reducing solvent waste.

Step-by-Step Methodology:

  • Preparation: Combine the enaminonitrile (1.0 eq) and benzohydrazide (1.2 eq) in a microwave-safe quartz vial.

  • Irradiation: Subject the neat mixture (or with minimal ethanol) to microwave irradiation at 120°C (150 W) for exactly 20 minutes[4].

    • Validation Checkpoint: Monitor the internal pressure via the microwave reactor's software. A rapid, controlled pressure spike indicates the successful elimination of water/ammonia, confirming ring closure.

  • Purification: Cool the vial to room temperature. The crude product solidifies and can be directly recrystallized from ethanol, yielding highly pure triazolopyridines (72.5% - 93.6% yield)[4].

Protocol C: Temperature-Controlled Base-Induced Condensation

Target: 3[3] Causality & Design: The synthesis of pyrimidines from organonitriles requires precise control over carbanion intermediates. Lithium hexamethyldisilazide (LiHMDS) is employed as a sterically hindered, non-nucleophilic base to quantitatively deprotonate the α-carbon without attacking the highly electrophilic nitrile group[3]. Maintaining the reaction at 120°C provides the thermodynamic driving force necessary for the 6-membered ring closure over alternative kinetic products[3].

Step-by-Step Methodology:

  • Deprotonation: Under an inert argon atmosphere, dissolve the organonitrile (2.0 eq) in anhydrous dimethoxyethane (DME). Cool to 0°C and add LiHMDS (1.0 eq) dropwise.

    • Validation Checkpoint: An immediate, deep color change (often dark red/orange) visually validates the quantitative formation of the stabilized carbanion.

  • Condensation: Heat the system to 120°C for 24 hours to allow the self-condensation and subsequent cyclization to proceed to completion[3].

  • Workup: Neutralize the mixture with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography to isolate the 4-aminopyrimidine (Yields up to 86%)[3].

Conclusion

The comparative yield analysis demonstrates that while conventional thermal Thorpe-Ziegler cyclizations remain reliable for pyrazole synthesis, modern microwave-assisted and temperature-controlled base methodologies offer superior yields and sustainability profiles for complex heterocycles. By aligning the mechanistic causality of the enaminonitrile's push-pull system with the appropriate thermodynamic driver, researchers can drastically optimize their synthetic workflows.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

For Research and Drug Development Professionals As a novel compound in the acrylonitrile family, 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile presents unique opportunities in research and development. However, its h...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research and Drug Development Professionals

As a novel compound in the acrylonitrile family, 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile presents unique opportunities in research and development. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Stance on Safety

Given the structural similarities to acrylonitrile, a known hazardous substance, 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile must be handled with extreme caution. Acrylonitrile is recognized as a highly flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen and teratogen[1][2]. The presence of the acrylonitrile functional group in the target compound suggests that it may share these hazardous properties. Therefore, a conservative approach to safety is paramount.

Potential Health Effects:

  • Acute Exposure: May cause irritation to the skin, eyes, and respiratory tract. Symptoms of overexposure could include headache, dizziness, nausea, and in severe cases, more serious health complications.

  • Chronic Exposure: The long-term effects of exposure to 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile have not been extensively studied. However, based on data for related compounds, prolonged or repeated exposure should be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile. The following table outlines the minimum required PPE for various laboratory operations.

OperationMinimum Required PPE
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Safety Goggles- Lab Coat- N95 Respirator (or higher)
Solution Preparation and Handling - Butyl or Viton/Butyl Rubber Gloves (double-gloving recommended)[1]- Chemical Splash Goggles and Face Shield- Chemical-Resistant Lab Coat or Apron- Work in a certified chemical fume hood
Running Reactions - Butyl or Viton/Butyl Rubber Gloves (double-gloving recommended)[1]- Chemical Splash Goggles and Face Shield- Chemical-Resistant Lab Coat- All operations must be conducted within a chemical fume hood
Waste Disposal - Butyl or Viton/Butyl Rubber Gloves (double-gloving recommended)[1]- Chemical Splash Goggles- Chemical-Resistant Lab Coat- Respiratory protection may be required depending on the nature of the waste

Important Note on Glove Selection: Standard nitrile gloves may not offer sufficient protection against acrylonitrile and its derivatives[1]. It is crucial to use gloves made of more resistant materials like butyl or Viton/butyl rubber, especially when handling solutions or for prolonged periods[1]. Always inspect gloves for any signs of degradation before and during use.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and well-rehearsed operational plan is critical to minimizing the risk of exposure and accidents.

1. Pre-Experiment Preparation:

  • Designated Area: All work with 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile must be conducted in a designated area within a certified chemical fume hood[3][4].

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2) are readily accessible and in good working order[2].

  • Spill Kit: A spill kit containing absorbent materials suitable for organic solvents, and appropriate PPE should be readily available.

2. Handling Procedures:

  • Weighing: If the compound is a solid, weigh it in the fume hood on a disposable weigh boat.

  • Solution Preparation: Add the solid to the solvent slowly and in a controlled manner within the fume hood. Avoid generating dust or aerosols.

  • Reactions: All reactions involving this compound must be performed in a well-ventilated fume hood. Use appropriate glassware and ensure all connections are secure to prevent leaks.

  • Post-Reaction Work-up: Quench reactions carefully and perform extractions and other work-up procedures within the fume hood.

3. Workflow for Safe Handling and Disposal:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_emergency Verify Emergency Equipment prep_fumehood->prep_emergency handle_weigh Weighing/Aliquoting prep_emergency->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Running Reaction handle_solution->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate dispose_solid Solid Waste handle_reaction->dispose_solid Solid Waste dispose_liquid Liquid Waste handle_reaction->dispose_liquid Liquid Waste cleanup_ppe Remove & Dispose PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_label Label Waste Containers dispose_solid->dispose_label dispose_liquid->dispose_label dispose_store Store in Satellite Area dispose_label->dispose_store dispose_pickup Arrange for Pickup dispose_store->dispose_pickup

Caption: Workflow for the safe handling and disposal of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be collected in a designated, labeled, and sealed container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile" and the appropriate hazard warnings (e.g., "Toxic," "Flammable").

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an emergency, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

    • Large Spill (or any spill outside a fume hood): Evacuate the area immediately and alert others. Contact your institution's EHS or emergency response team.

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues while advancing your important research.

References

  • Acrylonitrile - University of Waterloo. (n.d.). Retrieved from [Link]

  • OSHA. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acrylonitrile Hazard Summary. Retrieved from [Link]

  • UNC Charlotte. (n.d.). Acrylonitrile. Retrieved from [Link]

  • University of Windsor. (n.d.). DESIGNATED SUBSTANCE: ACRYLONITRILE. Retrieved from [Link]

  • ATSDR - CDC. (n.d.). Acrylonitrile | Medical Management Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile
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3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile
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